N-butylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-butylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-6-11-9(12)8-5-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHTJFPZVWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-butylpyrrolidine-2-carboxamide hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-butylpyrrolidine-2-carboxamide Hydrochloride
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide delves into the chemical and predicted biological landscape of this compound. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document adopts a standard and scientifically rigorous approach used in early-phase drug discovery: leveraging data from structurally and functionally related analogs to build a robust predictive profile.
The narrative herein is grounded in the well-documented chemistry and pharmacology of the racetam class of compounds, particularly the highly successful antiepileptic drugs Levetiracetam and Brivaracetam. By examining their synthesis, analytical characterization, and mechanism of action, we can construct a scientifically sound hypothesis for the properties and behavior of this compound, providing a valuable framework for future research and development.
Chemical Identity and Physicochemical Properties
This compound is a chiral molecule belonging to the pyrrolidine class. Its structure features a pyrrolidine ring, a carboxamide functional group at the C2 position, and a butyl group attached to the amide nitrogen. The hydrochloride salt form is intended to enhance aqueous solubility and stability.
The core structure is analogous to known central nervous system (CNS) active agents, suggesting its potential for neurological applications.[1][2] Physicochemical properties are critical determinants of a compound's behavior, influencing everything from reaction kinetics to bioavailability. Below is a table summarizing the known and predicted properties.
| Property | Value (Predicted or Calculated) | Source / Rationale |
| IUPAC Name | N-butylpyrrolidine-2-carboxamide;hydrochloride | Standard Nomenclature |
| CAS Number | 1236266-64-0 | [3] |
| Molecular Formula | C₉H₁₉ClN₂O | Calculated |
| Molecular Weight | 206.71 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Based on related hydrochloride salts.[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |
| Predicted LogP | < 1.0 | The butyl group adds lipophilicity, but the protonated amine and carboxamide group increase hydrophilicity. The overall value is expected to be low, favoring aqueous solubility. |
| Stereochemistry | Exists as (S) and (R) enantiomers | The C2 carbon of the pyrrolidine ring is a chiral center. Biological activity is often stereospecific, as seen with Levetiracetam ((S)-enantiomer).[1] |
Synthesis and Structural Elucidation
The synthesis of N-substituted pyrrolidine-2-carboxamides is a well-established process in medicinal chemistry. The most direct and logical approach involves the amide coupling of a protected pyrrolidine-2-carboxylic acid (proline) derivative with butylamine.
Proposed Synthetic Pathway
The causality behind this multi-step synthesis is rooted in the need to control reactivity and ensure the desired product is formed with high purity.
-
Protection of the Proline Nitrogen: The secondary amine of the starting material, L-proline or D-proline (to achieve the desired stereochemistry), is highly nucleophilic and would interfere with the subsequent activation of the carboxylic acid. A Boc (tert-butyloxycarbonyl) protecting group is a standard choice due to its stability under coupling conditions and its clean removal under mild acidic conditions.
-
Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid must be converted into a more reactive species. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC are industry standards that create highly reactive esters in situ, which are then readily attacked by the amine.
-
Amide Coupling: The activated proline derivative is reacted with butylamine. The nucleophilic primary amine of butylamine attacks the activated carbonyl carbon, forming the desired amide bond.
-
Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Using HCl directly yields the final hydrochloride salt, this compound.
Caption: Proposed synthetic workflow for N-butylpyrrolidine-2-carboxamide HCl.
Structural Characterization Protocol
Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides a complete structural picture.[5]
Step-by-Step Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon-hydrogen framework and connectivity.[6]
-
Sample Prep: Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Expect characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the methylene groups), distinct signals for the protons on the pyrrolidine ring, and exchangeable protons for the amide and ammonium groups.
-
¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the amide will be the most downfield signal.
-
2D NMR (COSY, HSQC): These experiments are run to definitively assign proton signals to their corresponding carbons and confirm proton-proton coupling networks, validating the overall structure.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the free base.
-
Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the free base (N-butylpyrrolidine-2-carboxamide) at m/z 171.15.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.[7]
-
Sample Prep: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
Expected Absorptions:
-
~3300-3400 cm⁻¹ (N-H stretch of the secondary amine salt and amide)
-
~2800-3000 cm⁻¹ (C-H stretches of alkyl groups)
-
~1650-1680 cm⁻¹ (C=O stretch of the secondary amide, Amide I band)
-
-
Analytical Methodology for Purity and Quality Control
Ensuring the purity of an active pharmaceutical ingredient (API) is a critical requirement. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]
HPLC Method for Purity Determination
-
Principle: This method separates the target compound from any potential impurities (e.g., starting materials, by-products) based on their differential partitioning between a stationary phase and a mobile phase. UV detection is suitable due to the presence of the amide chromophore.
-
Instrumentation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Protocol:
-
Standard Preparation: Prepare a stock solution of a well-characterized reference standard of this compound in the mobile phase at a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (Area Percent method).
-
Caption: A typical workflow for analytical method development and validation.
Predicted Pharmacological Profile: A Mechanistic Hypothesis
The striking structural similarity between N-butylpyrrolidine-2-carboxamide and the core scaffolds of Levetiracetam and Brivaracetam provides a strong basis for a mechanistic hypothesis.[1][9]
Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
-
Hypothesis: N-butylpyrrolidine-2-carboxamide is predicted to act as a ligand for Synaptic Vesicle Glycoprotein 2A (SV2A).
-
Causality and Rationale: SV2A is an integral membrane protein found in synaptic vesicles and is the primary molecular target for both Levetiracetam and Brivaracetam.[9] The binding affinity of these drugs to SV2A correlates strongly with their anticonvulsant potency.[1] The (S)-enantiomer of Levetiracetam is the pharmacologically active form, highlighting the stereospecific nature of this interaction. It is therefore hypothesized that one of the enantiomers of N-butylpyrrolidine-2-carboxamide will exhibit preferential binding to SV2A.
Proposed Mechanism of Action
Binding to SV2A is believed to modulate the release of neurotransmitters. While the precise downstream effects are still under investigation, the leading theory is that SV2A ligands reduce neuronal hyperexcitability by affecting the presynaptic release of excitatory neurotransmitters like glutamate.[10] They appear to enhance synaptic depression during periods of high-frequency neuronal firing, which is characteristic of epileptic seizure activity, without affecting normal basal neurotransmission.[9]
Caption: Predicted mechanism: binding to SV2A modulates neurotransmitter release.
Conclusion
This compound is a compound of significant interest due to its structural relationship to a class of proven CNS therapeutics. While direct experimental data is sparse, a comprehensive chemical profile can be reliably predicted based on established principles of organic synthesis, analytical chemistry, and pharmacology. The proposed synthetic route is robust and leverages standard methodologies. The analytical framework presented provides a clear path for structural confirmation and quality control. Most compellingly, the mechanistic hypothesis, centered on the SV2A protein, offers a targeted direction for future pharmacological and biological evaluation. This guide serves as a foundational document for researchers aiming to explore the full potential of this and related molecules in the field of drug development.
References
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ACS Omega. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]
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Unlocking the Therapeutic Potential of N-Butylpyrrolidine-2-Carboxamide Hydrochloride and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent three-dimensional geometry allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This technical guide delves into the therapeutic landscape of N-butylpyrrolidine-2-carboxamide hydrochloride and the broader class of pyrrolidine-2-carboxamide derivatives. Synthesizing current research, this document will explore validated and potential therapeutic targets, focusing on oncology and infectious diseases. We will provide in-depth analysis of key signaling pathways, detailed experimental protocols for target validation, and a summary of reported quantitative data to empower researchers in their drug discovery endeavors.
The Pyrrolidine-2-Carboxamide Scaffold: A Versatile Framework
The pyrrolidine ring, a five-membered saturated heterocycle, offers a robust and sterically defined framework for drug design. The carboxamide moiety at the 2-position provides a key interaction point, often participating in hydrogen bonding with target proteins. The N-butyl group, in the case of the title compound, contributes to the lipophilicity, which can influence cell permeability and binding affinity. The versatility of this scaffold lies in the ability to readily modify substituents on the pyrrolidine ring and the carboxamide nitrogen, allowing for the fine-tuning of pharmacological properties.
Therapeutic Target I: Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolidine-2-carboxamide derivatives have emerged as potent inhibitors of key kinases involved in cancer cell proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]
Dual Inhibition of EGFR and CDK2
Recent studies have highlighted a novel series of pyrrolidine-carboxamide derivatives that exhibit dual inhibitory activity against both EGFR and CDK2.[2] This dual-targeting approach is a promising strategy to overcome resistance mechanisms and enhance anti-cancer efficacy.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.
Caption: EGFR Signaling Pathway in Cancer.
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. Aberrant CDK2 activity is a common feature in cancer, leading to unchecked cell cycle progression.
Caption: Role of CDK2 in the G1/S Cell Cycle Transition.
Quantitative Data: In Vitro Inhibitory Activity
Several pyrrolidine-carboxamide derivatives have demonstrated potent inhibitory activity against EGFR and CDK2. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Compound Class | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| Pyrrolidine-carboxamide derivatives (7e, 7g, 7k, 7n, 7o) | EGFR | 87 - 107 | Erlotinib | 80 | [2] |
| Pyrrolidine-carboxamide derivatives (7e, 7g, 7k, 7n, 7o) | CDK2 | 15 - 31 | Dinaciclib | 20 | [2] |
| 5-substituted-indole-2-carboxamides (5c, 5g, 5i, 5j) | EGFR | 85 - 124 | Erlotinib | 80 | [3] |
| 5-substituted-indole-2-carboxamides (5c, 5g) | CDK2 | 33 - 46 | - | - | [3] |
Experimental Protocols
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against recombinant EGFR kinase.
Workflow:
Caption: Workflow for a typical EGFR biochemical kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
-
Compound Plating:
-
In a 96-well or 384-well plate, perform serial dilutions of the test compound stock to achieve the desired final concentrations. Include appropriate controls (e.g., vehicle control with DMSO, positive control inhibitor like Erlotinib, and no-enzyme control).
-
-
Enzyme Addition:
-
Add the diluted EGFR enzyme to each well, except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
-
Signal Detection:
-
The method of detection will depend on the assay format. For fluorescent assays, monitor the increase in fluorescence over time using a plate reader. For luminescent assays (e.g., ADP-Glo™), after a set reaction time, add reagents to stop the reaction and generate a luminescent signal proportional to the ADP produced.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
A similar protocol can be followed for assessing CDK2 inhibition, with specific reagents for this kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Use a recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme complex.
-
A common substrate for CDK2 is a peptide derived from Histone H1 or the Retinoblastoma protein (Rb).
-
Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
-
Compound Plating and Assay Procedure:
-
Follow steps 2-5 as described for the EGFR kinase assay, substituting the specific CDK2 reagents.
-
-
Signal Detection and Data Analysis:
-
Utilize a suitable detection method, such as the ADP-Glo™ kinase assay, which measures ADP production.
-
Follow steps 6-7 as described for the EGFR kinase assay to determine the IC50 values.
-
Therapeutic Target II: Infectious Diseases - Antitubercular Activity
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a severe threat to global health. Pyrrolidine carboxamides have been identified as a novel class of inhibitors targeting the enoyl-acyl carrier protein (ACP) reductase (InhA), a critical enzyme in the mycobacterial cell wall biosynthesis.[4]
InhA and Mycolic Acid Synthesis
InhA is a key enzyme in the type II fatty acid synthase (FAS-II) pathway of Mtb. This pathway is responsible for the elongation of fatty acids that are precursors to mycolic acids, the major and essential component of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Notably, InhA is the primary target of the frontline drug isoniazid, but resistance often arises from mutations in the enzyme that activates isoniazid, not in InhA itself. Direct inhibitors of InhA, such as certain pyrrolidine carboxamides, can therefore bypass this common resistance mechanism.
Caption: Workflow for a spectrophotometric InhA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve test compounds in 100% DMSO.
-
Prepare a reaction buffer (e.g., 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA).
-
Prepare solutions of recombinant InhA enzyme, NADH, and the substrate 2-trans-octanoyl-CoA.
-
-
Pre-incubation:
-
In a UV-transparent 96-well plate, add the reaction buffer, InhA enzyme (e.g., 100 nM final concentration), NADH (e.g., 0.25 mM final concentration), and the test compound at various concentrations.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the substrate, 2-trans-octanoyl-CoA (e.g., 1.5 mM final concentration).
-
-
Absorbance Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) using a spectrophotometer plate reader. This decrease corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Determining the MIC is crucial for assessing the whole-cell activity of a compound. The broth microdilution method is a standard approach, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). [5][6] Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 50 or 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5-1.0.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well (no compound).
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
-
Reading and Interpretation:
-
After a defined incubation period (typically 7-14 days for M. tuberculosis), assess bacterial growth. This can be done visually (turbidity) or by using a growth indicator like Resazurin, which changes color in the presence of viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Other Potential Therapeutic Targets and Future Directions
The therapeutic potential of the pyrrolidine-2-carboxamide scaffold is not limited to oncology and tuberculosis. The literature suggests a broad spectrum of biological activities for this class of compounds, opening up exciting avenues for future research. [7]
-
Antiviral Activity: Certain pyrrolidine-containing molecules, such as Ombitasvir, are used in the treatment of Hepatitis C, highlighting the potential of this scaffold in developing novel antiviral agents. [8]* Anti-inflammatory Activity: The pyrrolidine core is present in various compounds with demonstrated anti-inflammatory properties. [7]* Antidiabetic Activity: Pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. [9] The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly uncover new therapeutic applications for this compound and its analogs.
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. The pyrrolidine-2-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key targets in oncology and infectious diseases. This guide has provided a comprehensive overview of the scientific rationale, quantitative data, and detailed experimental protocols to aid researchers in harnessing the potential of this important chemical class. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will continue to yield novel and effective therapeutic agents.
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Arhema, F. O., Zhao, B., Furaiji, N., Wang, L., Abou-Zied, H. A., Fathy, H. M., Mohamed, F. A. M., Youssif, B. G. M., & Wu, C. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]
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Arhema, F. O., Zhao, B., Furaiji, N., Wang, L., Abou-Zied, H. A., Fathy, H. M., Mohamed, F. A. M., Youssif, B. G. M., & Wu, C. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]
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Arhema, F. O., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Jouf University. Available at: [Link]
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Mugumbate, G., et al. (2017). Enzymatic assays (InhA). Bio-protocol. Available at: [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Bhat, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]
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Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Available at: [Link]
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Sarr, M., et al. (2017). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. Molecules. Available at: [Link]
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CLSI. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). Clinical and Laboratory Standards Institute. Available at: [Link]
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Salve, P. S., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon. Available at: [Link]
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Heysell, S. K., et al. (2015). Sensititre MYCOTB MIC Plate for Testing Mycobacterium tuberculosis Susceptibility to First- and Second-Line Drugs. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
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He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Kumar, D., et al. (2010). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Dessen, A., et al. (1999). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry. Available at: [Link]
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Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]
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Ezzat, M., et al. (2023). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. Available at: [Link]
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G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics, Inc.. Available at: [Link]
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Abd El-All, A. S., et al. (2021). The IC 50 Result of the Target Compounds against CDK2 En- zyme. ResearchGate. Available at: [Link]
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Wang, H., et al. (2023). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide: The Synthesis of Levetiracetam and the Role of Pyrrolidine-Based Intermediates
A Note to the Researcher: This guide provides a comprehensive overview of the synthesis of the antiepileptic drug Levetiracetam. While the inquiry specified N-butylpyrrolidine-2-carboxamide hydrochloride as a key intermediate, a thorough review of the scientific literature and patent landscape indicates that the primary and industrially significant precursor is, in fact, (S)-2-aminobutanamide and its hydrochloride salt. This compound possesses a different chemical structure and is not a recognized intermediate in the established synthetic routes to Levetiracetam.
Therefore, to ensure scientific accuracy and provide the most valuable information to researchers, this guide will focus on the well-documented and validated synthesis of Levetiracetam via (S)-2-aminobutanamide hydrochloride. We will also include a discussion on N-butylpyrrolidine-2-carboxamide to provide clarity on its chemical nature in the context of pyrrolidine derivatives.
Introduction: Levetiracetam and the Quest for Efficient Synthesis
Levetiracetam, marketed under the brand name Keppra®, is a second-generation antiepileptic drug widely used in the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[1] Its favorable safety profile and minimal drug-drug interactions have made it a cornerstone in epilepsy management.[1] The therapeutic efficacy of Levetiracetam is critically dependent on its specific stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient (API).[2]
The synthesis of enantiomerically pure Levetiracetam has been a subject of extensive research, with a focus on developing efficient, scalable, and cost-effective manufacturing processes.[2][3] A key strategy in achieving this is the use of chiral intermediates that introduce the desired stereochemistry early in the synthetic sequence, thus avoiding costly and often inefficient resolution steps of the final product. The most prominent of these intermediates is (S)-2-aminobutanamide hydrochloride.
This technical guide will provide a detailed exploration of the synthesis of Levetiracetam, with a focus on the preparation of the (S)-2-aminobutanamide hydrochloride intermediate and its subsequent conversion to the final API. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and discuss the analytical methods crucial for quality control.
Part 1: The Cornerstone Intermediate: Synthesis of (S)-2-Aminobutanamide Hydrochloride
The synthesis of (S)-2-aminobutanamide hydrochloride is a critical step in the industrial production of Levetiracetam. A common and efficient method starts from the readily available chiral precursor, L-threonine. This approach leverages the inherent stereochemistry of the natural amino acid to produce the desired enantiomer of the intermediate.
Causality Behind the Synthetic Strategy
The choice of L-threonine as a starting material is strategic due to its specific stereoconfiguration, which corresponds to the desired (S)-configuration at the alpha-carbon of the target intermediate. The synthesis involves a two-step process: the conversion of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis to yield (S)-2-aminobutanamide hydrochloride.[3] The use of biotransformation in the first step offers mild reaction conditions and high stereoselectivity.[3]
Experimental Protocol: Synthesis of (S)-2-Aminobutanamide Hydrochloride from L-2-Aminobutyric Acid
This protocol details the conversion of L-2-aminobutyric acid to (S)-2-aminobutanamide hydrochloride through esterification and subsequent ammonolysis.
Step 1: Esterification of L-2-Aminobutyric Acid
-
Reaction Setup: To a 1000 mL flask equipped with a stirrer, add 85.3 g of L-2-aminobutyric acid and 380 mL of methanol.
-
Cooling: Cool the mixture to 4°C with constant stirring (200-250 rpm).
-
Addition of Thionyl Chloride: Slowly and evenly, add 82 mL of thionyl chloride dropwise over approximately 3 hours, maintaining the temperature at 4°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the conversion efficiency exceeds 99%.
-
Work-up: Remove the methanol by concentration under reduced pressure. The resulting white solid, (S)-2-aminobutyric acid methyl ester hydrochloride, is then dried. Yields of approximately 127.2 g are expected.[3]
Step 2: Ammonolysis of (S)-2-Aminobutyric Acid Methyl Ester Hydrochloride
-
Preparation of Ammoniacal Liquor: In a 100 mL flask with a stirrer, prepare a saturated solution of ammonia in methanol (ammoniacal liquor) and pre-cool it to 4°C.
-
Reaction: Add 10.0 g of the (S)-2-aminobutyric acid methyl ester hydrochloride obtained in the previous step to 70 mL of the pre-cooled saturated ammoniacal liquor.
-
Temperature Control: Maintain the reaction temperature between 0-4°C with stirring (200-250 rpm) for 18 hours, or until the conversion efficiency is greater than 99% as determined by HPLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting white solid is (S)-2-aminobutanamide hydrochloride. After vacuum drying, a yield of approximately 7.5 g (83.3% yield) with a purity of 99.2% can be achieved.[3]
Characterization of (S)-2-Aminobutanamide Hydrochloride
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H-NMR (400MHz, D₂O) | δ 1.383 (t, 3H), 2.623 (m, 2H), 5.372 (t, 1H)[3] |
| ¹³C-NMR (400MHz, D₂O) | δ 10.962 (CH₃), 26.848 (CH₂), 56.702 (CH), 174.851 (C=O)[3] |
| Purity (HPLC) | > 99% |
Part 2: The Final Step: Conversion to (S)-Levetiracetam
The conversion of (S)-2-aminobutanamide hydrochloride to Levetiracetam involves a condensation reaction with 4-chlorobutyryl chloride followed by an intramolecular cyclization. This is a crucial step where the pyrrolidinone ring of the final drug molecule is formed.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution where the amino group of (S)-2-aminobutanamide attacks the carbonyl carbon of 4-chlorobutyryl chloride. The resulting intermediate then undergoes an intramolecular cyclization, where the amide nitrogen displaces the chlorine atom on the butyl chain to form the five-membered pyrrolidinone ring. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction and to facilitate the cyclization step.
Diagram of the Levetiracetam Synthesis Pathway
Caption: Synthetic pathway of Levetiracetam from L-2-Aminobutyric Acid.
Experimental Protocol: Synthesis of Levetiracetam
-
Reaction Setup: In a suitable reaction vessel, suspend (S)-2-aminobutanamide hydrochloride (1 equivalent) in a solvent such as dichloromethane.
-
Addition of Base: Add a base, for example, potassium hydroxide (2-3 equivalents), to the suspension.
-
Condensation: Cool the mixture to a low temperature (e.g., 0-5°C) and slowly add 4-chlorobutyryl chloride (1-1.2 equivalents).
-
Reaction and Cyclization: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC). The cyclization to form Levetiracetam occurs in situ.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is then concentrated, and the crude Levetiracetam is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a white crystalline solid.
Part 3: Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized Levetiracetam is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Analytical Technique | Purpose | Typical Parameters/Results |
| HPLC | Purity assessment and quantification of impurities. | Reverse-phase column (e.g., C18), UV detection at ~210 nm. Purity >99.5%. |
| ¹H-NMR | Structural confirmation. | Spectra should be consistent with the known structure of Levetiracetam. |
| Mass Spectrometry | Molecular weight confirmation. | Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion at m/z 171.1. |
| Chiral HPLC | Enantiomeric purity determination. | Chiral stationary phase to separate (S)- and (R)-enantiomers. Enantiomeric excess >99%. |
| Melting Point | Purity and identity confirmation. | 118-120°C. |
Part 4: A Note on N-butylpyrrolidine-2-carboxamide
As mentioned in the introductory note, N-butylpyrrolidine-2-carboxamide is structurally distinct from the key intermediates of Levetiracetam. While both are pyrrolidine derivatives, the substitution pattern is different.
Structural Comparison
Caption: Structural comparison of a key Levetiracetam intermediate and N-butylpyrrolidine-2-carboxamide.
While specific synthetic details for this compound are not widely published in the context of Levetiracetam synthesis, a general approach to its synthesis would likely involve the amidation of pyrrolidine-2-carboxylic acid with n-butylamine.[4]
General Synthetic Approach for N-substituted Pyrrolidine-2-carboxamides
-
Activation of the Carboxylic Acid: Pyrrolidine-2-carboxylic acid (proline) can be activated by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4]
-
Amidation: The activated carboxylic acid is then reacted with n-butylamine to form the amide bond, yielding N-butylpyrrolidine-2-carboxamide.
-
Salt Formation: The resulting free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.
While N-butylpyrrolidine-2-carboxamide and its derivatives may have their own biological activities, they are not the established precursors for the industrial synthesis of Levetiracetam.
Part 5: Safety and Handling
The synthesis of Levetiracetam and its intermediates involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water.
-
4-Chlorobutyryl Chloride: Corrosive and a lachrymator.
-
Potassium Hydroxide: Corrosive.
-
Organic Solvents (Methanol, Dichloromethane, Ethyl Acetate): Flammable and/or toxic.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]
Conclusion
The synthesis of Levetiracetam is a well-refined process that relies on the use of the chiral intermediate (S)-2-aminobutanamide hydrochloride to ensure the production of the therapeutically active (S)-enantiomer. This guide has provided an in-depth look at the key synthetic steps, the rationale behind the methodologies, and the analytical techniques required for quality control. While this compound is a pyrrolidine derivative, it is not a recognized intermediate in the mainstream synthesis of Levetiracetam. A clear understanding of the correct synthetic pathways and intermediates is crucial for researchers and professionals in the field of drug development.
References
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ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
- Reddy, K. S., et al. (n.d.). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.
- CN103045667A. (2013, April 17). Preparation method of S-(+)-2-aminobutanamide hydrochloride.
-
Zheng, J., et al. (2019). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry, 17(10), 2770-2775. [Link]
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ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
-
Alfa Aesar. (2018, October 5). SAFETY DATA SHEET: 1-Butylpyrrolidin-2-one. Alfa Aesar. [Link]
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Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]
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Pathy, D. K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]
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An In-depth Technical Guide to the Solubility of N-butylpyrrolidine-2-carboxamide Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-butylpyrrolidine-2-carboxamide hydrochloride in organic solvents. In the absence of direct experimental data for this specific compound, this guide leverages solubility data from the structurally analogous local anesthetic compounds, bupivacaine hydrochloride and ropivacaine hydrochloride, to establish a predictive framework. A detailed exploration of the theoretical principles governing the dissolution of hydrochloride salts in organic media is presented, followed by a robust, step-by-step experimental protocol for solubility determination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights for formulation and process development.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy.[1] For hydrochloride salts such as this compound, understanding their solubility profile in a diverse range of organic solvents is paramount for various stages of drug development, including crystallization, purification, and the preparation of stable dosage forms.[2][3] This guide delves into the multifaceted nature of solubility, providing a theoretical framework and a practical, validated methodology for its determination.
This compound, a compound with a polar carboxamide group and a pyrrolidine ring, is anticipated to exhibit solubility behavior influenced by its ionic character as a hydrochloride salt and the lipophilic nature of the N-butyl substituent. The interplay of these structural features with the properties of organic solvents dictates the extent of its dissolution.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] Substances with similar polarities and intermolecular forces are more likely to be miscible. For an ionic compound like this compound, dissolution in an organic solvent is a thermodynamically driven process governed by the balance of several energetic contributions:
-
Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice of the hydrochloride salt together.
-
Solvation Energy: The energy released when the dissociated ions are surrounded and stabilized by solvent molecules.
-
Cavitation Energy: The energy needed to create a void within the solvent to accommodate the solute molecule.
A favorable dissolution process occurs when the solvation energy sufficiently overcomes the lattice energy. The physicochemical properties of both the solute and the solvent are critical in this energetic balance.
The Influence of Solvent Properties
The ability of an organic solvent to dissolve this compound is primarily dependent on:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic interactions between the cation and anion of the salt, thereby facilitating their separation and dissolution.[5]
-
Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond donors or acceptors can interact favorably with the amide and hydrochloride functionalities of the solute, enhancing solvation.
-
Cohesive Energy Density: This property reflects the strength of the intermolecular forces within the solvent. A significant mismatch in cohesive energy densities between the solute and solvent can hinder solubility.[5]
The Common Ion Effect
It is crucial to consider the "common ion effect" when working with hydrochloride salts. The presence of chloride ions from other sources can suppress the solubility of the hydrochloride salt.[6] While this is more pronounced in aqueous media, it can also be a factor in certain organic solvent systems.
Predictive Solubility Based on Structural Analogues
Due to the lack of publicly available solubility data for this compound, we can infer its likely behavior by examining structurally similar compounds. Bupivacaine hydrochloride and ropivacaine hydrochloride are excellent analogues, both being amide-containing, nitrogen-heterocyclic local anesthetics that are formulated as hydrochloride salts.
Solubility Data for Bupivacaine and Ropivacaine Hydrochlorides
The following table summarizes the reported solubility of these analogues in various organic solvents. This data provides a valuable starting point for selecting appropriate solvents for this compound.
| Solvent | Bupivacaine HCl Solubility | Ropivacaine HCl Solubility | Solvent Type | Anticipated Solubility for this compound |
| Methanol | Soluble[2][3][7] | Soluble[8][9] | Polar Protic | High |
| Ethanol | Soluble (approx. 30 mg/mL)[10] | Soluble (≥50.2 mg/mL)[11] | Polar Protic | High |
| 1-Propanol | Soluble[2][3][7] | Low[5] | Polar Protic | Moderate to High |
| 2-Propanol | Soluble[2][3][7] | - | Polar Protic | Moderate to High |
| 1-Butanol | Soluble[2][3][7] | High[5] | Polar Protic | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 25 mg/mL)[10] | Soluble (≥42.6 mg/mL)[11] | Polar Aprotic | High |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL)[10] | Soluble[2][3][7] | Polar Aprotic | High |
| Acetic Acid | Soluble[2][3][7] | - | Polar Protic | High (potential for reaction) |
| Tetrahydrofuran (THF) | - | Highest among tested solvents[5] | Polar Aprotic | Moderate |
| Acetonitrile | - | Lowest among tested solvents[5] | Polar Aprotic | Low |
Based on this analogue data, this compound is expected to exhibit good solubility in polar protic solvents such as methanol and ethanol, and in polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents is likely to be limited.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The gravimetric shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[2][7][12]
Materials and Equipment
-
This compound (ensure purity and characterization)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and inert liners
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the chosen solvents)
-
Pipettes and other standard laboratory glassware
-
Drying oven
Experimental Workflow Diagram
Caption: Gravimetric Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a tared vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[12]
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker. Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled and recorded.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a chemically resistant filter to prevent the transfer of any undissolved solid.
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed container.
-
Record the total weight of the container and the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the compound).
-
Once all the solvent has been removed, allow the container to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solute.
-
-
Calculation: The solubility can be calculated and expressed in various units, such as mg/mL or g/100g of solvent.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
Solubility ( g/100g solvent) = [(Mass of dried solute in g) / (Mass of solvent in g)] x 100
Self-Validating System and Controls
To ensure the trustworthiness of the results, the following should be incorporated:
-
Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, and 72 hours) until the measured solubility remains constant.
-
Purity of Materials: The purity of both the solute and the solvent should be confirmed before commencing the experiment.[12]
-
Temperature Control: Maintain and monitor the temperature of the system with high precision, as solubility is highly temperature-dependent.[2][3][7]
-
Replicate Experiments: Perform all solubility measurements in triplicate to assess the precision and reproducibility of the method.
Data Interpretation and Logical Relationships
The relationship between solvent properties and the measured solubility of this compound can be visualized to derive a deeper understanding of the underlying intermolecular forces.
Caption: Factors Influencing the Solubility of N-butylpyrrolidine-2-carboxamide HCl.
This diagram illustrates that high solubility is favored by a strong interaction potential between the solute and solvent, which is enhanced by high solvent polarity and hydrogen bonding capacity, and a good match in cohesive energy densities.
Conclusion
References
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Ghumara, R., Patel, C., Bhatt, K., Patel, S., Parikh, J., Desai, A., & Vaghani, H. (2023, February 25). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Solid-liquid equilibrium of ropivacaine in fourteen organic solvents: An experimental and molecular simulation study. Request PDF. [Link]
-
ResearchGate. (n.d.). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Request PDF. [Link]
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American Chemical Society. (2023, February 15). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. [Link]
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National Center for Biotechnology Information. (n.d.). Bupivacaine. PubChem. [Link]
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Allmpus. (n.d.). Ropivacaine Hydrochloride Monohydrate. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Parmar, V. K., et al. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
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Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]
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N-butylpyrrolidine-2-carboxamide hydrochloride molecular weight and formula
An In-Depth Technical Guide to N-butylpyrrolidine-2-carboxamide hydrochloride
Introduction
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, cyclic backbone, derived from the amino acid proline, provides a well-defined conformational constraint that is often crucial for specific molecular interactions with biological targets. This guide provides a comprehensive technical overview of a specific derivative, this compound.
Aimed at researchers, chemists, and drug development professionals, this document details the fundamental properties, synthesis, potential applications, and handling considerations for this compound. The information presented is synthesized from established chemical principles and available data, providing a foundational resource for its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the amide formed between proline and n-butylamine. The presence of the hydrochloride group enhances the compound's solubility in aqueous media, a common strategy in drug development to improve bioavailability and handling properties.
The core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1236266-64-0 | [1] |
| Molecular Formula | C₉H₁₉ClN₂O | [1] |
| Molecular Weight | 206.71 g/mol | [1] |
| MDL Number | MFCD13562381 | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound relies on standard, well-established amide bond formation chemistry. The general strategy involves the coupling of a proline derivative with n-butylamine.
Synthetic Rationale
The most common and efficient method for synthesizing such amides is a two-step, one-pot process starting from the corresponding carboxylic acid, L-proline (or its hydrochloride salt).[2][3]
-
Activation of the Carboxylic Acid : The carboxylic acid group of proline is first converted into a more reactive species, typically an acid chloride. This is achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3] This activation step is critical as the direct reaction between a carboxylic acid and an amine is generally too slow to be practical.
-
Amide Coupling : The activated acid chloride is then reacted in situ with the primary amine, n-butylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond and release hydrogen chloride (HCl) as a byproduct.
-
Salt Formation : Since the reaction often generates HCl, and the starting proline and resulting product contain basic nitrogen atoms, the final product is conveniently isolated as its hydrochloride salt, which often aids in purification by crystallization.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical literature for similar compounds and should be adapted and optimized under proper laboratory safety protocols.
Materials:
-
L-proline (or L-proline hydrochloride)
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
n-Butylamine
-
Anhydrous dichloromethane (DCM) or a suitable inert solvent
-
Anhydrous diethyl ether
Procedure:
-
Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (N₂ or Ar), suspend L-proline (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acid chloride is often accompanied by the evolution of SO₂ and HCl gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours or until the reaction mixture becomes a clear solution, indicating the formation of prolyl chloride.
-
Coupling: Re-cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve n-butylamine (2.2 equivalents; one equivalent to react and one to neutralize the generated HCl) in anhydrous DCM.
-
Add the n-butylamine solution dropwise to the prolyl chloride solution. An exothermic reaction and the formation of a precipitate (n-butylamine hydrochloride) may be observed.
-
After addition, allow the reaction to stir at room temperature overnight.
-
Workup and Purification:
-
Filter the reaction mixture to remove the n-butylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-butylpyrrolidine-2-carboxamide free base.
-
-
Salt Formation:
-
Dissolve the crude product in a minimal amount of a suitable solvent like anhydrous diethyl ether.
-
Bubble dry HCl gas through the solution, or add a pre-calculated amount of HCl in an ethereal solution.
-
The this compound will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in vacuo to yield the final product.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-butylpyrrolidine-2-carboxamide HCl.
Biological Context and Potential Applications
While specific biological activity data for this compound is not widely published, the broader class of pyrrolidine carboxamides has been extensively investigated for various therapeutic applications. The N-butyl derivative serves as a valuable scaffold for further chemical modification or as a candidate in primary screening campaigns.
| Therapeutic Area | Target/Mechanism | Related Analogs | Source(s) |
| Antibacterial | Inhibition of InhA enzyme in Mycobacterium tuberculosis | Pyrrolidine carboxamide series | [4] |
| Antibacterial | Mimics of proline-rich antimicrobial peptides | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | [2] |
| Anticonvulsant | Modulation of ion channels or CNS receptors (unspecified) | N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives | [3] |
| Analgesic / Anti-inflammatory | Used as a key intermediate for bioactive molecules | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | [5] |
The diverse biological activities demonstrated by its analogs underscore the potential of this compound as a building block in drug discovery. Its structure combines a conformationally restricted proline core with a flexible, lipophilic n-butyl chain, a feature that can be systematically modified to probe structure-activity relationships (SAR) for a given biological target.
Safety and Handling
Understanding the potential hazards of a chemical is paramount for safe laboratory practice. The available safety data for this compound indicates that it should be handled with appropriate care.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H315: Causes skin irritation. | [1] | |
| H319: Causes serious eye irritation. | [1] | |
| H335: May cause respiratory irritation. | [1] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a proline-derived chemical entity with well-defined physical properties and a straightforward synthetic pathway. While direct biological data is limited, its structural relationship to a wide range of bioactive pyrrolidine carboxamides makes it a compound of significant interest for medicinal chemistry and drug discovery. Its utility as a molecular scaffold, combined with the favorable aqueous solubility imparted by the hydrochloride salt, positions it as a valuable tool for researchers developing novel therapeutics for infectious, neurological, and inflammatory diseases. Proper adherence to safety protocols is essential when handling this compound.
References
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics , PubMed, Bioorganic Chemistry. [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents , Research and Reviews: Journal of Chemistry. [Link]
Sources
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- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-butylpyrrolidine-2-carboxamide Hydrochloride
Introduction
N-butylpyrrolidine-2-carboxamide hydrochloride is a small organic molecule of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolidine derivatives. As with any novel compound, thorough structural elucidation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles and data interpretation strategies.
The hydrochloride salt form of this compound introduces specific considerations for spectroscopic analysis, particularly in terms of solubility and the influence of the protonated amine on the spectral features. This guide will address these aspects in detail, providing a robust framework for obtaining and interpreting high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Select an appropriate deuterated solvent. Due to the hydrochloride salt's polarity, suitable solvents include Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option for observing exchangeable protons.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
If using a solvent other than D₂O, add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). For D₂O, the residual solvent peak can be used for referencing.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
Predicted ¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals for the pyrrolidine ring, the n-butyl chain, and the amide and amine protons. The protonation of the pyrrolidine nitrogen will cause a downfield shift of the adjacent protons.[3]
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrolidine H2 | ~4.0 - 4.2 | dd | 1H |
| Pyrrolidine H5, H5' | ~3.3 - 3.5 | m | 2H |
| Pyrrolidine H3, H3', H4, H4' | ~1.9 - 2.3 | m | 4H |
| N-CH₂ (butyl) | ~3.1 - 3.3 | t | 2H |
| CH₂ (butyl) | ~1.4 - 1.6 | m | 2H |
| CH₂ (butyl) | ~1.2 - 1.4 | m | 2H |
| CH₃ (butyl) | ~0.8 - 1.0 | t | 3H |
| Amide NH | solvent dependent, may exchange | br s | 1H |
| Pyrrolidine NH₂⁺ | solvent dependent, may exchange | br s | 2H |
-
Pyrrolidine Ring Protons: The H2 proton, being alpha to both the carbonyl group and the protonated nitrogen, is expected to be the most downfield of the ring protons. The H5 protons, adjacent to the protonated nitrogen, will also be shifted downfield. The remaining pyrrolidine protons (H3 and H4) will appear as complex multiplets in the aliphatic region.[4]
-
N-Butyl Chain Protons: The methylene group attached to the amide nitrogen will appear as a triplet. The subsequent methylene groups will be multiplets, and the terminal methyl group will be a triplet.
-
Exchangeable Protons: In D₂O, the amide NH and the pyrrolidine NH₂⁺ protons will exchange with deuterium and may not be observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~170 - 175 |
| Pyrrolidine C2 | ~58 - 62 |
| Pyrrolidine C5 | ~45 - 49 |
| Pyrrolidine C3, C4 | ~25 - 35 |
| N-CH₂ (butyl) | ~38 - 42 |
| CH₂ (butyl) | ~30 - 34 |
| CH₂ (butyl) | ~19 - 23 |
| CH₃ (butyl) | ~13 - 15 |
-
Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.
-
Pyrrolidine Carbons: The C2 carbon, attached to the carbonyl and the nitrogen, will be significantly downfield. The C5 carbon, adjacent to the nitrogen, will also be downfield. The C3 and C4 carbons will appear in the aliphatic region.
-
N-Butyl Chain Carbons: The chemical shifts of the butyl chain carbons will follow a predictable pattern, with the carbon attached to the nitrogen being the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, key absorptions will correspond to the amide, amine salt, and alkane functionalities.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Due to the compound being a solid, the KBr pellet method is recommended for high-quality spectra.
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[5]
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[6][7]
Data Acquisition:
-
Place the KBr pellet or Nujol mull in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Spectral Data and Interpretation
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | ~3300 - 3100 | Medium | |
| N-H Stretch (Amine Salt) | ~3000 - 2400 | Broad, Strong | A broad "ammonium" band is characteristic of amine salts.[8][9] |
| C-H Stretch (Aliphatic) | ~2960 - 2850 | Strong | |
| C=O Stretch (Amide I) | ~1680 - 1640 | Strong | A strong absorption is characteristic of the amide carbonyl.[10] |
| N-H Bend (Amide II) | ~1570 - 1515 | Medium | Characteristic of secondary amides.[10] |
| N-H Bend (Amine Salt) | ~1620 - 1560 | Medium | [11] |
-
N-H Stretching: A broad and strong absorption band in the 3000-2400 cm⁻¹ region is a key indicator of the protonated amine (NH₂⁺) in the hydrochloride salt. The amide N-H stretch will likely appear as a sharper band around 3200 cm⁻¹.
-
C=O Stretching: A very strong and sharp absorption band around 1650 cm⁻¹ is expected for the amide I band (C=O stretch). Its exact position can be influenced by hydrogen bonding.[12]
-
N-H Bending: The amide II band (N-H bend) is expected in the 1570-1515 cm⁻¹ region. The N-H bending of the amine salt may also appear in a similar region.
-
C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the pyrrolidine ring and the n-butyl chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a suitable ionization technique for this polar, pre-charged molecule.[13]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
The solvent should be compatible with the LC mobile phase and ESI.
-
Filter the sample solution through a 0.22 µm syringe filter before injection if necessary.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the parent compound (the free base).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectral Data and Interpretation
The molecular formula of N-butylpyrrolidine-2-carboxamide is C₉H₁₈N₂O. The molecular weight of the free base is 170.25 g/mol . In positive ion ESI-MS, the compound will be detected as the protonated molecule [M+H]⁺.
Table 4: Predicted Mass Spectral Data
| Ion | Predicted m/z |
| [M+H]⁺ | 171.15 |
| [M+Na]⁺ | 193.13 |
-
Parent Ion: The base peak in the full scan spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 171.15. An adduct with sodium, [M+Na]⁺, at m/z 193.13 may also be observed.
-
Fragmentation Pattern (MS/MS of m/z 171.15): The fragmentation of the parent ion can provide valuable structural information. Key predicted fragmentation pathways include:
-
Loss of the butyl group from the amide nitrogen.
-
Cleavage of the pyrrolidine ring.
-
Loss of the carboxamide group.
-
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the amide and the amine salt, and mass spectrometry confirms the molecular weight and offers structural insights through fragmentation. By following the detailed protocols and utilizing the interpretive guidance provided in this technical guide, researchers can confidently elucidate and verify the structure of this and related compounds, ensuring the integrity of their scientific investigations.
References
- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Bentham Open Archives. (2013). Supporting Information. The Open Organic Chemistry Journal, 7.
-
PubChem. (n.d.). Pyrrolidine-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine-2-carboxylic acid, 1-(2-furoyl)- - Optional[13C NMR] - Chemical. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
- ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
- Marcel Dekker, Inc. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an.
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube.
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
- PubChemLite. (n.d.). N-tert-butylpyrrolidine-2-carboxamide (C9H18N2O).
- Benchchem. (n.d.). An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs.
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]
- ACS Publications. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
- Journal of the American Society for Mass Spectrometry. (2015). Mass Spectrometry in Small Molecule Drug Development.
-
ResearchGate. (n.d.). (a) Far-IR spectra of neat 1-butylpyrrolidine and its mixtures with.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]
- NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-butyl-.
- ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- NIST WebBook. (n.d.). 1-Butylpyrrolidine.
- NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-butyl-.
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Methodological & Application
Quantitative Analysis of N-butylpyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Guide to Chromatographic Methods
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of N-butylpyrrolidine-2-carboxamide hydrochloride, a chiral molecule with structural similarities to established local anesthetics. Recognizing the critical need for accurate and reliable analytical data in pharmaceutical development, this document details protocols for three primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for achiral purity and assay, Chiral HPLC for enantioselective analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. Each section explains the underlying scientific principles, offers detailed, field-proven protocols, and is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This note is designed to equip researchers, analytical scientists, and drug development professionals with the necessary tools to establish and validate fit-for-purpose analytical methods for this compound.
Introduction and Analytical Strategy
This compound is a synthetic organic compound featuring a chiral center at the C2 position of the pyrrolidine ring. Its structure is analogous to the core of several amide-type local anesthetics, such as bupivacaine and levobupivacaine, suggesting its potential relevance in pharmaceutical research.[4][5] The accurate quantification of this molecule is paramount for ensuring product quality, stability, and safety throughout the drug development lifecycle.
The selection of an appropriate analytical method is dictated by the specific objective, or the "analytical target profile" (ATP).[6] Key questions include:
-
Is the goal to determine the overall purity and potency of the bulk drug substance?
-
Is it necessary to quantify the specific enantiomeric composition?
-
Is trace-level quantification required in a complex biological matrix (e.g., plasma) for pharmacokinetic studies?
This guide addresses these questions by presenting tailored analytical approaches. The methodologies are built upon established chromatographic principles and validated according to internationally recognized standards to ensure data integrity.[1][7][8]
Physicochemical Properties and Analytical Implications
| Property | Value / Characteristic | Analytical Implication |
| Chemical Structure | (Structure to be inferred based on name) | Contains a secondary amide and a tertiary amine. The amide provides a UV chromophore, essential for HPLC-UV detection. The basic nitrogen is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+) in LC-MS. |
| Molecular Formula | C₉H₁₈N₂O · HCl | - |
| Molecular Weight | 206.71 g/mol (as HCl salt) | Guides mass spectrometry settings. |
| Chirality | Chiral center at C2 of the pyrrolidine ring | Enantioselective (chiral) chromatography is required to separate and quantify the (R)- and (S)-enantiomers.[9][10] |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, acetonitrile) as the hydrochloride salt. | Simplifies sample and standard preparation for reversed-phase and other aqueous-compatible chromatographic techniques. |
| UV Absorbance | The amide bond provides weak UV absorbance at low wavelengths (approx. 205-220 nm). | HPLC with UV detection is feasible, though sensitivity may be limited. Wavelength selection is critical. |
Achiral Quantification by Reversed-Phase HPLC-UV
Application: Ideal for routine quality control, including potency assays, purity determinations, and content uniformity testing of the total drug substance, without differentiating between enantiomers.
Causality Behind Experimental Choices: Reversed-Phase HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and compatibility with a wide range of compounds.[11] A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which effectively retains the moderately nonpolar N-butylpyrrolidine-2-carboxamide. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, ensures good peak shape and retention time control. The acidic pH (e.g., using phosphoric or formic acid) suppresses the ionization of residual silanols on the column packing and ensures the analyte, a basic compound, is in a consistent, protonated state, leading to sharp, symmetrical peaks.[6][12]
Protocol 2.1: RP-HPLC-UV Method for Assay and Purity
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Reagents and Standards:
-
This compound Reference Standard.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard dimensions provide good resolution and efficiency. Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile Phosphoric acid provides a stable, low pH for good peak shape. Gradient/Isocratic Isocratic: 60% A / 40% B An isocratic elution is simpler, more robust, and often sufficient for purity analysis of the main peak. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column. Column Temperature 30 °C Controlled temperature ensures reproducible retention times. Detection 210 nm Wavelength for detecting the amide chromophore. A PDA detector can be used to confirm peak purity. Injection Volume 10 µL A typical volume to balance sensitivity and peak shape. | Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
-
Preparation of Solutions:
-
Mobile Phase Additive Solution (0.1% H₃PO₄): Carefully add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Method Validation Framework (ICH Q2(R1))
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[1][3]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free of interference from impurities, degradants, or matrix components. | Peak purity index > 0.995 (PDA). Resolution between analyte and adjacent peaks > 2.0. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Assay: 80-120% of test concentration. Purity: From reporting threshold to 120% of impurity specification. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision | The degree of scatter between a series of measurements. (Repeatability & Intermediate Precision). | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or mobile phase composition are slightly altered. |
Enantioselective Quantification by Chiral HPLC
Application: Essential for determining the enantiomeric purity of the drug substance. This is critical as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.[9]
Causality Behind Experimental Choices: Chiral separation is achieved by creating a temporary diastereomeric complex between the enantiomers and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[13] For compounds like N-butylpyrrolidine-2-carboxamide, polysaccharide-based or cyclodextrin-based CSPs are often effective.[13][14] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol), which modulates the interaction between the analyte and the CSP, thereby affecting retention and resolution.
Protocol 3.1: Chiral HPLC-UV Method for Enantiomeric Purity
-
Instrumentation:
-
HPLC system as described in Protocol 2.1.
-
-
Reagents and Standards:
-
Reference standards for both (R)- and (S)-enantiomers, if available. A racemic mixture (50:50) is essential for method development.
-
n-Hexane, HPLC grade.
-
Ethanol (EtOH) or Isopropanol (IPA), HPLC grade.
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) - optional modifiers.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column e.g., Daicel CHIRALCEL® OD-H or similar polysaccharide-based CSP, 250 mm x 4.6 mm, 5 µm A widely used CSP effective for a broad range of chiral compounds. Mobile Phase n-Hexane / Ethanol (90:10, v/v) A common mobile phase for normal-phase chiral separations. The ratio must be optimized for resolution. Flow Rate 0.8 mL/min Adjusted for optimal resolution and run time. Column Temperature 25 °C Temperature can significantly impact chiral separations; consistency is key.[9] Detection 210 nm Same as the achiral method. | Injection Volume | 10 µL | - |
-
Preparation of Solutions:
-
Resolution Solution: Prepare a solution of the racemic material (~0.5 mg/mL) in the mobile phase.
-
Sample Solution: Prepare the test sample at a high concentration (e.g., 1.0 mg/mL) to facilitate the detection of the minor enantiomer.
-
-
Validation Considerations:
-
Specificity: Demonstrate that the method can separate the two enantiomers from each other and from other related impurities. Resolution (Rs) between enantiomer peaks should be ≥ 1.5.
-
Limit of Quantitation (LOQ): The LOQ must be established for the undesired enantiomer. This is crucial for controlling chiral impurities at low levels (e.g., <0.1%).
-
High-Sensitivity Quantification by LC-MS/MS
Application: The gold standard for quantifying low concentrations of drugs in complex biological matrices like plasma or serum, essential for pharmacokinetic and bioequivalence studies.[15][16] It is also used for trace-level impurity quantification.
Causality Behind Experimental Choices: LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via ESI), and the resulting parent ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates background noise, enabling quantification at the pg/mL level.[17][18] A stable isotope-labeled internal standard (SIL-IS) is used to correct for variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.
Protocol 4.1: LC-MS/MS Method for Bioanalysis
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Reagents and Standards:
-
Analyte Reference Standard.
-
Stable Isotope-Labeled Internal Standard (e.g., N-(butyl-d9)-pyrrolidine-2-carboxamide hydrochloride).
-
Acetonitrile and Methanol, LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid, LC-MS grade.
-
-
LC and MS Conditions:
Parameter Condition Rationale Column C18, 50 mm x 2.1 mm, 1.8 µm Shorter column and smaller particles allow for rapid analysis (fast LC). Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN Volatile buffers like formic acid are required for MS compatibility. Gradient A rapid gradient (e.g., 5% to 95% B in 2 min) Enables fast elution and high throughput. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Ionization Mode ESI, Positive The basic nitrogen is easily protonated. MRM Transitions Analyte: m/z 171.1 → 114.1IS: m/z 180.2 → 123.2 [Proposed] Parent ion [M+H]⁺ is selected. Fragment corresponds to the loss of the N-butyl group. SIL-IS has a corresponding mass shift. | MS Parameters | Capillary Voltage, Gas Flows, Collision Energy | Must be optimized for the specific analyte and instrument to maximize signal. |
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Method Selection and Validation Workflow
The choice of analytical technique is a critical decision driven by the intended application. The following workflow provides a logical pathway for selecting and implementing a suitable method.
Caption: Decision workflow for analytical method selection and validation.
Conclusion
The successful quantification of this compound relies on the selection of a well-developed and rigorously validated analytical method tailored to the specific requirements of the analysis. For routine quality control of the bulk substance, a validated RP-HPLC-UV method provides a robust and reliable solution. When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is mandatory. For demanding applications requiring high sensitivity, such as pharmacokinetic studies, LC-MS/MS is the undisputed technique of choice. By following the protocols and validation principles outlined in this guide, researchers and drug development professionals can generate high-quality, defensible analytical data to support their programs.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][1][3][8]
-
MDPI. (n.d.). Chiral Aspects of Local Anesthetics. MDPI. [Link][13]
-
PubMed. (n.d.). Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. PubMed. [Link][19]
-
SciSpace. (n.d.). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using. SciSpace. [Link][9]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link][2]
-
PubMed. (2012). Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection. PubMed. [Link][14]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][3]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link][10]
-
Scribd. (n.d.). Bupivacaine Impurity Analysis & LC-MS Method. Scribd. [Link][20]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][8]
-
SIELC Technologies. (n.d.). Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link][12]
-
NIH. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. NIH. [Link][21]
-
PubMed. (2023). Isolation, structural characterization and quantification of impurities in bupivacaine. PubMed. [Link][17]
-
ResearchGate. (2023). Isolation, Structural Characterization and Quantification of Impurities in Bupivacaine. ResearchGate. [Link][18]
-
SciSpace. (n.d.). QbD based approach to RP-HPLC method development and validation of Bupivacaine hydrochloride in bulk and in-house. SciSpace. [Link][6]
-
ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link][22]
-
ResearchGate. (n.d.). (PDF) Levobupivacaine. ResearchGate. [Link]
-
Research and Reviews. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews. [Link][23]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link][16]
-
Arabian Journal of Chemistry. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry. [Link][24]
-
ScienceDirect. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. ScienceDirect. [Link][25]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. PubMed. [Link][26]
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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of N-butylpyrrolidine-2-carboxamide Hydrochloride
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of N-butylpyrrolidine-2-carboxamide hydrochloride. Recognizing the analytical challenges associated with polar molecules, this protocol employs a specialized polar-embedded stationary phase to ensure robust retention and superior peak symmetry. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and formulation analysis. All protocols have been structured in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Introduction and Scientific Rationale
This compound is a substituted amide derivative of the pyrrolidine scaffold, a common structural motif in medicinal chemistry. The accurate and precise quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring product safety, efficacy, and quality.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1] However, the target analyte, being a hydrochloride salt with a polar amide group, presents a specific analytical challenge. Highly polar compounds often exhibit poor retention on conventional reversed-phase columns (like C18), eluting near the solvent front, which compromises resolution and accuracy.[2][3][4]
To overcome this, the described method utilizes a reversed-phase column with a polar-embedded amide ligand (RP-Amide). This stationary phase chemistry offers several advantages:
-
Enhanced Retention of Polar Analytes: The embedded polar group promotes interaction with polar analytes, providing balanced retention that is often unachievable on standard alkyl phases.[5]
-
Reduced Peak Tailing: The polar group shields residual silanols on the silica surface, minimizing secondary ionic interactions with basic compounds and leading to improved peak symmetry.[5]
-
Aqueous Mobile Phase Compatibility: These columns are resistant to the "phase collapse" or "ligand folding" that can occur with traditional C18 columns in highly aqueous mobile phases, ensuring method robustness.[6]
The method employs UV detection at a low wavelength (205 nm) to capture the amide chromophore's absorbance, a common strategy for compounds lacking a strong UV-absorbing aromatic ring.[7] This application note provides a complete protocol, from initial setup to full method validation, grounded in established scientific principles and regulatory standards.[8]
Experimental Protocol
Apparatus and Software
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Variable Wavelength Detector (VWD).
-
Data Acquisition: Agilent OpenLab CDS software or equivalent chromatography data system.
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
-
pH Meter: Calibrated, with a three-point check.
-
Volumetric Glassware: Class A.
-
Filtration: 0.22 µm PTFE syringe filters for sample/standard preparation.
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 99.5%).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
-
Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Discovery® RP-AmideC16, 150 x 4.6 mm, 5 µm[9] |
| Mobile Phase | 25 mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (85:15, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 205 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 10% (v/v) phosphoric acid.
-
Filter the buffer through a 0.22 µm nylon membrane filter before use.
-
-
Mobile Phase (85:15 Buffer:ACN):
-
Combine 850 mL of the prepared Phosphate Buffer with 150 mL of Acetonitrile.
-
Mix well and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Prepare the sample following the same procedure as the Standard Stock Solution and subsequent dilution steps to achieve the target concentration.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis and System Suitability Workflow
The following diagram outlines the logical workflow for a typical analytical run.
Caption: Workflow for HPLC-UV analysis of N-butylpyrrolidine-2-carboxamide HCl.
Before proceeding with sample analysis, the system must pass the System Suitability Test (SST).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[8][10] The validation process provides a self-validating system of checks to ensure data integrity.[11]
Caption: Logical flow of the method validation process per ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, standard, and sample solutions. Ensure no interference at the analyte's retention time. | No significant peaks at the retention time of the analyte in diluent or placebo chromatograms. |
| Linearity | Analyze five concentrations across 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity, accuracy, and precision data.[12] | 50% - 150% of the nominal concentration. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve. | S/N ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters must still be met. Analyte results should not significantly change. |
Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the quantitative analysis of this compound. By employing a specialized RP-Amide column, the protocol successfully addresses the challenges of retaining and resolving this polar compound, yielding excellent peak shape and reproducibility. The detailed experimental steps and a full validation protocol based on ICH guidelines ensure that this method is scientifically sound, trustworthy, and suitable for implementation in a regulated quality control environment.
References
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
SIELC Technologies. Polar Compounds. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]
-
Alchem.Pharmtech. CAS N/A | N-(sec-Butyl)pyrrolidine-2-carboxamide hydrochloride. Available from: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]
-
PubChem. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Available from: [Link]
-
PubMed. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Available from: [Link]
-
ResearchGate. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Available from: [Link]
-
National Institutes of Health (NIH). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Available from: [Link]
-
ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Available from: [Link]
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- 12. youtube.com [youtube.com]
Application Notes & Protocols: Preclinical Evaluation of N-butylpyrrolidine-2-carboxamide hydrochloride in Anticonvulsant Screening Assays
Abstract
Epilepsy remains a significant neurological challenge, with a substantial portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2] This necessitates the continued exploration of novel chemical entities with potentially unique mechanisms of action. The pyrrolidine-2-carboxamide scaffold is a validated pharmacophore, exemplified by the clinical success of Levetiracetam, which acts on the synaptic vesicle protein 2A (SV2A).[3][4] This document introduces N-butylpyrrolidine-2-carboxamide hydrochloride, a novel analogue of Levetiracetam, as a candidate for anticonvulsant screening. We provide a comprehensive framework for its initial preclinical evaluation, detailing the scientific rationale, step-by-step in vivo screening protocols, and methodologies for data interpretation. The protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) assays are presented as robust, validated systems for identifying potential efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively.
Compound Profile: this compound
Chemical Identity and Rationale
This compound is a structural analogue of the second-generation AED, Levetiracetam. The primary structural modification is the substitution of Levetiracetam's ethyl group with a butyl group at the α-position of the acetamide side chain. This modification increases the lipophilicity of the side chain, which may influence the compound's pharmacokinetic properties (e.g., blood-brain barrier penetration) and its affinity for molecular targets. The investigation of this analogue is rooted in structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profile of the pyrrolidine-2-carboxamide class.[3]
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₉ClN₂O
-
Molecular Weight: 206.71 g/mol
-
Structure: (Note: A representative structure is shown, stereochemistry would need to be defined based on synthesis.)
Proposed Synthesis
The synthesis of the title compound can be adapted from established methods for N-substituted pyrrolidine-2-carboxamides.[5][6] A common route involves the conversion of a protected proline (pyrrolidine-2-carboxylic acid) to its corresponding acid chloride, followed by amidation with n-butylamine.
A suspension of pyrrolidine-2-carbonyl chloride hydrochloride (synthesized from L-proline and a chlorinating agent like phosphorus pentachloride) in a suitable anhydrous solvent (e.g., acetone) is treated with n-butylamine.[5] The reaction is typically refluxed for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified via recrystallization to yield N-butylpyrrolidine-2-carboxamide, which can then be converted to the hydrochloride salt. The purity should be confirmed by TLC, elemental analysis, and spectral data (¹H NMR, IR).[6]
Handling and Safety Precautions
As specific toxicological data for this compound is not available, it should be handled with care, assuming it may be hazardous. Safety data sheets (SDS) for structurally related compounds, such as N-Butyl-2-pyrrolidone, indicate potential for skin and serious eye irritation.[7][8][9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Avoid inhalation of dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Hypothesized Mechanisms and Screening Rationale
The therapeutic effects of existing AEDs are primarily mediated through three mechanisms: modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation.[10][11] Levetiracetam introduced a novel mechanism by binding to SV2A, modulating neurotransmitter release.[3] this compound, as a close analogue, is hypothesized to retain affinity for SV2A, though its altered side chain may also confer activity at other classical AED targets.
The initial screening strategy is therefore designed to be mechanism-independent, identifying anticonvulsant activity regardless of the underlying molecular target. The MES and scPTZ tests are the cornerstones of this primary evaluation.[12][13]
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal electrical stimulation.[14] It is highly effective at identifying compounds that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures in humans.[15][16]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures.[17][18] This test identifies compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures.[19]
Preclinical Anticonvulsant Screening Workflow
A tiered, systematic approach is essential for efficiently evaluating a novel compound. The workflow begins with synthesis and characterization, followed by acute toxicity assessment to establish a safe dosing range. The compound then enters parallel screening in the MES and scPTZ models to determine its efficacy and preliminary anticonvulsant profile.
Detailed In Vivo Screening Protocols
Scientist's Note: All animal procedures must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Principle: This assay identifies a compound's ability to prevent the spread of a maximal seizure, modeling generalized tonic-clonic seizures.[14][19] The endpoint is the abolition of the tonic hindlimb extension phase.[15][20]
Materials:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or Sprague-Dawley rats (100-150 g).[14]
-
Apparatus: Electroconvulsometer with corneal electrodes.
-
Reagents:
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., 0.9% saline or 0.5% methylcellulose).
-
Vehicle Control: Same vehicle used for the test compound.
-
Positive Control: Phenytoin (dissolved in vehicle, e.g., 20 mg/kg).
-
0.5% Tetracaine hydrochloride solution (local anesthetic).[14]
-
0.9% Saline solution.
-
Procedure:
-
Animal Acclimation & Grouping: Acclimate animals for at least 3 days. Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control, and at least three dose levels of the test compound.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). The volume should be consistent (e.g., 10 mL/kg for mice).[15]
-
Pre-treatment Time (Time to Peak Effect): Conduct the MES test at the predetermined time of peak effect (TPE) of the compound.
-
Rationale: The TPE must be determined in preliminary studies by testing at various time points (e.g., 15, 30, 60, 120 min) after administration to ensure the compound is tested at its maximum efficacy.[16]
-
-
Seizure Induction: a. At the TPE, gently restrain the animal. b. Apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[14][20] c. Place the corneal electrodes on the animal's corneas. d. Deliver the electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[14]
-
Observation & Endpoint: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs.[14]
-
Protection is defined as the complete abolition of the tonic hindlimb extension phase.
-
-
Data Recording: For each animal, record either "Protected" (no tonic hindlimb extension) or "Not Protected".
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Principle: This assay identifies compounds that elevate the seizure threshold against a chemical convulsant, modeling myoclonic and absence seizures.[19][21]
Materials:
-
Animals: Male albino mice (e.g., C57BL/6 strain, 20-25 g).[22]
-
Apparatus: Observation chambers, stopwatch.
-
Reagents:
Procedure:
-
Animal Acclimation & Grouping: As described in Protocol 4.1.
-
Compound Administration: Administer vehicle, positive control, or test compound at the appropriate TPE before PTZ injection.
-
PTZ Administration: At the TPE, administer PTZ via subcutaneous injection in the loose skin of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.[22]
-
Endpoint & Scoring: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it fails to exhibit this endpoint. Seizure severity can also be scored using a scale like the modified Racine scale for more detailed analysis.[17]
-
Data Recording: For each animal, record "Protected" (no clonic seizure > 5s) or "Not Protected".
Data Analysis and Interpretation
For both the MES and scPTZ assays, the primary data consists of the number of animals protected at each dose level.
-
Calculate Percent Protection: For each group, calculate the percentage of animals protected: (Number of Protected Animals / Total Animals in Group) * 100
-
Determine Median Effective Dose (ED₅₀): The ED₅₀, the dose required to protect 50% of the animals, is calculated from the dose-response data using probit analysis.
-
Assess Neurotoxicity (TD₅₀): Acute neurotoxicity should be assessed in a separate experiment using a test like the rotarod assay. The median toxic dose (TD₅₀) is the dose at which 50% of animals exhibit motor impairment.
-
Calculate Protective Index (PI): The PI provides an estimate of the compound's margin of safety. A higher PI is desirable. PI = TD₅₀ / ED₅₀
Illustrative Data Presentation: The following table presents hypothetical data for this compound, modeled after results for similar hybrid anticonvulsants, for illustrative purposes.[4][23]
| Assay | Test Compound ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI) | Reference Compound ED₅₀ (mg/kg, i.p.) |
| MES Test | 85.2 | > 300 | > 3.5 | Phenytoin: ~9 mg/kg |
| scPTZ Test | 110.5 | > 300 | > 2.7 | Ethosuximide: ~130 mg/kg |
Interpretation:
-
Activity in MES only: Suggests a mechanism similar to phenytoin, likely involving voltage-gated sodium channels, and potential efficacy against generalized tonic-clonic seizures.[11]
-
Activity in scPTZ only: Suggests a mechanism similar to ethosuximide, possibly involving T-type calcium channels, and potential efficacy against absence seizures.[11]
-
Broad-Spectrum Activity (MES & scPTZ): Indicates a wider range of potential clinical utility, similar to drugs like valproic acid.
-
No Activity: The compound may be inactive, require higher doses, or act on pathways not captured by these models (e.g., models of pharmacoresistant epilepsy like the 6Hz test).[23][24]
References
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. NIH. [Link]
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Pașca, B., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
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JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]
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Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research. Springer Nature Experiments. [Link]
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Indian Journal of Novel Research in Pharmaceutical Hub. [Link]
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Löscher, W., & Schmidt, D. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. [Link]
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Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. ResearchGate. [Link]
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Gowtham Sashtha, A. (2018). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
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Ambrósio, A. F., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. [Link]
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Gaikwad, S., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Indian Journal of Pharmacology. (1997). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). An efficient and stereoselective synthesis of Levetiracetam: An anticonvulsant drug. [Link]
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Barker-Halis, K. I., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC. [Link]
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Löscher, W., & Klein, P. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC. [Link]
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Kamiński, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry. [Link]
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D'Ambrosio, R., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. DASH (Harvard). [Link]
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Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]
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Bergonzini, G., & O'Doherty, G. A. (2019). Total synthesis of levetiracetam. Organic & Biomolecular Chemistry. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Butyl-2-pyrrolidone. [Link]
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Research and Reviews: Journal of Medicinal Chemistry. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]
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ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
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Rogawski, M. A., & Löscher, W. (1996). Mechanisms of action of antiepileptic drugs. Epilepsy Research. [Link]
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experimental protocol for N-butylpyrrolidine-2-carboxamide hydrochloride in vivo studies
An Application Note and Protocol for the In Vivo Evaluation of N-butylpyrrolidine-2-carboxamide hydrochloride
Authored by a Senior Application Scientist
Abstract
The transition of a novel chemical entity from in vitro characterization to in vivo analysis is a pivotal stage in drug discovery. This document provides a comprehensive experimental framework for conducting initial in vivo studies on this compound, a compound with limited publicly available biological data. Acknowledging this data scarcity[1][2][3], this guide emphasizes foundational, robust, and ethically sound protocols for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. The protocols are designed to be adaptable, providing researchers with the necessary tools to generate high-quality, translatable data for go/no-go decisions in early-stage drug development.
Guiding Principles: Ethical Conduct in Animal Research
All in vivo research must be predicated on a strong ethical foundation. The principles of the "3Rs" (Replacement, Reduction, and Refinement) are not merely guidelines but essential components of scientifically and ethically valid research[4][5].
-
Replacement : Researchers must confirm that no validated non-animal alternatives can achieve the study's objectives before proceeding[5].
-
Reduction : The experimental design must use the minimum number of animals necessary to obtain statistically significant and reproducible results[4].
-
Refinement : All procedures must be optimized to minimize pain, suffering, and distress to the animals. This includes using appropriate anesthesia, analgesia, and defining humane endpoints[6].
All experimental protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation[4][7].
Overall In Vivo Experimental Workflow
A well-planned in vivo study follows a logical progression from initial compound characterization to efficacy testing. The following workflow provides a roadmap for the systematic evaluation of this compound.
Caption: High-level workflow for in vivo evaluation of a novel compound.
Compound Formulation: The Critical First Step
The successful in vivo evaluation of any compound hinges on its appropriate formulation. The hydrochloride salt form of N-butylpyrrolidine-2-carboxamide suggests potential aqueous solubility, but this must be empirically determined.
Protocol 1: Vehicle Screening and Formulation
-
Solubility Assessment : Determine the solubility of this compound in a panel of common, biocompatible vehicles (e.g., sterile water, saline, 5% dextrose, PBS, and solutions containing co-solvents like PEG400, DMSO, or ethanol).
-
Stability Analysis : Once a lead vehicle is identified, assess the stability of the formulated compound under experimental conditions (e.g., room temperature for the duration of the dosing procedure).
-
Rationale for Vehicle Choice : The ideal vehicle will fully solubilize the compound at the highest required concentration without causing adverse effects in the animal model. For compounds with poor aqueous solubility, creating a suspension or using complexing agents may be necessary, similar to challenges faced with natural products like betulin[8].
Animal Model Selection
The choice of animal model is crucial for the translatability of preclinical data[9]. For initial PK and tolerability studies, rodents are the standard due to their well-characterized biology and ease of handling[9][10].
| Animal Model | Key Characteristics & Applications | Advantages | Disadvantages |
| Mice (e.g., C57BL/6, BALB/c) | Genetically well-defined, with numerous transgenic and knockout strains available. Widely used for efficacy, toxicology, and PK/PD studies. | Cost-effective, rapid breeding cycle, extensive genetic toolkit. | Higher metabolic rate and physiological differences from humans can limit direct translation. |
| Rats (e.g., Sprague Dawley, Wistar) | Larger size facilitates surgical procedures and serial blood sampling. Commonly used in toxicology, cardiovascular, and behavioral studies. | Well-established disease models, more complex behaviors than mice. | Higher housing and husbandry costs compared to mice. |
For initial studies of this compound, Sprague Dawley rats are recommended for the pharmacokinetic study due to their larger blood volume, which allows for a more comprehensive serial sampling from a single animal, thus reducing biological variability.
Pharmacokinetic (PK) Studies: Understanding ADME
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound, which informs dose selection for subsequent studies[10].
Protocol 2: Single-Dose Pharmacokinetics in Rats
-
Objective : To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration.
-
Animal Model : Male Sprague Dawley rats (n=6-8 per group), weighing 250-300 g[10].
-
Methodology :
-
Acclimatization : Animals are acclimatized for at least one week prior to the study with free access to standard chow and water.
-
Dosing :
-
IV Group : Administer the compound at a low dose (e.g., 1-2 mg/kg) via the tail vein to determine its distribution and elimination profile without confounding absorption factors.
-
PO Group : Administer the compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage to assess oral absorption and bioavailability.
-
-
Blood Sampling : Collect blood samples (approx. 0.25 mL) from the jugular or saphenous vein at predose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose[10].
-
Plasma Preparation : Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Key PK Parameters to Calculate :
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the extent of systemic exposure. |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Determines the dosing interval. |
| F% (Bioavailability) | Fraction of the oral dose that reaches systemic circulation | (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100. Critical for oral drug development. |
Pharmacodynamic (PD) and Efficacy Studies
Following PK analysis, the focus shifts to understanding the compound's biological effect. A study on a related compound suggests potential antiarrhythmic activity, providing a rational starting point for PD evaluation.
Workflow for an Exemplary PD Study
Caption: Workflow for an antiarrhythmic pharmacodynamic study.
Protocol 3: Preliminary Efficacy in an Aconitine-Induced Arrhythmia Model
-
Objective : To evaluate the potential antiarrhythmic effects of this compound in a rat model.
-
Rationale : Aconitine is a known arrhythmogenic agent that can be used to induce arrhythmias in a controlled experimental setting, allowing for the evaluation of potential antiarrhythmic drugs.
-
Methodology :
-
Animal Model : Anesthetized male Sprague Dawley rats.
-
Surgical Preparation : Under appropriate anesthesia, insert ECG leads to monitor cardiac activity[11].
-
Experimental Groups :
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Lidocaine)
-
Groups 3-5: this compound at three different dose levels (determined from tolerability studies).
-
-
Procedure :
-
Administer the test compound or vehicle intravenously.
-
After a short pre-treatment period, infuse aconitine at a constant rate to induce arrhythmia.
-
Continuously record the ECG throughout the experiment.
-
-
Endpoints :
-
Time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Duration of arrhythmias.
-
Survival rate.
-
-
Data Analysis and Interpretation
Data from these foundational studies must be rigorously analyzed. PK parameters are typically calculated using non-compartmental analysis software. For PD studies, appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups with control groups. The ultimate goal is to establish a clear relationship between drug exposure (PK) and biological effect (PD), which is critical for predicting a therapeutic window and designing future studies.
References
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Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 249-250. [Link]
-
Curia, G., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1056012. [Link]
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Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal. [Link]
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Rahman, M. A., & Kim, Y. S. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biomedicines, 10(5), 1018. [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. British Society of Animal Science. [Link]
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American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
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Tanimowo, O. F., & Afolabi, I. S. (2023). Ethical considerations regarding animal experimentation. Animal Models and Experimental Medicine, 6(3), 195-202. [Link]
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Shariati, G., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 831012. [Link]
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EurekAlert!. (2021). Animal models for neurological syndrome. EurekAlert!. [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]
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Soukup, O., et al. (2022). Promising Protocol for In Vivo Experiments with Betulin. Pharmaceutics, 14(12), 2759. [Link]
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Ogarev-online. (n.d.). Study of antiarrhythmic activity 2-(n-butylpyrrolidine)-N-(2-bromophenyl)carboxamide hydrochloride. Ogarev-online. [Link]
-
Alchem.Pharmtech. (n.d.). CAS N/A | N-(sec-Butyl)pyrrolidine-2-carboxamide hydrochloride. Alchem.Pharmtech. [Link]
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Application Notes and Protocols for Characterizing the Cellular Activity of N-butylpyrrolidine-2-carboxamide hydrochloride
Abstract
This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological activity of N-butylpyrrolidine-2-carboxamide hydrochloride, a novel small molecule with uncharacterized effects. Recognizing that the specific molecular targets of this compound are not yet elucidated, this guide establishes a robust, primary screening cascade. The protocols herein are designed as a self-validating system, beginning with a broad assessment of the compound's impact on cell viability and cytotoxicity, followed by a specific inquiry into its potential to induce apoptosis. The results from this initial screening funnel will provide the foundational data necessary to guide more targeted, mechanistic studies.
Introduction: A Strategy for Novel Compound Characterization
The journey of a novel chemical entity from synthesis to potential therapeutic application begins with a fundamental understanding of its interaction with biological systems. This compound represents such a starting point. Without an established body of literature, a logical, tiered approach to screening is paramount. Cell-based assays serve as the cornerstone of this initial investigation, offering a biologically relevant context to observe a compound's effects.[1][2]
This guide eschews a predefined characterization path and instead presents a decision-guiding workflow. We will first determine if, and at what concentrations, the compound affects general cell health and metabolic activity. Subsequently, we will investigate a key mechanism of action for many therapeutic compounds: the induction of programmed cell death, or apoptosis. This structured approach ensures that resources are directed efficiently and that subsequent, more complex investigations are built upon a solid empirical foundation.
Part 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects using the XTT Assay
The first critical question for any novel compound is its effect on cell viability. The XTT assay is a robust and sensitive colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Unlike the traditional MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.[4]
Principle of the XTT Assay
The core principle of the XTT assay lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into a water-soluble orange-colored formazan product.[4][5] An intermediate electron acceptor, often phenazine methosulfate (PMS), is used to enhance this reduction. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable, metabolically active cells in the culture.[4][6]
Experimental Workflow: XTT Assay
Caption: Workflow for assessing cell viability using the XTT assay.
Detailed Protocol: XTT Assay
Materials:
-
Selected cancer or immortalized cell line (e.g., HeLa, A549, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)
-
Multichannel pipette
-
Microplate reader with a 450-500 nm filter
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in an appropriate vehicle. b. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM). c. Remove the old media from the cells and add 100 µL of fresh media containing the various compound concentrations. Include "vehicle-only" and "untreated" (media only) control wells. d. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: a. Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. b. Add 50 µL of the activated XTT solution to each well, including controls.[4] c. Gently swirl the plate to mix.
-
Incubation and Measurement: a. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop. b. Measure the absorbance of each well at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[4]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Data |
| Concentration Range | The range of compound concentrations tested. | 0.01 µM to 100 µM |
| Exposure Time | Duration of cell exposure to the compound. | 48 hours |
| IC₅₀ Value | Concentration causing 50% reduction in viability. | 15.2 µM |
| Curve Hill Slope | The steepness of the dose-response curve. | -1.1 |
A potent cytotoxic or anti-proliferative effect is indicated by a low IC₅₀ value. This result provides the critical dose range for use in subsequent mechanistic assays.
Part 2: Mechanistic Screening for Apoptosis Induction via Caspase-3/7 Activity
If the primary screen reveals a decrease in cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[7] The "executioner" caspases, Caspase-3 and Caspase-7, are key mediators of this process. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[8] Its simple "add-mix-measure" format makes it ideal for screening.[8][9]
Principle of the Caspase-Glo® 3/7 Assay
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[8] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin. A proprietary, thermostable luciferase then uses this aminoluciferin to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity in the sample.[8][9]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for assessing apoptosis via Caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cell line of interest
-
Complete culture medium
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
This compound
-
Vehicle control and a positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed cells in a white-walled 96-well plate at the same density as used in the XTT assay (100 µL/well). b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. Treat cells with this compound at concentrations around the previously determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). b. Include vehicle-only wells and a positive control (e.g., 1 µM Staurosporine). c. Incubate for a time period appropriate for apoptosis induction (typically shorter than viability assays, e.g., 6, 12, or 24 hours).
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. e. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: a. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Fold Change: Normalize the data to the vehicle control. Fold Change = (Luminescence_of_Treated_Well / Average_Luminescence_of_Vehicle_Control_Wells)
-
Interpretation: A significant, dose-dependent increase in luminescence (fold change > 1) compared to the vehicle control indicates that the compound induces apoptosis through the activation of Caspase-3 and/or Caspase-7. The positive control should show a robust increase, validating the assay's performance.
| Treatment | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
| Untreated | - | 1,500 | 0.98 |
| Vehicle Control | 0.1% DMSO | 1,530 | 1.00 |
| Test Compound | 7.6 µM (0.5x IC₅₀) | 4,890 | 3.20 |
| Test Compound | 15.2 µM (1x IC₅₀) | 12,550 | 8.20 |
| Test Compound | 30.4 µM (2x IC₅₀) | 19,890 | 13.00 |
| Staurosporine (Positive Control) | 1 µM | 25,400 | 16.60 |
Part 3: Integrated Analysis and Future Directions
The initial characterization of this compound is based on the synthesis of results from the primary viability and secondary apoptosis screens. This integrated view provides the first mechanistic snapshot of the compound's activity and dictates the next steps in the research pipeline.
Decision-Making Workflow
The data from these initial assays create a clear decision tree for further investigation. Studying signaling pathways is crucial for uncovering disease mechanisms and developing new drugs.[10]
Sources
- 1. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. MTT assay - Wikipedia [en.wikipedia.org]
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- 10. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
N-Butylpyrrolidine-2-carboxamide Hydrochloride: A Chiral Building Block for Asymmetric Synthesis
Introduction: The Value of Chiral Pyrrolidine Scaffolds in Synthesis
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental. This reality underscores the critical importance of chiral building blocks—enantiopure compounds that serve as foundational scaffolds for the construction of complex molecular architectures.
Among the myriad of chiral building blocks available to the synthetic chemist, those derived from the natural amino acid L-proline are of particular significance. The inherent chirality and rigid, cyclic structure of the pyrrolidine ring make it an exceptional template for inducing stereoselectivity in a wide range of chemical transformations.[1] N-butylpyrrolidine-2-carboxamide hydrochloride, a derivative of L-proline, emerges as a versatile and valuable chiral building block. Its structural features—a defined stereocenter at the 2-position, a secondary amine for further functionalization, and a carboxamide moiety—offer multiple points for strategic molecular elaboration.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and safety data, and, most importantly, its application as a chiral building block in asymmetric synthesis. While direct, peer-reviewed applications of this specific molecule are not extensively documented, this guide will draw upon established principles of proline-based organocatalysis and chiral auxiliary chemistry to provide robust protocols and conceptual frameworks for its effective utilization.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1236266-64-0 | [3] |
| Molecular Formula | C₉H₁₉ClN₂O | [3] |
| Molecular Weight | 206.71 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Safety and Handling:
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention. For more detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of (S)-N-Butylpyrrolidine-2-carboxamide Hydrochloride
The synthesis of (S)-N-butylpyrrolidine-2-carboxamide hydrochloride can be reliably achieved from the readily available and inexpensive starting material, L-proline. The following protocol is adapted from established procedures for the synthesis of related N-substituted pyrrolidine-2-carboxamides.[4][5]
Reaction Scheme:
A representative synthetic workflow.
Protocol:
-
Activation of the Carboxylic Acid: To a stirred suspension of L-proline hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude pyrrolidine-2-carbonyl chloride hydrochloride.
-
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step to facilitate the subsequent amidation. The use of the hydrochloride salt of L-proline protects the secondary amine from reacting with the chlorinating agent.
-
-
Amide Bond Formation: The crude acid chloride is redissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of n-butylamine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-2.2 equivalents) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.
-
Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the n-butylamine, enhancing its nucleophilicity for the attack on the acid chloride.
-
-
Work-up and Purification: The reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-N-butylpyrrolidine-2-carboxamide, which can then be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.
Application as a Chiral Building Block in Asymmetric Synthesis
While specific, documented applications of this compound as a chiral auxiliary or ligand are limited in the scientific literature, its structural similarity to well-established proline-derived organocatalysts allows for a strong inferential case for its potential utility.[2]
Conceptual Framework: Proline-Based Organocatalysis
Proline and its derivatives are powerful organocatalysts, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. This dual mode of activation enables a wide array of asymmetric transformations.
Dual catalytic cycle of proline derivatives.
Potential Application in Asymmetric Michael Addition
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Prolinamide derivatives have been shown to be effective catalysts for this reaction.
Hypothetical Protocol:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve (S)-N-butylpyrrolidine-2-carboxamide (5-20 mol%) in a suitable solvent (e.g., chloroform, toluene, or a polar aprotic solvent like DMSO).
-
Reaction Setup: To this solution, add the Michael donor (e.g., a ketone or aldehyde, 1.2-2.0 equivalents) and the Michael acceptor (e.g., a nitroalkene or an enone, 1.0 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from -20 °C to room temperature) until the reaction is complete, as monitored by TLC or HPLC.
-
Causality: The chiral catalyst is proposed to form a nucleophilic enamine with the Michael donor. The stereochemistry of the catalyst directs the facial attack of the enamine onto the Michael acceptor, thereby controlling the stereochemical outcome of the product. The N-butyl group and carboxamide moiety can influence the steric and electronic environment of the catalytic pocket, potentially affecting both reactivity and enantioselectivity.
-
-
Work-up and Analysis: The reaction is quenched, and the product is isolated and purified using standard techniques. The enantiomeric excess (ee) of the product is determined by chiral HPLC or other suitable analytical methods.
Conclusion: A Promising yet Underexplored Chiral Building Block
(S)-N-Butylpyrrolidine-2-carboxamide hydrochloride is a readily accessible chiral building block with significant potential in asymmetric synthesis. While its direct applications are not yet widely reported, its structural relationship to a well-established class of proline-derived organocatalysts provides a strong foundation for its exploration in various enantioselective transformations. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and scientists in drug discovery and development, encouraging the investigation and unlocking the full synthetic potential of this promising chiral molecule.
References
- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1).
- Chandrasekhar, S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
- ResearchGate. (2015). Synthesis and structure of chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.
- Google Patents. (n.d.).
- MDPI. (2023).
- ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- Palomo, C., et al. (2017).
- Gallier, F., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2017).
- Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed.
- MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles.
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Application Notes and Protocols: Developing Novel Pyrrolidine-Based Anticonvulsant Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel and more effective anticonvulsant therapies.[1] The pyrrolidone chemical scaffold has emerged as a privileged structure in the development of new AEDs.[2] Levetiracetam, a prominent pyrrolidine derivative, is a widely used second-generation AED with a unique mechanism of action and a favorable safety profile.[3][4] Its success has spurred extensive research into novel pyrrolidine-based agents with the aim of improving efficacy, broadening the spectrum of activity, and reducing side effects.[2][5]
This guide provides a comprehensive overview of the key methodologies and protocols for the discovery and preclinical development of novel pyrrolidine-based anticonvulsant agents. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery efforts.
The Pyrrolidine Scaffold: A Privileged Structure in Anticonvulsant Drug Discovery
The 2-oxopyrrolidine ring is a central feature of several successful anticonvulsant drugs.[4] The mechanism of action for many of these compounds, including levetiracetam, involves binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][6] SV2A is a crucial protein in the regulation of neurotransmitter secretion.[7] The interaction of pyrrolidine-based ligands with SV2A is thought to modulate neurotransmission and thereby suppress seizure activity.[4][7]
Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticonvulsant properties of pyrrolidine derivatives. Key findings from these studies include:
-
The carboxamide moiety is often essential for binding affinity to SV2A.[5]
-
The (S)-configuration of the α-ethyl group in levetiracetam is critical for its activity.[5]
-
The 2-oxopyrrolidine ring is generally preferred over other cyclic or acyclic structures.[5]
-
Substitutions at the 4-position of the lactam ring with small, hydrophobic groups can enhance both in vitro and in vivo potency.[5]
These insights guide the rational design of new chemical entities with improved pharmacological profiles.
Part 1: Synthesis of Novel Pyrrolidine-Based Carboxamides
The synthesis of novel pyrrolidine-based anticonvulsant agents often begins with commercially available starting materials like L-proline (pyrrolidine-2-carboxylic acid).[8] A common synthetic strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then be coupled with a variety of substituted amines to generate a library of carboxamide derivatives.[8][9]
Protocol 1: General Synthesis of N-(Substituted Phenyl) Pyrrolidine-2-Carboxamides
This protocol outlines a representative synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, adapted from established literature procedures.[8][9]
Materials:
-
L-proline (pyrrolidine-2-carboxylic acid)
-
Phosphorous pentachloride (PCl5)
-
Acetyl chloride
-
Substituted anilines
-
Dry acetone
-
Standard laboratory glassware and stirring equipment
-
Ice bath
-
Reflux condenser
Procedure:
-
Formation of Pyrrolidine-2-carbonyl chloride:
-
In a dry reaction vessel, suspend the hydrochloride salt of L-proline (1 equivalent) in acetyl chloride.
-
Under anhydrous conditions, add phosphorous pentachloride (PCl5) portion-wise to the stirred suspension.
-
Gently warm the reaction mixture to approximately 35°C and continue stirring for several hours. Additional PCl5 may be added to ensure complete conversion.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the pyrrolidine-2-carbonyl chloride hydrochloride.
-
-
Amide Coupling:
-
Suspend the freshly prepared pyrrolidine-2-carbonyl chloride hydrochloride (1 equivalent) in dry acetone.
-
Add the desired substituted aniline (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography.
-
Causality: The conversion of the carboxylic acid to the acid chloride is a critical step as it activates the carbonyl group for nucleophilic attack by the weakly basic aniline. The use of dry conditions is essential to prevent hydrolysis of the highly reactive acid chloride intermediate.
Visualization of the Synthetic Workflow
Caption: Synthetic route to N-(substituted phenyl) pyrrolidine-2-carboxamides.
Part 2: In Vitro Screening Cascade
Once a library of novel compounds has been synthesized, the next step is to evaluate their biological activity in vitro. A tiered screening approach is often employed to efficiently identify the most promising candidates for further development.
Protocol 2: SV2A Radioligand Binding Assay
This assay is a primary screen to determine the affinity of the synthesized compounds for the SV2A receptor, the known target of levetiracetam.[6]
Materials:
-
Rat or human brain membrane preparations (or cells expressing recombinant SV2A)
-
[3H]-Levetiracetam or a suitable radiolabeled analog (e.g., [3H]ucb 30889)[6]
-
Test compounds
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed amount of brain membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Include a control group with no test compound (total binding) and a group with a high concentration of a known SV2A ligand (e.g., levetiracetam) to determine non-specific binding.
-
Initiate the binding reaction by adding a fixed concentration of the radiolabeled ligand.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quickly wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Causality: This competitive binding assay allows for the quantitative determination of the affinity of a test compound for the SV2A receptor. Compounds with high affinity (low Ki values) are prioritized for further evaluation.
Visualization of the In Vitro Screening Cascade
Caption: A typical in vitro screening cascade for novel anticonvulsants.
Part 3: In Vivo Efficacy and Safety Evaluation
Promising candidates identified from in vitro screening are then advanced to in vivo studies to assess their anticonvulsant efficacy and potential neurotoxicity in animal models of epilepsy.[10][11] The two most widely used and clinically validated models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) seizure model and the pentylenetetrazole (PTZ)-induced seizure model.[10][12]
Protocol 3: Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[12][13]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Rodents (mice or rats)
-
Test compound and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals to the laboratory environment.
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or oral) at various doses.
-
Allow sufficient time for the drug to be absorbed and reach its peak effect.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the animal's corneas (if using corneal electrodes).
-
Apply a drop of conductive saline to the electrodes.
-
Place the electrodes on the corneas or ear pinnae.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[13]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure component.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[13]
Causality: The MES model induces a generalized seizure by direct electrical stimulation of the brain. The ability of a compound to prevent the tonic hindlimb extension indicates its potential to inhibit the spread of seizure activity, a key mechanism for many effective anticonvulsants.
Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ test is a model for myoclonic and absence seizures and is useful for identifying compounds that raise the seizure threshold.[10][12]
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Rodents (mice or rats)
-
Test compound and vehicle
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals to the laboratory environment.
-
Administer the test compound or vehicle.
-
-
Seizure Induction:
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal in mice).[14]
-
-
Observation and Scoring:
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., a modified Racine scale).[14] Behaviors to observe include myoclonic jerks, clonic seizures, and tonic-clonic seizures.
-
Data Analysis:
-
The primary endpoint is the presence or absence of generalized clonic seizures.
-
Calculate the percentage of animals protected from seizures at each dose.
-
Determine the ED50 for protection against PTZ-induced seizures.
Causality: PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[15] Compounds that are effective in this model may act by enhancing GABAergic inhibition or by other mechanisms that increase the seizure threshold.
Visualization of the In Vivo Testing Workflow
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. archepilepsy.org [archepilepsy.org]
Application Notes and Protocols for the Formulation of N-butylpyrrolidine-2-carboxamide Hydrochloride for Animal Studies
Document ID: ANP-NBPC-2026-01
For Research Use Only. Not for use in humans.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is paved with rigorous preclinical evaluation. The success of these in vivo studies hinges not only on the intrinsic pharmacological activity of the compound but critically on its formulation. An appropriate formulation ensures accurate dosing, optimizes bioavailability, and minimizes vehicle-related artifacts, thereby generating reliable and reproducible data.[1] N-butylpyrrolidine-2-carboxamide hydrochloride, as a new chemical entity, requires a systematic and scientifically-driven formulation approach to unlock its therapeutic potential in animal models.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for parenteral administration in common laboratory animals. Given the limited publicly available data for this specific molecule, this guide leverages established principles for formulating structurally related amide-type compounds and NCEs for preclinical research.[2][3] The protocols herein are designed to be adaptable, emphasizing the rationale behind each step to allow for informed modifications based on emerging experimental data.
Pre-formulation Assessment: Characterizing the Unknown
Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of this compound is paramount.[3] These initial studies form the bedrock of rational formulation design.
Predicted Physicochemical Properties
This compound is an amide-type molecule.[4][5] The pyrrolidine ring is a common scaffold in medicinal chemistry, and its basic nitrogen atom suggests that the hydrochloride salt will influence aqueous solubility.[6]
| Property | Predicted Characteristic | Rationale & Impact on Formulation |
| Appearance | White to off-white crystalline solid | Visual inspection is a primary quality control check. |
| Aqueous Solubility | Expected to be higher than the free base due to the hydrochloride salt. However, the butyl group imparts lipophilicity, which may limit high aqueous solubility. | This is the most critical parameter. Initial solubility screening in various vehicles is essential to determine the feasibility of a simple aqueous solution.[7] |
| pKa | The pyrrolidine nitrogen is basic. | The pKa will determine the pH-solubility profile. Adjusting the pH of the formulation vehicle can be a powerful tool to enhance and maintain solubility.[8] |
| Stability | The amide linkage is generally more stable to hydrolysis than an ester linkage.[4] Potential for degradation under harsh pH conditions or exposure to light. | A preliminary stability assessment in potential vehicles is necessary to define storage conditions and shelf-life of the prepared formulation.[9] |
Essential Pre-formulation Experiments
Protocol 2.2.1: Solubility Determination
-
Objective: To determine the approximate solubility of this compound in a range of common parenteral vehicles.
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
5% Dextrose Injection, USP (D5W)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer, analytical balance, microcentrifuge, HPLC or UV-Vis spectrophotometer.
-
-
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
-
Protocol 2.2.2: pH-Solubility Profile
-
Objective: To understand the influence of pH on the solubility of the compound.
-
Materials:
-
This compound powder
-
A series of buffers covering a pH range of 2 to 10.
-
Equipment from Protocol 2.2.1.
-
-
Procedure:
-
Follow the steps outlined in Protocol 2.2.1, substituting the vehicles with the different pH buffers.
-
Plot the measured solubility (mg/mL) against the pH of the buffer. This profile is critical for selecting appropriate buffering agents.[10]
-
Formulation Development: Strategies and Protocols
The goal of formulation development is to create a sterile, stable, and physiologically compatible preparation at the desired concentration.[11] For early-stage animal studies, a simple aqueous solution is often preferred for its ease of preparation and reduced potential for vehicle-induced toxicity.[12]
Vehicle Selection Workflow
The choice of vehicle is a critical decision in formulation development. The following diagram illustrates a logical workflow for selecting an appropriate vehicle system.
Caption: Workflow for parenteral vehicle selection.
Protocol for a Simple Aqueous Formulation
This protocol is suitable if pre-formulation studies indicate adequate solubility in a simple aqueous vehicle.
Protocol 3.2.1: Preparation of a 10 mg/mL Sterile Solution in Buffered Saline
-
Objective: To prepare a sterile, isotonic, and pH-controlled solution for parenteral administration.
-
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile phosphate buffer solution (e.g., 100 mM, pH 7.4)
-
Sterile, empty, sealed vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Analytical balance, pH meter.
-
-
Aseptic Preparation (to be performed in a laminar flow hood or biological safety cabinet):
-
Calculate Required Quantities: Determine the total volume of formulation needed. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Vehicle Preparation: Prepare the buffered saline vehicle. For example, to make a 10 mM final buffer concentration in 10 mL, add 1 mL of 100 mM sterile phosphate buffer to 9 mL of sterile 0.9% saline.
-
Dissolution: Aseptically add the calculated amount of the compound to the buffered saline vehicle.
-
Mixing: Gently swirl or vortex until the compound is completely dissolved. Visually inspect for any particulates.
-
pH Verification: If necessary, measure the pH of the final solution to ensure it is within the target range (ideally 6.8-7.4 for physiological compatibility).[13]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[14]
-
Final Packaging: Filter the solution directly into a sterile, sealed vial.
-
Labeling: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and an assigned expiration date (typically short, e.g., 7 days, unless stability data supports longer storage).[14]
-
Storage: Store at 2-8°C, protected from light, unless stability studies dictate otherwise.
-
Quality Control and Stability Assessment
Ensuring the quality of the prepared formulation is a non-negotiable aspect of conducting animal studies.[15] The formulation must be what it purports to be, at the correct concentration, and stable for the duration of its use.
Quality Control Checks
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particulates. |
| pH | Potentiometry (pH meter) | Within a physiologically acceptable range (e.g., 6.5 - 7.5).[16] |
| Concentration (Potency) | HPLC-UV or LC-MS/MS | 90% - 110% of the target concentration.[15] |
| Sterility | (As per USP <71> if required for long-term studies or large batches) | No microbial growth. For typical preclinical batches, sterility is ensured by aseptic technique and 0.22 µm filtration.[14] |
Short-Term Stability Protocol
Protocol 4.2.1: Evaluating Formulation Stability
-
Objective: To confirm that the formulation maintains its critical quality attributes under the intended storage and use conditions.
-
Procedure:
-
Prepare a batch of the formulation as described in Protocol 3.2.1.
-
Dispense aliquots into several vials.
-
Analyze a "time zero" sample for appearance, pH, and concentration.
-
Store the remaining vials under the intended storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., room temperature).
-
Test the stored samples at predetermined time points (e.g., 24 hours, 48 hours, 7 days).
-
The formulation is considered stable if the results remain within the acceptance criteria outlined in the quality control table.[9]
-
Administration Guidelines for Animal Studies
The route of administration and the volume of injection are critical for animal welfare and data quality. Always adhere to the guidelines set by your institution's Animal Care and Use Committee (IACUC).
Recommended Maximum Injection Volumes
| Species | Route of Administration | Maximum Volume (mL/kg) |
| Mouse | Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 | |
| Subcutaneous (SC) | 10 | |
| Rat | Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 | |
| Subcutaneous (SC) | 5 |
Note: These are general guidelines. The specific volume may need to be adjusted based on the formulation's properties and the specific study protocol. Always consult institutional guidelines.[17]
Workflow for Formulation Preparation and Administration
Caption: Overall workflow from preparation to administration.
Conclusion
The successful preclinical evaluation of this compound is intrinsically linked to the development of a high-quality, stable, and physiologically compatible formulation. By following a systematic approach that begins with thorough pre-formulation characterization and progresses through rational vehicle selection, aseptic preparation, and stringent quality control, researchers can ensure the integrity of their in vivo studies. The protocols and guidelines presented in this document provide a robust framework for developing parenteral formulations for animal research, ultimately enabling the generation of reliable data to support the advancement of new therapeutic candidates.
References
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Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington Office of Animal Welfare. Retrieved January 19, 2026, from [Link]
- Gautam, S., & Singh, A. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 274-281.
- Guidelines Regarding the Use of Injections in Laboratory Animals. (2016). Liberty University Institutional Animal Care and Use Committee.
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Local Anesthetics. (2022). In Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1930-1943.
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLoS ONE, 16(2), e0247385.
- Yasir, M., & Singh, S. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 914-924.
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Use of Fluids and Diluted Drugs in Research Animals. (n.d.). UCLA Animal Research Committee. Retrieved January 19, 2026, from [Link]
- Recent advances and novel strategies in pre-clinical formulation development: An overview. (2011). International Journal of Pharmaceutical Sciences and Drug Research.
- Malamed, S. F. (2013). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 60(3), 129-137.
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Pharmacology of local anaesthetics. (2024). In Deranged Physiology. Retrieved January 19, 2026, from [Link]
- Smith, A. (2014). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 38(10).
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Dose Formulation Analysis. (n.d.). BioAgilytix. Retrieved January 19, 2026, from [Link]
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Amide Local Anaesthetics. (n.d.). In e-SAFE Anaesthesia. Retrieved January 19, 2026, from [Link]
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011).
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Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. Retrieved January 19, 2026, from [Link]
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Preclinical Formulation Development. (n.d.). SGS. Retrieved January 19, 2026, from [Link]
- Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). U.S.
- Excipient–Drug Interactions in Parenteral Formulations. (2021). Journal of Pharmaceutical Sciences, 110(8), 2850-2865.
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1-Pyrrolidinecarboxamide. (n.d.). In PubChem. Retrieved January 19, 2026, from [Link]
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Pyrrolidine-2-carboxamide. (n.d.). In PubChem. Retrieved January 19, 2026, from [Link]
- What is (S)-Pyrrolidine-2-Carboxamide - Properties & Specifications. (n.d.).
- Preclinical formulations: insight, strategies, and practical considerations. (2014). Journal of Pharmaceutical Sciences.
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Local Anesthetics. (2024). In Pocket Dentistry. Retrieved January 19, 2026, from [Link]
- Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
- Considerations in Developing Complex Parenteral Formulations. (2019). Drug Development & Delivery.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Asian Journal of Pharmaceutical and Clinical Research.
- Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (2021).
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). European Journal of Drug Metabolism and Pharmacokinetics, 43(3), 265-276.
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How to sterilize experimental compounds for injection? (2025). In Reddit. Retrieved January 19, 2026, from [Link]
- Effects of pH and osmolality on phlebitic potential of infusion solutions for peripheral parenteral nutrition. (1998). Biological & Pharmaceutical Bulletin, 21(7), 747-751.
- Gad, S. C. (n.d.).
- Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. (2015). AAPS PharmSciTech, 16(4), 741-750.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(11), 3326.
- Process for sterilizing heat-labile material. (1992).
- Thermal sterilization affects the content of selected compounds in diets for laboratory animals. (2014). Czech Journal of Animal Science, 59(12), 548-556.
- Sterilization - Accepted Methods & Monitoring (IACUC Guideline). (2025). The University of Iowa Institutional Animal Care and Use Committee.
- If Euhydric and Isotonic Do Not Work, What Are Acceptable pH and Osmolality for Parenteral Drug Dosage Forms? (2017). Journal of Pharmaceutical Sciences, 106(10), 2897-2904.
- Short-term parenteral infusions with high-osmolality amino acid solutions can be safely administered through peripheral catheters in dogs treated for hypoaminoacidemia-related conditions. (2024).
- Short-term parenteral infusions with high-osmolality amino acid solutions can be safely administered through peripheral catheters in dogs treated for hypoaminoacidmia-related conditions. (2024).
- Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). National Institutes of Health Office of Animal Care and Use.
- Osmolality of Excipients for Parenteral Formulation Measured by Freezing Point Depression and Vapor Pressure - A Comparative Analysis. (2022). Journal of Pharmaceutical Sciences, 111(7), 1957-1965.
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- 17. liberty.edu [liberty.edu]
Troubleshooting & Optimization
improving yield in N-butylpyrrolidine-2-carboxamide hydrochloride synthesis
An In-Depth Guide to Improving Yield in N-butylpyrrolidine-2-carboxamide Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and overcome common synthetic challenges.
N-butylpyrrolidine-2-carboxamide is typically synthesized via an amide coupling reaction between a proline derivative and n-butylamine. The efficiency of this reaction is paramount for overall yield and purity. This guide is structured into a direct troubleshooting section for when experiments go wrong and a broader FAQ section for strategic planning and optimization.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted to help you quickly diagnose and solve problems you may be encountering during the synthesis.
Q1: My reaction yield is low or non-existent. What are the most common culprits?
Low yield in an amide coupling reaction is a frequent issue, often traceable to a few key areas. The primary reasons typically involve inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxyl group of proline is not reactive enough to form an amide bond directly and must be converted into a more reactive intermediate.[2][3] If the activating agent (e.g., thionyl chloride or a coupling reagent) is old, hydrated, or used in insufficient amounts, this crucial first step will be incomplete, leading to poor yields.[1]
-
Amine Deactivation: The n-butylamine must be a free nucleophile to attack the activated carboxylic acid. If the reaction medium is too acidic, the amine will be protonated to form a non-nucleophilic ammonium salt.[1][4] This is a common problem, as an acid-base reaction can occur between the carboxylic acid starting material and the amine before the coupling agent has a chance to work.[1][3]
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate (e.g., acyl chloride or O-acylisourea ester) is highly reactive and susceptible to hydrolysis. The presence of water in the reaction solvent or on glassware will quench this intermediate, reverting it to the starting carboxylic acid and halting the reaction.[1] It is critical to use anhydrous solvents and reagents.
-
Steric Hindrance: While less of an issue with n-butylamine, bulky groups on either the acid or amine can physically block the reaction, leading to slow or incomplete coupling.[1] Proline's cyclic structure can present some steric constraints.[5]
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckActivation [label="Verify Carboxylic Acid\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAmine [label="Assess Amine\nNucleophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagent [label="Solution:\n- Use fresh/anhydrous coupling reagent\n- Increase stoichiometry (1.1-1.5 eq)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Base [label="Solution:\n- Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq)\n- Add amine after pre-activating the acid", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Anhydrous [label="Solution:\n- Use anhydrous solvents (e.g., dry DCM, DMF)\n- Dry glassware thoroughly\n- Run under inert atmosphere (N2/Ar)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges Start -> CheckActivation [label="Cause?"]; Start -> CheckAmine [label="Cause?"]; Start -> CheckConditions [label="Cause?"];
CheckActivation -> Sol_Reagent [label="Problem Found"]; CheckAmine -> Sol_Base [label="Problem Found"]; CheckConditions -> Sol_Anhydrous [label="Problem Found"]; } ` Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a significant amount of an insoluble white precipitate when using DCC. What is it and how do I handle it?
When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), a byproduct, dicyclohexylurea (DCU), is formed.[6] This byproduct is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate, causing it to precipitate out during the reaction.[6]
Solution:
-
Filtration: The simplest method is to filter the crude reaction mixture to remove the precipitated DCU before proceeding with the aqueous workup.
-
Alternative Reagents: To avoid this issue altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The corresponding urea byproduct from EDC is water-soluble and is easily removed during the aqueous extraction phase.[7]
Q3: My reaction stalls, and LC-MS analysis shows unreacted starting materials even after extended time. Why is this happening?
Reaction stalling can be due to several factors beyond those causing low yield initially.
-
Insufficient Base: The formation of the amide bond releases a proton, which can protonate the starting amine. A stoichiometric amount of a non-nucleophilic base is required to neutralize this acid and keep the amine reactive.[4] If you are starting with L-proline hydrochloride, you will need an additional equivalent of base to neutralize the HCl salt.
-
Poor Solubility: The starting materials or the activated intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Reagent Degradation: Over time, particularly at elevated temperatures, the activated species or coupling reagents can degrade, leading to a halt in productive conversion.
Optimization Strategy:
-
Ensure at least 2.0 equivalents of a base like Diisopropylethylamine (DIPEA) are used, or 3.0 equivalents if starting with the hydrochloride salt of proline.
-
Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) if solubility in DCM is an issue.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours. If the reaction stalls, a small additional charge of the coupling reagent may help push it to completion.
Frequently Asked Questions (FAQs)
This section provides guidance on selecting the right conditions and reagents from the start to maximize your chances of a high-yield synthesis.
Q1: What are the primary synthetic routes to this compound?
There are two primary, reliable methods for this amide bond formation, differing in how the carboxylic acid of L-proline is activated.
-
Acyl Chloride Formation: This is a classic, cost-effective method. L-proline is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] This highly reactive intermediate is then treated with n-butylamine, typically in the presence of a base to scavenge the HCl byproduct.[4][9]
-
Peptide Coupling Reagents: This modern approach uses specialized reagents to activate the carboxylic acid in situ. These reagents are highly efficient and often lead to cleaner reactions with fewer side products.[2] Common classes include carbodiimides (DCC, EDC) and uronium/aminium salts (HATU, HBTU).[6][7]
// Nodes Proline [label="L-Proline or\nL-Proline HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Carboxylic Acid\nActivation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling\nwith n-Butylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-butylpyrrolidine-\n2-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Salt [label="HCl Salt Formation\n& Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product:\nHydrochloride Salt", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Proline -> Activation; Activation -> Coupling [label="Activated\nIntermediate"]; Coupling -> Product; Product -> Salt; Salt -> Final; } ` Caption: General synthetic workflow.
Q2: How do I choose the best coupling reagent for this synthesis?
The choice of coupling reagent is critical and depends on factors like desired yield, cost, ease of purification, and the need to suppress side reactions like racemization (though proline is less susceptible to racemization than other amino acids).[7]
| Coupling Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, EDC | Cost-effective, widely available.[2][6] | DCC forms insoluble DCU byproduct.[6] Can lead to some racemization (less of a concern for proline).[7] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | High coupling efficiency, fast reaction rates, low racemization.[1][6] Byproducts are water-soluble.[7] | Higher cost. Can cause guanidinylation of the amine if not pre-activated.[11] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, especially for sterically hindered couplings.[6] Low racemization. | Higher cost, phosphorus-containing byproducts can complicate purification. |
| Acyl Halide Formers | SOCl₂, Oxalyl Chloride | Very inexpensive and effective for creating a highly reactive intermediate.[10] | Harsh conditions (SOCl₂ can require heat).[4][12] Generates corrosive HCl gas. Side reactions are more common if not handled carefully.[12] |
For routine, high-yield synthesis of this particular amide, HATU in combination with a non-nucleophilic base like DIPEA is an excellent and highly reliable choice.[1]
Experimental Protocols
Here are detailed, self-validating protocols for the two primary synthetic methods.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is based on the general principle of converting the carboxylic acid to a highly reactive acyl chloride.[10]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add L-proline hydrochloride (1.0 eq).
-
Acyl Chloride Formation: Suspend the starting material in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the suspension clarifies, indicating the formation of the acyl chloride.
-
Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (Et₃N) or DIPEA (2.5-3.0 eq) in anhydrous DCM.
-
Coupling: Add the amine/base solution dropwise to the cold acyl chloride solution. A precipitate (triethylammonium chloride) will form immediately.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the acyl chloride.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification & Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting crude oil in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the this compound salt. Collect the solid by filtration and dry under vacuum.
Protocol 2: Synthesis using HATU Coupling Reagent
This protocol is adapted from standard procedures for HATU-mediated amide bond formation, known for high efficiency.[1]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add L-proline (1.0 eq), HATU (1.1 eq), and anhydrous DMF or DCM.
-
Pre-activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester intermediate and preventing side reactions.[13]
-
Amine Addition: Add n-butylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification & Salt Formation: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via column chromatography if necessary. Form the hydrochloride salt as described in Protocol 1.
References
- ACS Omega. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
- Benchchem. (n.d.).
- PMC. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
- Google Patents. (n.d.).
- ACS Publications. (2022, January 10). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.
- MDPI. (2018, August 31).
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing.
- Indian Journal of Chemistry. (n.d.). An asymmetric synthesis of Levetiracetam.
- PMC - NIH. (n.d.).
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
- E3S Web of Conferences. (n.d.). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam.
- Reddit. (2021, October 20).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
- Benchchem. (n.d.). An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs.
- Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
- ResearchGate. (2025, February). Levetiracetam (antiepileptic) synthesis I.
- PubMed. (2019, March 6). Total synthesis of levetiracetam.
- Chemguide. (n.d.).
- ResearchGate. (2025, August 5). Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF.
- ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- Research and Reviews. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals.
Sources
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- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
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- 9. chemguide.co.uk [chemguide.co.uk]
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- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Crude N-butylpyrrolidine-2-carboxamide Hydrochloride
Welcome to the technical support center for the purification of crude N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
This compound is a key chemical entity, and its purity is paramount for reliable downstream applications. The purification of its crude form often presents challenges due to the presence of various impurities stemming from the synthetic route. This guide will equip you with the knowledge to tackle these issues effectively.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.
Issue 1: Persistent Impurities After Initial Purification
Question: I've performed an initial purification of my crude this compound, but analytical tests (like HPLC or NMR) still show the presence of significant impurities. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities in crude this compound often originate from starting materials, byproducts, or degradation products. Common impurities can include unreacted starting materials like 2,6-dimethylaniline, or byproducts from the amidation reaction.[1][2][3]
Causality and Recommended Actions:
-
Unreacted Starting Materials: If your synthesis involves the reaction of a pyrrolidine derivative with an amine, residual amounts of these precursors can be a major source of contamination.
-
Byproducts of Amidation: The coupling reaction to form the amide bond can sometimes lead to side reactions, generating structurally similar impurities that are difficult to separate.
-
Enantiomeric Impurities: If you are synthesizing a specific enantiomer, the presence of the other enantiomer is a critical impurity that needs to be addressed.[4][5]
To effectively remove these, a multi-step purification strategy is often necessary.
Workflow for Enhanced Purification:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bupivacaine Impurities | SynZeal [synzeal.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-butylpyrrolidine-2-carboxamide hydrochloride
Welcome to the technical support center for N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization. As a substituted pyrrolidine derivative, its crystallization behavior can be nuanced, sharing characteristics with other amine hydrochlorides used as active pharmaceutical ingredients (APIs). This resource synthesizes fundamental crystallization principles with practical, field-proven insights to help you achieve consistent and high-quality crystalline material.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound. The solutions provided are based on established crystallographic principles and data from analogous amine hydrochloride compounds.
Question 1: I'm not getting any crystals to form. My solution remains clear even after cooling. What should I do?
Answer:
Failure to nucleate is a common challenge in crystallization and is often related to either insufficient supersaturation or kinetic barriers to crystal formation. Here is a systematic approach to induce crystallization:
Step-by-Step Troubleshooting:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
Introduce Seed Crystals: If you have a previous batch of crystalline material, add a very small amount of seed crystals to the cooled, supersaturated solution. This provides a template for crystal growth. If no crystals are available, you can sometimes create them on a small scale by evaporating a tiny amount of the solution on a watch glass.
-
Increase Supersaturation:
-
Reduce Solvent Volume: If your compound is stable at higher temperatures, gently heat the solution to evaporate a small portion of the solvent.[1] This increases the concentration. Be cautious not to evaporate too much, which could cause the compound to "crash out" as an amorphous solid or oil.
-
Anti-Solvent Addition: If you are using a solvent system where the compound is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This should be done dropwise at the cooling temperature until turbidity is observed, then a small amount of the primary solvent can be added back to redissolve the turbidity before allowing it to cool slowly. For amine hydrochlorides, transitioning from a polar solvent like isopropanol to a less polar one like acetone or hexanes can be effective.[2]
-
-
Lower the Temperature: If you have been cooling to room temperature or 0-5°C, try cooling to a lower temperature (e.g., -15°C to -20°C) using a suitable cooling bath.[3]
-
Re-evaluate Your Solvent System: It's possible the compound is too soluble in your chosen solvent. You may need to select a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Question 2: My compound is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4] This is common for APIs with lower melting points or when the degree of supersaturation is too high.[4] The resulting oil is often an amorphous, impure form of the compound.
Causality and Mitigation Strategies:
-
High Supersaturation: The solution is likely becoming supersaturated at a temperature above the compound's melting point in that solvent environment. To address this, you should aim for a slower approach to supersaturation.
-
Use More Solvent: Increase the amount of solvent to ensure the compound remains dissolved at a lower temperature, allowing crystallization to occur below its effective melting point.[1]
-
Slower Cooling: Employ a very slow, controlled cooling rate. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered oil.
-
-
Solvent Choice: The solvent system can heavily influence oiling out.
-
Solvent Polarity: For amine hydrochlorides, using a solvent system that is too non-polar can sometimes promote oiling. Conversely, a highly polar solvent might lead to excessive solubility. A mixture of solvents, such as an alcohol-water system or an alcohol-ester system, can sometimes mitigate this by modifying the solvation environment.[5][6]
-
-
Seeding: Introducing seed crystals at a temperature just above the point where oiling occurs can be highly effective. The seeds provide a template for crystallization to occur directly from the solution, bypassing the liquid-liquid phase separation.
Experimental Protocol to Prevent Oiling Out:
-
Heat your solution until the compound is fully dissolved.
-
Add an additional 5-10% volume of the primary solvent to slightly reduce the supersaturation level.
-
Cool the solution slowly. If you know the temperature at which oiling typically occurs, cool to about 5°C above that temperature.
-
Add a small amount of seed crystals.
-
Continue with a slow cooling ramp to your final crystallization temperature.
Question 3: My crystals are very fine needles or small particles, making them difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of very small crystals or needles is typically a result of rapid nucleation relative to the rate of crystal growth.[] This often happens when the solution becomes highly supersaturated very quickly.
Strategies to Increase Crystal Size:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: A slower cooling profile is the most effective way to promote the growth of larger crystals. This minimizes the number of nucleation events and allows existing crystals to grow larger. A stepwise cooling approach can be particularly effective.[5]
-
Anti-Solvent Addition Rate: If using an anti-solvent, add it much more slowly and at a point of controlled temperature.
-
-
Control Agitation: Excessive agitation can lead to secondary nucleation, where collisions between existing crystals, or with the impeller and vessel walls, create new nuclei, resulting in a smaller particle size distribution.[8] Reduce the stirring speed once nucleation has begun.
-
Employ a Temperature Cycling or "Digestion" Period:
-
After initial crystallization, you can cycle the temperature by warming the slurry slightly (without completely dissolving the crystals) and then cooling it again. This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable ones.
-
Holding the crystal slurry at a constant temperature for an extended period (digestion) can also improve crystal size and perfection.
-
-
Solvent Selection: The choice of solvent affects not only solubility but also crystal habit. Experiment with different solvents or solvent mixtures. For example, crystallization from a solvent like isopropanol might yield different crystal morphology than from an acetone/water mixture.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
While specific solubility data for this compound is not widely published, we can infer suitable solvent systems from structurally similar local anesthetic hydrochlorides like bupivacaine and ropivacaine.[9][10][11]
Recommended Solvent Classes:
-
Alcohols: Isopropanol (IPA) is frequently used for the crystallization of similar amine hydrochlorides.[12][13] It generally provides good solubility at reflux and lower solubility at room temperature.
-
Ketones: Acetone and Methyl Ethyl Ketone (MEK) are also viable options, often used in combination with water or other solvents.[5][9] However, be aware of potential side reactions (e.g., formation of 'F' impurity with acetone in ropivacaine).[10]
-
Esters: Ethyl acetate can be used, often in a mixed solvent system.[5]
-
Water: As a hydrochloride salt, there will be some solubility in water. It is often used as an anti-solvent or as part of a co-solvent system (e.g., alcohol-water).[6][9]
Solvent Screening Protocol:
A small-scale solvent screen is highly recommended.
-
Weigh approximately 10-20 mg of your crude material into several small vials.
-
Add a small, measured volume of a test solvent to each vial.
-
Observe solubility at room temperature.
-
Gently heat the vials that did not dissolve and observe.
-
Allow the dissolved samples to cool slowly to room temperature and then in an ice bath.
-
Observe the quality and quantity of the resulting crystals.
| Solvent System Example | Expected Behavior | Potential Outcome |
| Isopropanol (IPA) | Good solubility at reflux, lower at RT | Often yields good quality crystals for amine HCls.[12][13] |
| Acetone/Water | High solubility in hot aqueous acetone | Can be effective, but water content needs optimization.[9] |
| MEK/Ethyl Acetate | Good for controlling solubility and supersaturation | A patent for levobupivacaine suggests this mixture.[5] |
Q2: What is polymorphism and why is it important for my compound?
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[14] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices.
Importance for Drug Development:
-
Physical Properties: Polymorphs can have different physical properties, including solubility, dissolution rate, stability, and melting point.[14]
-
Bioavailability: Differences in solubility and dissolution rate can directly impact the bioavailability of an API.
-
Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms can convert to the stable form over time, which can affect the shelf life and performance of a drug product.[15]
For this compound, it is highly probable that different polymorphs can be isolated, as is the case with the analogous S-bupivacaine hydrochloride, which has at least four anhydrous polymorphs and a monohydrate.[15][16] The specific crystalline form obtained can be influenced by factors such as the solvent used, the rate of cooling, and the presence of humidity.[8][15] It is crucial to characterize your crystalline material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.
Visualizing the Crystallization Workflow
The following diagram outlines a general workflow for developing a crystallization process for this compound.
Caption: General workflow for crystallization process development.
The next diagram provides a decision tree for troubleshooting common crystallization problems.
Caption: Troubleshooting decision tree for common crystallization issues.
References
-
Bauer, M., et al. (2008). Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride). Journal of Pharmaceutical Sciences, 97(9), 3626-3641. [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
- Google Patents. (2016).
- Google Patents. (2003). CA2200355C - Crystallisation of levobupivacaine and analogues thereof.
- Google Patents. (1999).
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
Lee, J. H., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Annals of Rehabilitation Medicine, 40(1), 1-8. [Link]
- Google Patents. (2009). WO2009044404A1 - Process for the preparation of (s)
-
Lee, J. H., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Annals of Rehabilitation Medicine, 40(1). [Link]
-
Chemistry LibreTexts. (2024). 6.6D: Troubleshooting. [Link]
-
Stundner, O., et al. (2022). Crystallization of ropivacaine and bupivacaine when mixed with different adjuvants: a semiquantitative light microscopy analysis. Regional Anesthesia & Pain Medicine. [Link]
-
Li, G., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. [Link]
-
ResearchGate. (2008). Characterization of Four Crystal Polymorphs and a Monohydrate of S-Bupivacaine Hydrochloride (Levobupivacaine Hydrochloride). [Link]
-
ResearchGate. (2022). Crystallization of Ropivacaine and Bupivacaine When Mixed With Different Adjuvants: A Semiquantitative Light Microscopy Analysis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Liu, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 12(11), 1630. [Link]
-
ResearchGate. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]
-
Fabbiani, F. P. A., & Pulham, C. R. (2006). Crystal structure and physical properties of two polymorphs of ropivacaine HCl. Journal of Pharmaceutical Sciences, 95(3), 680-688. [Link]
- Google Patents. (2017).
- Google Patents. (2016). CN106187864A - A kind of method being prepared high-purity bupivacaine alkali by bupivacaine hydrochloride.
-
Reddit. (2018). Ways of crashing out amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. CN107162958A - Bupivacaine crystal formation and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN105585520A - Levobupivacaine hydrochloride crystal form A and preparation method thereof - Google Patents [patents.google.com]
- 6. CN106187864A - A kind of method being prepared high-purity bupivacaine alkali by bupivacaine hydrochloride - Google Patents [patents.google.com]
- 8. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 9. US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 10. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 11. Crystal structure and physical properties of two polymorphs of ropivacaine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CA2200355C - Crystallisation of levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 13. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]
- 14. syrris.com [syrris.com]
- 15. Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
stability and degradation of N-butylpyrrolidine-2-carboxamide hydrochloride in solution
A Guide to Solution Stability and Degradation for Researchers
Welcome to the technical support center for N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this compound in solution. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical principles to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Given that this compound is a specific research chemical, extensive public stability data is limited. Therefore, this guide synthesizes direct chemical principles with data from closely related, well-studied structural analogs, such as Brivaracetam and Levetiracetam, which share the core pyrrolidine carboxamide scaffold. This approach provides a robust predictive framework for understanding its behavior.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?
A: Based on its structure—a secondary amide linked to a pyrrolidine ring—the compound is susceptible to three primary degradation pathways under common laboratory and storage conditions:
-
Hydrolysis: The amide bond is the most likely point of cleavage, especially under acidic or basic conditions. This is a well-documented pathway for amide-containing compounds.[1][2][3]
-
Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation, leading to the formation of corresponding lactams (pyrrolidinones) or N-oxides.[4][5][6][7]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other decomposition reactions. Analogs like Brivaracetam have shown instability under thermal stress.[8][9]
Q2: My compound solution has become acidic, and I'm seeing a new peak in my HPLC analysis. What is likely happening?
A: This is a classic sign of acid-catalyzed hydrolysis. The amide bond of your compound is likely being cleaved by the acidic environment. In this process, a proton coordinates with the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This reaction would yield two primary degradation products: pyrrolidine-2-carboxylic acid and n-butylamine . A stability-indicating HPLC method should be able to resolve these more polar degradants from the parent compound. Studies on the analog Brivaracetam confirm its susceptibility to acid-induced degradation.[8]
Q3: Is the compound more stable in a basic solution? I've noticed rapid degradation in my alkaline preparation.
A: No, the compound is highly unstable in alkaline conditions. The amide bond is very susceptible to base-catalyzed hydrolysis. Under basic conditions, a hydroxide ion directly attacks the amide's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.[3][10] This process is often faster and more aggressive than acid hydrolysis. For instance, the related drug Brivaracetam shows up to 90% degradation when refluxed with 0.01N sodium hydroxide.[8][11] To maintain stability, you must avoid strongly basic environments.
Q4: I exposed my sample to hydrogen peroxide and my chromatogram shows multiple new peaks. What could these be?
A: The presence of multiple new peaks after exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) strongly suggests oxidative degradation. Pyrrolidine derivatives are known to be labile to oxidative stress.[5][8] The reaction can occur at several sites:
-
N-Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form an N-oxide.
-
Ring Oxidation: The carbon atom alpha to the nitrogen (C-5 position) can be oxidized to form a lactam, specifically a pyrrolidin-2-one derivative. This is a common oxidative pathway for pyrrolidines.[4][6][7] The formation of several distinct peaks indicates a complex degradation profile, reinforcing the need for a validated, stability-indicating analytical method to separate these degradants.[8]
Q5: How sensitive is this compound to light and heat?
A: Photostability: Based on data from its analogs, the compound is expected to be relatively stable under standard laboratory lighting.[8] However, prolonged exposure to high-intensity UV light or direct sunlight may cause some degradation.[11] As a standard best practice, all solutions should be stored in amber vials or protected from light to minimize any potential photolytic degradation.
Thermal Stability: The compound is expected to be unstable under thermal stress.[8][9] Elevated temperatures will significantly increase the rate of hydrolysis across all pH ranges. Therefore, long-term storage of solutions should be at refrigerated (2-8°C) or frozen temperatures, and exposure to high temperatures during experiments should be minimized.
Part 2: Troubleshooting Guide for Common Experimental Issues
| Observation | Potential Cause | Recommended Action & Explanation |
| Rapid loss of parent compound peak area in all samples, including control. | pH Drift / Inappropriate Solvent pH: The pH of your aqueous solvent may be inherently acidic or basic, initiating hydrolysis. Unbuffered water can absorb atmospheric CO₂, becoming slightly acidic. | Action: Always use a buffered solvent system (e.g., phosphate or acetate buffer) within a stable pH range (ideally pH 4-6). Rationale: A buffer resists pH changes, providing a stable environment and preventing unintended hydrolysis. Levetiracetam suspensions, for example, are stable around pH 4.5.[12][13] |
| Appearance of a new, broad peak in the chromatogram over time. | Formation of Multiple, Poorly Resolved Degradants: The degradation conditions might be too harsh, leading to a cascade of secondary degradation products. | Action: Reduce the severity of the stress condition (e.g., lower the temperature, decrease the concentration of acid/base/oxidant, shorten the exposure time). Rationale: Forced degradation studies aim for 5-20% degradation to cleanly identify primary degradants, not complete destruction of the sample.[14] |
| Inconsistent results between replicate experiments. | Oxygen Exposure / Oxidative Degradation: Dissolved oxygen in the solvent, especially when heated or exposed to light, can cause gradual oxidative degradation. | Action: For sensitive experiments, degas your solvents using sonication or by sparging with an inert gas like nitrogen or argon before preparing solutions. Rationale: Removing dissolved oxygen minimizes the potential for oxidative side reactions, ensuring that the observed degradation is due to the intended stressor. |
| Loss of compound in plastic storage vials but not glass. | Adsorption to Container Surface: Highly pure compounds can sometimes adsorb to the surface of certain plastics, especially if the solution is purely aqueous and the compound has some lipophilicity. | Action: Use amber glass vials or low-adsorption polypropylene vials for storage. Run a container compatibility study if this is a persistent issue. Rationale: Glass is generally more inert than plastic and less prone to adsorption issues. |
Part 3: Experimental Protocols for Forced Degradation Studies
To properly assess the stability of this compound, a forced degradation study is essential. These protocols are designed to intentionally stress the compound to identify potential degradants and establish a stability-indicating analytical method.[15][16][17]
Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and methanol.
-
To 1 mL of this solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Rationale: Using elevated temperature accelerates the degradation process to occur within a practical timeframe. Neutralization is critical to stop the reaction and prevent further degradation while awaiting analysis.[14]
Basic Hydrolysis
-
Prepare a 1 mg/mL solution as in 3.1.
-
To 1 mL of this solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C). Due to high reactivity, elevated temperatures are often unnecessary.[8][11]
-
Withdraw aliquots at early time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
Rationale: Basic hydrolysis of amides is typically very rapid. Performing the study at room temperature allows for better control and observation of the primary degradation products before they are potentially converted into secondary degradants.
Oxidative Degradation
-
Prepare a 1 mg/mL solution as in 3.1.
-
To 1 mL of this solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Maintain the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points.
-
Dilute the sample directly with the mobile phase for immediate HPLC analysis.
Rationale: 3% H₂O₂ is a standard concentration for oxidative stress testing.[18] No quenching or neutralization is typically required, but prompt analysis is recommended as the oxidative environment persists.
Part 4: Visualized Degradation Pathways
Understanding the chemical transformations during degradation is key to interpreting your results.
Primary Hydrolytic Degradation Pathway
Caption: Amide bond cleavage via hydrolysis.
Potential Oxidative Degradation Pathway
Caption: Oxidation of the pyrrolidine ring to a lactam.
Part 5: Summary of Predicted Stability
This table summarizes the expected stability of this compound based on chemical principles and data from structural analogs.
| Stress Condition | Reagent/Parameter | Expected Stability | Likely Degradation Products | Reference Analog Data |
| Acidic Hydrolysis | 0.1 M HCl, 60-80°C | Labile | Pyrrolidine-2-carboxylic acid, n-Butylamine | Brivaracetam is susceptible to acid-induced degradation.[8] |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | Highly Labile | Pyrrolidine-2-carboxylic acid, n-Butylamine | Brivaracetam shows >90% degradation with 0.01N NaOH upon heating.[8][11] |
| Oxidation | 3% H₂O₂, 25°C | Labile | N-oxides, Lactam derivatives | Brivaracetam is labile to oxidative stress.[8][9] |
| Thermal | 60-80°C in solution | Unstable | Primarily hydrolysis products | Brivaracetam shows instability under thermal stress.[8][9] |
| Photolytic | ICH-compliant light exposure | Relatively Stable | Minor, unspecified degradants | Brivaracetam is relatively stable, but some degradation can occur in direct sunlight.[8][9][11] |
References
-
Kamer, L. et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. [Link]
-
Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23, 8834-8837. [Link]
-
Akpa, P. A., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link]
-
Ahmad, I., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Kamer, L. et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]
-
Polonini, H. C., et al. (2015). Stability of Extemporaneously Compounded Levetiracetam in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy. [Link]
-
Mhaske, D. V., et al. (2016). HPLC Studies on Degradation Behavior of Brivaracetam and Development of Validated Stability – Indicating HPLC Assay Method. International Journal of Scientific & Research Publications. [Link]
-
Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. [Link]
-
Wang, C., et al. (2024). Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]
-
Nahata, M. C. (2009). Stability of Levetiracetam in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy. [Link]
-
Pill, T., et al. (2019). Base-catalyzed amide bond hydrolysis at moderate pH (7
ResearchGate. [Link] -
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
-
Patel, Y. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
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- 4. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with N-butylpyrrolidine-2-carboxamide hydrochloride
Welcome to the technical support center for N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common challenge of poor solubility of this compound in experimental assays. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Understanding the Challenge: The Physicochemical Properties of Amine Hydrochlorides
This compound, like many amine hydrochloride salts, presents a solubility profile that is highly dependent on the pH of the solvent. These molecules possess a tertiary amine that can exist in either a protonated (ionized, water-soluble) or a deprotonated (unionized, lipid-soluble) state. The equilibrium between these two forms is governed by the pKa of the compound and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2][3]
For weak bases like this compound, the ionized, water-soluble form predominates in acidic conditions (pH < pKa).[2][4] As the pH increases towards and beyond the pKa, the proportion of the unionized, more lipophilic form increases, which can lead to precipitation in aqueous media.[3][4] This is a critical consideration in many biological assays, which are often conducted at or near physiological pH (7.4).
Frequently Asked Questions (FAQs)
Here are some of the most common questions our users encounter when working with this compound.
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A: This is a common issue. At neutral pH, a significant portion of the amine hydrochloride may be in its less soluble, unionized form.[3][4] Phosphate buffers, in particular, can sometimes lead to precipitation of hydrochloride salts.[5]
Q2: I dissolved the compound in an organic solvent first, but it precipitated when I added it to my aqueous assay buffer. What happened?
A: This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a favorable organic solvent to an aqueous buffer where it has poor solubility. Even though the initial stock solution is clear, the final concentration in the aqueous medium may exceed its solubility limit.
Q3: Can I simply heat the solution to get the compound to dissolve?
A: While gentle heating can sometimes aid dissolution, it is not always a reliable or recommended method.[5] It may temporarily increase solubility, but the compound can precipitate out again as the solution cools to the experimental temperature. Furthermore, excessive heat can degrade the compound.
Q4: Are there any solvents that I should avoid?
A: While this compound and similar compounds are often soluble in alcohols and DMSO, it is crucial to consider the compatibility of these solvents with your specific assay.[6][7] High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
Troubleshooting Guides: Step-by-Step Solutions for Poor Solubility
If you are encountering solubility issues, the following troubleshooting guides provide detailed protocols and the scientific rationale to help you achieve a stable and effective solution for your experiments.
Guide 1: pH Adjustment for Enhanced Aqueous Solubility
The most direct way to improve the solubility of an amine hydrochloride is to lower the pH of the solvent.
Experimental Protocol:
-
Initial pH Check: Prepare your desired aqueous buffer (e.g., Tris, HEPES). Measure and record the initial pH.
-
Acidification: Slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to the buffer while stirring. Monitor the pH continuously.
-
Target pH: Aim for a pH that is at least 1-2 units below the pKa of this compound. If the pKa is unknown, start with a pH of 4.0-5.0.
-
Dissolution: Once the target pH is reached and stable, add the this compound powder and stir until fully dissolved.
-
Final pH Adjustment (Optional and with Caution): If your assay requires a near-neutral pH, you can carefully and slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH. Be aware that the compound may precipitate as you approach its pKa. It is a balancing act between solubility and the pH constraints of your experiment.
Causality: By lowering the pH, you shift the equilibrium towards the protonated, ionized form of the molecule, which is more water-soluble.[2][4]
dot
Caption: Workflow for pH-mediated solubility enhancement.
Guide 2: Utilizing Co-solvents for Improved Solubilization
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8][9][10][11]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Can have cellular effects at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 1% - 10% (v/v) | A common vehicle for in vivo studies. |
| Polyethylene Glycol (PEG) 300/400 | 5% - 20% (v/v) | Can increase viscosity. |
Experimental Protocol:
-
Prepare Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same co-solvent to create a range of concentrations.
-
Final Dilution in Assay Medium: Add a small volume of the co-solvent stock solution to your pre-warmed aqueous assay buffer. It is crucial to add the stock solution to the buffer and not the other way around, and to vortex or mix immediately to ensure rapid dispersion.
-
Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is as low as possible and is consistent across all experimental conditions, including vehicle controls.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the dissolution of less polar molecules.[8]
dot
Caption: Co-solvent protocol for stock solution preparation.
Guide 3: Cyclodextrin Complexation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[12][13][][15][16]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): More water-soluble and widely used.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and can be used in parenteral formulations.
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to the desired concentration (e.g., 1-10% w/v).
-
Add Compound: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove any non-encapsulated compound.
Causality: The formation of an inclusion complex effectively shields the hydrophobic portions of the drug molecule from the aqueous environment, thereby increasing its apparent solubility.[][15]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form. | Simple, cost-effective. | May not be suitable for assays sensitive to pH changes. |
| Co-solvents | Reduces the polarity of the solvent. | Effective for many compounds, allows for high concentration stocks. | Potential for solvent toxicity or interference with the assay. |
| Cyclodextrins | Encapsulates the drug molecule in a soluble complex. | Generally biocompatible, can improve stability. | May alter the free drug concentration, can be more expensive. |
Final Recommendations
For initial experiments, a combination of pH adjustment and the use of a minimal amount of a suitable co-solvent is often the most practical approach. If solubility issues persist, or if the assay is particularly sensitive to pH or organic solvents, cyclodextrin complexation is an excellent alternative. Always include appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.
References
-
Bupivacaine - PubChem - NIH. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]
-
Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. [Link]
-
Bupivacaine HCl - accessdata.fda.gov. [Link]
-
Co-solvent: Significance and symbolism. (2025-12-23). [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. [Link]
-
Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range - ACS Publications. [Link]
-
Pharmacology of local anaesthetics - Deranged Physiology. [Link]
-
The use of co-solvents in parenteral low-solubility drugs formulation of - ElectronicsAndBooks. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Public Assessment Report Scientific discussion Levobupivacaine Molteni 0.625 mg/ml and 1.25 mg/ml, solution for infusion - Geneesmiddeleninformatiebank. [Link]
-
A primer on tissue pH and local anesthetic potency - American Physiological Society Journal. [Link]
-
ROPivacaine Hydrochloride - ASHP Publications. [Link]
-
Levobupivacaine HCl - RayBiotech. [Link]
-
How pH and pKa Impact the Effectiveness of Anesthetic Drugs? - ThaiJO. [Link]
-
Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed. [Link]
-
A primer on tissue pH and local anesthetic potency | Advances in Physiology Education. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. [Link]
-
Effective formulation strategies for poorly water soluble drugs - ResearchGate. [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. [Link]
-
Novel excipients for solubility enhancement - European Pharmaceutical Review. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Practical aspects of improving drug solubility of poorly soluble - Walsh Medical Media. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]
-
(S)-N-Butyl-1-[(2-hydroxybenzyl)-L-valyl]pyrrolidine-2-carboxamide. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
Strategies to Improve Solubility of Drug Candidates - American Chemical Society. [Link]
-
N-Butylpyrrolidone - Solubility of Things. [Link]
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- 4. derangedphysiology.com [derangedphysiology.com]
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adipogen.com [adipogen.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amidation of Pyrrolidine-2-Carboxylic Acid
Welcome to the Technical Support Center for the amidation of pyrrolidine-2-carboxylic acid (proline). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the stereochemical integrity of your products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amidation of pyrrolidine-2-carboxylic acid. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My amidation reaction is showing low yield or has failed completely. What are the likely causes and how can I fix it?
A1: Low or no yield in the amidation of pyrrolidine-2-carboxylic acid can stem from several factors, primarily related to the inherent reactivity of proline and the choice of reaction conditions.
-
Causality: Proline is a secondary amino acid, which makes its amine less nucleophilic and more sterically hindered compared to primary amines of other amino acids. This reduced reactivity can lead to incomplete or slow coupling reactions. Furthermore, inadequate activation of the carboxylic acid, improper solvent choice, or suboptimal temperature can all contribute to poor yields.
-
Troubleshooting Steps:
-
Assess Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid. Ensure your coupling reagent is fresh and added in the correct stoichiometry (typically 1.1-1.5 equivalents). Inefficient activation is a common reason for reaction failure.
-
Optimize Coupling Reagent: For sterically hindered couplings involving proline, stronger activating agents are often necessary. Consider switching from a standard carbodiimide reagent like EDC to a uronium or phosphonium salt such as HATU, HBTU, or PyBOP. HATU is often preferred as it reacts faster and can lead to less epimerization.[1][2]
-
Increase Reagent Concentration: Increasing the concentration of your amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, which is particularly beneficial for challenging couplings.[3]
-
Consider "Double Coupling": If the reaction is sluggish, a "double coupling" strategy can be effective. After the initial coupling reaction, filter the resin and add a fresh solution of the activated amino acid to drive the reaction to completion.[4]
-
Solvent Choice: While DMF is a common solvent for peptide synthesis, for problematic sequences, switching to N-Methyl-2-pyrrolidone (NMP) may be beneficial. NMP can better solvate the growing peptide chain and may help to disrupt aggregation.[4]
-
Temperature Control: While elevated temperatures can sometimes improve coupling efficiency, they can also increase the risk of side reactions. It is generally recommended to perform the coupling at room temperature unless you are facing significant aggregation issues.
-
Q2: I've observed a significant amount of a major byproduct, which I suspect is a diketopiperazine (DKP). Why is this happening and what can I do to prevent it?
A2: Diketopiperazine (DKP) formation is a notorious side reaction in peptide synthesis, especially when proline is involved.[5]
-
Causality: DKP is a cyclic dipeptide that forms through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide on the carbonyl group of the amide bond. This is particularly prevalent when proline is the second amino acid in the peptide chain. The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation for this cyclization to occur.[5] The presence of a base, such as piperidine used for Fmoc deprotection, can catalyze DKP formation.[5]
-
Prevention Strategies:
-
Strategic Coupling of Dipeptides: If your synthesis allows, coupling a dipeptide or tripeptide unit can bypass the susceptible dipeptidyl stage where DKP formation is most likely to occur.[5]
-
Minimize N-terminus Exposure: Reduce the time the N-terminus is deprotected. Proceed with the next coupling step immediately after the Fmoc removal and washing steps.[5]
-
Use of 2-Chlorotrityl Chloride Resin: For solid-phase peptide synthesis (SPPS), using a highly acid-labile resin like 2-chlorotrityl chloride can minimize DKP formation at the C-terminus.
-
Optimized Deprotection Conditions: Instead of the standard 20% piperidine in DMF for Fmoc removal, consider alternative conditions. Using a solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[6]
-
In Situ Acylation: A simultaneous deprotection/acylation methodology can be employed. Here, the deprotection is carried out in the presence of a highly reactive acylating agent, which "traps" the newly formed free amine before it can cyclize.[7]
-
Q3: My final product shows evidence of racemization at the proline stereocenter. What conditions promote this and how can I maintain stereochemical integrity?
A3: Racemization, or epimerization, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.
-
Causality: Racemization can occur during the activation of the carboxylic acid. The formation of a highly reactive intermediate, such as an O-acylisourea with carbodiimides, can be susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemistry. The choice of coupling reagent, base, and the presence of certain additives can significantly influence the extent of racemization. Interestingly, for proline, the addition of HOBt to a carbodiimide-mediated coupling has been observed to sometimes increase racemization.[8]
-
Mitigation Techniques:
-
Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents like HATU and PyAOP are generally associated with lower levels of racemization compared to carbodiimides alone.[2][9] HATU, in particular, forms a more reactive OAt-ester which leads to faster coupling and less opportunity for side reactions.[1]
-
Use of Additives: While HOBt is a common additive to suppress racemization, for proline, its effect can be complex.[8] An alternative is 1-hydroxy-7-azabenzotriazole (HOAt), which is the active component of HATU and is known to be more effective at suppressing racemization.
-
Base Selection: The choice of base is crucial. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.
-
Biocatalysis as an Alternative: For certain applications, enzyme-catalyzed amidation can be a racemization-free alternative. This approach avoids the need for chemical activating agents.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of amidation reactions involving pyrrolidine-2-carboxylic acid.
Q4: How do I choose the most suitable coupling reagent for my proline amidation?
A4: The selection of a coupling reagent is a critical parameter that depends on the specific substrates, the scale of the reaction, and the desired purity of the product. A comparison of common coupling reagents is provided in the table below.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DIC, DCC | Cost-effective, readily available.[11] | Higher risk of racemization, formation of insoluble urea byproducts (DCC).[11] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, fast reaction rates, lower racemization risk (especially HATU).[1][12][13] | Higher cost, can guanidinylate the N-terminus if used in excess.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for sterically hindered couplings, byproducts are generally soluble.[2][9] | Can be more expensive, byproducts can sometimes be difficult to remove. |
Recommendation: For routine couplings, EDC in combination with an additive like HOBt or OxymaPure can be effective. For challenging couplings, such as those involving sterically hindered amines or where racemization is a major concern, HATU or PyAOP are generally the preferred reagents.[1][9][13]
Q5: What are the optimal solvent and temperature conditions for the amidation of proline?
A5: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solvents:
-
N,N-Dimethylformamide (DMF): The most common solvent for peptide synthesis due to its excellent solvating properties.
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for sequences prone to aggregation.[4]
-
Dichloromethane (DCM): Often used in solution-phase synthesis, but less common for solid-phase synthesis.
-
Green Solvents: For more environmentally friendly processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored as viable alternatives to DMF and DCM.
-
-
Temperature:
-
Most amidation reactions are carried out at room temperature (20-25°C) .
-
Cooling the reaction to 0°C during the initial addition of reagents can help to control exothermic reactions and minimize side reactions.
-
Elevated temperatures (e.g., 50-70°C) can be used to overcome aggregation and drive difficult couplings to completion, but this increases the risk of racemization and other side reactions.[14] A biocatalytic approach has shown success at 70°C without racemization.[10]
-
Q6: What is the role of additives like HOBt, HOAt, and OxymaPure in proline amidation?
A6: Additives play a crucial role in improving the efficiency and reducing side reactions in amidation chemistry.
-
Mechanism of Action: When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo other side reactions. Additives like HOBt, HOAt, and OxymaPure are nucleophiles that react with the O-acylisourea to form a more stable, yet still reactive, active ester. This active ester then reacts with the amine to form the desired amide bond.[15]
-
Comparison of Additives:
-
HOBt (1-Hydroxybenzotriazole): The classic additive used to suppress racemization. However, its effectiveness with proline can be variable.[8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization due to the electron-withdrawing effect of the nitrogen at the 7-position.[9]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that has shown excellent performance in suppressing racemization and improving coupling efficiency.[12]
-
Experimental Protocols & Visualizations
Standard Protocol for Solution-Phase Amidation of N-Protected Pyrrolidine-2-Carboxylic Acid using HATU
This protocol provides a general procedure for the amidation of an N-protected pyrrolidine-2-carboxylic acid with a primary or secondary amine.
Materials:
-
N-protected pyrrolidine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected pyrrolidine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the mixture to 0°C using an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting decision tree for proline amidation.
References
-
Green Chemistry. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]
-
ResearchGate. (2022). Effect of temperature on the amidation of l-proline. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
RSC Publishing. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
ResearchGate. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
PubMed. (1990). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]
-
PubMed. (2011). Characterization of the basic charge variants of a human IgG1: effect of copper concentration in cell culture media. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Butylpyrrolidine-2-carboxamide Hydrochloride
Welcome to the technical support center for the synthesis of N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Overview of the Synthesis
The synthesis of N-butylpyrrolidine-2-carboxamide, a key intermediate for local anesthetics like Levobupivacaine and Ropivacaine, typically involves the coupling of a protected proline derivative with n-butylamine, followed by deprotection and salt formation.[1][2] A common route starts from L-proline, which is first protected (e.g., with a Boc group), then activated, and subsequently reacted with n-butylamine to form the amide bond. The final step is the removal of the protecting group and the formation of the hydrochloride salt.
While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide will address these potential pitfalls and offer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical side reaction in this synthesis?
A1: The most critical side reactions occur during the amide bond formation (coupling) step. These include racemization of the proline's chiral center and the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC.[3][4] Racemization leads to the formation of the undesired D-enantiomer, which can be difficult to separate, while N-acylurea is often hard to remove due to similar solubility profiles with the desired product.[4]
Q2: Which coupling reagent is best to minimize side reactions?
A2: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are cost-effective, they are prone to causing racemization and N-acylurea formation.[5] The use of additives like HOBt or OxymaPure can suppress these side reactions.[6][7] Uronium/aminium salt-based reagents such as HBTU, HATU, and COMU are generally more efficient and less prone to racemization.[5][6] For particularly sensitive couplings, phosphonium salt reagents like PyBOP and PyAOP are also excellent choices.[6]
Q3: Can I use thionyl chloride for the activation of proline?
A3: Yes, activating L-proline hydrochloride with thionyl chloride to form the acyl chloride is a viable method for subsequent condensation with an amine.[8][9] This approach can be efficient but requires careful control of reaction conditions to avoid side reactions associated with the highly reactive acyl chloride intermediate.
Q4: My final product purity is low after purification. What are the likely impurities?
A4: Besides the D-enantiomer and N-acylurea, other impurities can arise from unreacted starting materials, byproducts from the deprotection step (e.g., residual protecting groups), and degradation products.[10] Related substances formed during synthesis, such as products from side reactions of the amine or proline, can also be present.[10] It is also crucial to control residual solvents from the reaction and purification steps.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Extend the reaction time or slightly increase the temperature, but be cautious as this might increase side reactions.[11] - Ensure all reagents are fresh and anhydrous, as moisture can quench activated intermediates. |
| Suboptimal coupling reagent | - Switch to a more potent coupling reagent like HATU or HCTU, especially for sterically hindered substrates.[6] |
| Poor solubility of reagents | - Use a suitable anhydrous solvent such as DMF, DCM, or NMP to ensure all reactants are fully dissolved.[4][11] |
| Formation of N-acylurea byproduct | - If using a carbodiimide reagent, add a racemization-suppressing additive like HOBt or OxymaPure.[7][12] - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rearrangement to N-acylurea.[3] |
Issue 2: Presence of Diastereomeric Impurity (Racemization)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inappropriate coupling reagent/additive combination | - Avoid using HOBt with carbodiimides in DMF, as this combination has been reported to cause racemization in proline derivatives.[13] - Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).[6] |
| Prolonged activation time | - Minimize the pre-activation time of the carboxylic acid. The activated species should be used immediately.[6] |
| Incorrect base selection | - Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the minimum required amount.[6][11] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of N-acylurea byproduct with similar polarity to the product | - If using DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[3] - If using a water-soluble carbodiimide like EDC, the corresponding urea and N-acylurea byproducts are also water-soluble and can be removed by aqueous extraction.[4][7] |
| Presence of diastereomers | - Optimize coupling conditions to minimize racemization as a primary step.[6] - Employ chiral HPLC for the analysis and purification of the final product to separate the enantiomers.[6] |
| Residual starting materials or other byproducts | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Employ column chromatography with a carefully selected solvent system for purification. |
Experimental Protocols and Workflows
General Protocol for Amide Coupling using Carbodiimide with Additive
-
Dissolve N-Boc-L-proline in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling additive (e.g., HOBt or OxymaPure, 1.1 equivalents).
-
Add the carbodiimide coupling reagent (e.g., EDC or DIC, 1.1 equivalents) and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add n-butylamine (1.0 equivalent) to the reaction mixture.
-
If the starting material is a hydrochloride salt, add a non-nucleophilic base like DIEA (1.0 equivalent).[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work up the reaction by washing with aqueous solutions to remove the urea byproduct and other water-soluble impurities.
-
Purify the crude product by column chromatography.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining chemical purity and quantifying impurities.[] A reversed-phase C18 column with a UV detector is commonly used.[15]
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee) and quantifying the level of racemization.[6]
-
Mass Spectrometry (MS): Used for the identification of the product and impurities by determining their molecular weights.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help in the identification of major impurities.[]
Visual Diagrams
Caption: General synthesis workflow for N-butylpyrrolidine-2-carboxamide HCl.
Caption: Key side reactions during the amide coupling step.
References
- Carpino, L. A., & El-Faham, A. (1999). The dicyclohexylcarbodiimide method. Journal of Organic Chemistry, 64(1), 1-26.
-
Ropivacaine Impurities and Related Compound. Veeprho. Available from: [Link]
- Izdebski, J., & Pawlak, D. (1989). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International journal of peptide and protein research, 33(2), 119-124.
-
Carbodiimides and Additives. Aapptec Peptides. (2021). Available from: [Link]
- Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(2), 114-118.
-
Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ResearchGate. Available from: [Link]
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts. (2023).
-
(-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine. Drug Synthesis Database. Available from: [Link]
- CN105646482A - Preparation method of ropivacaine hydrochloride impurity F. Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Levobupivacaine. Wikipedia. Available from: [Link]
-
Levobupivacaine. PubChem. Available from: [Link]
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Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]
- Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Journal of the American Chemical Society, 80(5), 1044-1048.
- CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process. Google Patents.
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. (2022). Available from: [Link]
-
An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. ResearchGate. Available from: [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC - PubMed Central. Available from: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC - NIH. (2023). Available from: [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
Ropivacaine-impurities. Pharmaffiliates. Available from: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. ResearchGate. (2023). Available from: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Comparison of trimer stability with proline as the penultimate and ultim
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews.
- ANALYTICAL METHODS.
- Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
- Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. RSC Publishing. (2022).
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. (2011).
- 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme.
- Safety Data Sheet: N-Butyl-2-pyrrolidone. Carl ROTH.
- Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline deriv
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Technical Support Center: Analytical Method Validation for N-butylpyrrolidine-2-carboxamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analytical method validation for N-butylpyrrolidine-2-carboxamide hydrochloride. This document is structured to provide both quick-reference answers through Frequently Asked Questions (FAQs) and in-depth troubleshooting guidance for issues encountered during experimentation. The methodologies and principles described herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[1][2][3][4][5]
Introduction: The Analyte
This compound is a chemical entity featuring a pyrrolidine ring, an amide functional group, and a butyl substituent. As a hydrochloride salt, it is expected to be acidic in aqueous solutions and exhibit high polarity. These physicochemical properties are critical considerations for analytical method development, particularly for High-Performance Liquid Chromatography (HPLC), as they can influence column selection, mobile phase composition, and peak shape. A thorough understanding of the molecule's properties is the first step toward developing a robust and reliable analytical method.[6]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide the validation process.
Q1: What is the primary goal of validating an analytical method for this compound? The objective is to provide documented evidence that the analytical procedure is "fit for its intended purpose."[4][5] This means demonstrating that the method is reliable, reproducible, and accurate for quantifying this compound and its potential impurities or degradants in a specific sample matrix.[7][8]
Q2: Which analytical technique is most suitable for this compound? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile technique for non-volatile, polar compounds like this compound.[9][10] However, due to its high polarity, challenges like poor retention on standard C18 columns may arise. In such cases, alternative strategies like using columns with embedded polar groups, employing ion-pair chromatography, or exploring Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.
Q3: According to ICH Q2(R2), what are the essential validation parameters I need to assess? The core validation characteristics depend on the intended purpose of the method (e.g., assay, impurity testing). For a quantitative impurity method, you would typically evaluate:
-
Specificity: The ability to measure the analyte in the presence of other components.[2][11]
-
Linearity & Range: Proportionality of the signal to concentration over a defined range.[2][4]
-
Accuracy: Closeness of the results to the true value.[2][11]
-
Precision: Agreement between repeated measurements (including Repeatability and Intermediate Precision).[2][11]
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[12]
-
Limit of Detection (LOD): The lowest concentration that can be detected.[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[2][12]
Q4: Where should I start with HPLC method development for this polar compound? A good starting point would be an RP-HPLC method using a C18 column with a highly aqueous mobile phase.
-
Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0) and an organic modifier like acetonitrile or methanol. The low pH helps to protonate any residual silanols on the column packing, reducing peak tailing for the basic pyrrolidine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely ~210 nm for the amide chromophore).
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.[13]
If retention is insufficient, consider a column designed for polar analytes (e.g., with an embedded polar group) before moving to more complex techniques like ion-pairing or HILIC.[14]
Section 2: Core Validation Protocols & Methodologies
This section provides detailed, step-by-step protocols for the critical validation parameters. Before initiating any validation experiments, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.
System Suitability Test (SST)
The SST is an integral part of any analytical method and verifies that the system's performance is adequate for the intended analysis.[10]
-
Procedure: Prepare a standard solution of this compound at a working concentration.
-
Injections: Make at least five replicate injections of the standard solution.
-
Evaluation: Calculate the parameters listed in the table below.
-
Acceptance: The results must meet the predefined acceptance criteria before any samples are analyzed.
| Parameter | Acceptance Criteria | Rationale |
| Peak Area Repeatability | RSD ≤ 2.0% | Ensures the injector and detector are performing consistently.[2] |
| Retention Time (RT) Repeatability | RSD ≤ 1.0% | Indicates a stable mobile phase flow rate and column temperature. |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
Protocol 1: Specificity and Forced Degradation
Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or excipients.[11] Forced degradation (stress testing) is the cornerstone of establishing specificity for a stability-indicating method.[15][16][17]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Objective: To generate a target degradation of 5-20% of the active pharmaceutical ingredient (API).[18] This level is sufficient to produce and detect degradation products without destroying the main peak.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the API to the following conditions.[18][19][20] A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C. Check at time points (e.g., 2, 4, 8, 24 hours). The amide bond is susceptible to hydrolysis.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C. Check at time points. Amide hydrolysis is often faster under basic conditions.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. The pyrrolidine ring could be susceptible to oxidation.
-
Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid and solution to light as specified in ICH Q1B guidelines.
-
-
Analysis: After exposure, neutralize the acid and base samples before dilution and injection into the HPLC system equipped with a Photodiode Array (PDA) detector.
-
Evaluation:
-
Resolution: Check that all degradant peaks are well-resolved from the main analyte peak.
-
Peak Purity: Use the PDA detector to assess the peak purity of the analyte in the stressed samples. The peak purity angle should be less than the threshold angle.[21]
-
Mass Balance: The sum of the assay of the main peak and the levels of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradants are accounted for.
-
Protocol 2: Linearity, Range, and Sensitivity (LOD/LOQ)
-
Linearity: Demonstrates a proportional relationship between concentration and analytical response.[2]
-
Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[4]
-
LOD/LOQ: The lowest concentrations that can be detected and quantified, respectively.[12]
Step-by-Step Protocol:
-
Prepare Standards: Prepare a stock solution of this compound and perform serial dilutions to create at least five concentration levels. For an assay method, the range is typically 80-120% of the target concentration. For an impurity method, the range should cover from the LOQ to 120% of the impurity specification limit.[22]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation (Linearity):
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.[22]
-
-
Evaluation (LOD & LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.[12]
-
Slope Method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]
-
Protocol 3: Accuracy and Precision
-
Accuracy: The closeness of the test results to the true value. It is often reported as percent recovery.[11]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).[22]
-
Step-by-Step Protocol:
-
Prepare Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo or blank matrix with a known amount of the analyte. Prepare three samples at each level.
-
Analysis (Repeatability): One analyst injects all nine samples on the same day using the same equipment.
-
Analysis (Intermediate Precision): A second analyst repeats the experiment on a different day, preferably using a different HPLC system.[22]
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample against the known spiked amount.
-
Precision: Calculate the Relative Standard Deviation (RSD) of the results at each concentration level for repeatability. Combine the data from both analysts/days to calculate the RSD for intermediate precision.
-
Acceptance Criteria:
-
Section 3: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Chromatography Issues
Q: My peak for this compound is tailing significantly (T > 2.0). What are the likely causes? Peak tailing for a polar, basic compound is common and usually stems from secondary interactions.
-
Check Mobile Phase pH: The pyrrolidine nitrogen is basic. If the mobile phase pH is too high, this nitrogen can interact with acidic residual silanols on the silica-based column packing. Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. This ensures the analyte and the silanols are in a consistent protonation state, minimizing secondary interactions.[13]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Dilute your sample or reduce the injection volume.[9]
-
Column Contamination/Age: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, consider replacing the column inlet frit or the entire column. Using a guard column can prevent this issue.[23][24]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening that manifests as tailing. Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated.[23]
Q: I am seeing shifting retention times from one injection to the next. What should I investigate? Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's fluidic path.
-
Insufficient Column Equilibration: This is common with gradient methods or after changing the mobile phase. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[13]
-
Mobile Phase Issues: The composition of the mobile phase may be changing. Solution: Ensure mobile phase components are thoroughly mixed and degassed. If using an online mixer, check that the proportioning valves are functioning correctly by preparing a pre-mixed mobile phase and running it from a single reservoir. If the problem resolves, the pump's mixer is the likely culprit.[14][23]
-
Pump Malfunction: Leaks in pump seals or faulty check valves can cause inconsistent flow rates. Solution: Check for leaks around the pump heads (salt buildup is a common sign when using buffers). Purge the pump to remove air bubbles. If the problem persists, the pump may require maintenance.[24]
-
Temperature Fluctuations: Column temperature affects retention time. Solution: Use a column oven to maintain a constant, stable temperature.[13]
Validation Parameter Failures
Q: My accuracy (recovery) results are consistently low (<98%). What could be the cause? Low recovery suggests a loss of analyte during sample preparation or analysis.
-
Incomplete Sample Extraction: The analyte may not be fully extracted from the sample matrix. Solution: Re-evaluate your sample preparation procedure. Try increasing the extraction time, changing the extraction solvent, or using techniques like sonication or vortexing.
-
Analyte Adsorption: The polar analyte may be adsorbing to glass or plastic surfaces during sample preparation. Solution: Try silanized glassware or use polypropylene containers. Also, ensure the sample diluent is compatible with the analyte and mobile phase to prevent precipitation.[9]
-
Standard Preparation Error: An error in the weighing or dilution of your reference standard will lead to incorrect recovery calculations. Solution: Prepare a fresh standard and re-analyze the samples.
-
Analyte Instability: The analyte may be degrading in the sample diluent. Solution: Perform a solution stability study by analyzing the same sample preparation over a period (e.g., 0, 8, 12, 24 hours) to see if the peak area decreases over time. If unstable, samples may need to be analyzed immediately after preparation or stored under specific conditions (e.g., refrigerated).[25]
Q: My linearity plot has a poor correlation coefficient (r² < 0.999). How can I fix this? A poor correlation coefficient indicates that the relationship between concentration and response is not linear over the tested range.
-
Detector Saturation: At high concentrations, the UV detector may become saturated, causing the response to plateau. Solution: Check the absorbance units of your highest concentration standard. If it is too high (e.g., >1.5 AU), narrow the calibration range to lower concentrations.
-
Inaccurate Dilutions: Errors in preparing the serial dilutions will directly impact linearity. Solution: Carefully prepare a new set of standards, ensuring accurate pipetting and volumetric flask usage.
-
Inappropriate Range: The selected range may be too wide, extending into a non-linear response region. Solution: Narrow the range and focus on the concentrations relevant to your specific analysis.[4]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). SGS.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv Technology Corporation.
- Troubleshooting in HPLC: A Review. (2023). International Journal of Scientific Development and Research (IJSDR).
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
- HPLC Troubleshooting Guide. (n.d.). Washington State University.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). Seqens.
- Common Problems in Analytical Method Validation. (2024). Pharma Specialists.
- A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine. (n.d.). Benchchem.
- An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs. (n.d.). Benchchem.
- Forced degradation studies. (2016). MedCrave online.
- Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Analytical Method Validation & Common Problem 1. (n.d.). National Pharmaceutical Regulatory Agency (NPRA), Malaysia.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- A brief review on: method validation. (2025). World Journal of Pharmaceutical Research.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI.
- A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
- N-Methylpyrrolidine-2-carboxamide. (n.d.). Sigma-Aldrich.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food & Drug Administration (FDA).
- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. (n.d.). Shodhganga.
- DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORM. (2023). Shodhganga.
- Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (n.d.). Neuroquantology.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health (NIH).
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies.
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Technical Support Center: Resolving Enantiomers of N-butylpyrrolidine-2-carboxamide Hydrochloride
Welcome to the technical support center for the chiral resolution of N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. The methodologies and troubleshooting advice presented here are grounded in established scientific principles and extensive field experience.
I. Introduction to Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceutical compounds.[1][2][3] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[4] N-butylpyrrolidine-2-carboxamide, a derivative of proline, possesses a chiral center at the C-2 position of the pyrrolidine ring, making its resolution essential for stereospecific applications. While this specific compound is not extensively documented as a widely used chiral auxiliary, the principles of resolving analogous proline derivatives are well-established.[5]
This guide will focus on three primary methods for resolving this compound:
-
Diastereomeric Salt Crystallization: A classical and scalable method involving the formation of diastereomeric salts with a chiral resolving agent.[1][2][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for direct enantiomeric separation.[7][8][9]
-
Enzymatic Resolution: A highly selective method utilizing enzymes to stereoselectively transform one enantiomer.[10][11][12]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Diastereomeric Salt Crystallization
Question 1: I'm not getting any crystallization of my diastereomeric salts. What are the likely causes and how can I fix it?
Answer:
Failure to achieve crystallization is a common hurdle, often related to the high solubility of the diastereomeric salts in the chosen solvent system.[6] Here’s a systematic approach to troubleshoot this issue:
-
Solvent Screening is Key: The solubility of diastereomers is highly dependent on the solvent.[6][13] A single solvent may not provide the necessary solubility difference between the two diastereomeric salts. It is crucial to screen a variety of solvents and solvent mixtures. Start with common solvents like ethanol, methanol, isopropanol, and acetone, and then explore binary or even ternary mixtures to fine-tune the solubility.[6]
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble.[6] By gradually adding an anti-solvent to your solution, you can induce precipitation. For example, if your salts are dissolved in methanol, you could slowly add a less polar solvent like methyl tert-butyl ether (MTBE) or a non-polar solvent like hexane.
-
Increase Concentration: If the solution is not saturated, crystallization will not occur. Carefully concentrate the solution by slow evaporation of the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.[6]
-
Temperature Manipulation: The solubility of most salts decreases with temperature.[6] If your salts are soluble at room temperature, try cooling the solution slowly in an ice bath or refrigerator. A controlled, slow cooling process is more likely to yield well-defined crystals rather than a precipitate.[14]
Question 2: My crystallization yields are very low. How can I improve the recovery of the desired enantiomer?
Answer:
Low yields can be frustrating and are often linked to suboptimal crystallization conditions. Here are several strategies to enhance your yield:
-
Optimize the Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield.[13] While a 1:1 ratio is a common starting point, experimenting with a slight excess of the resolving agent can sometimes improve the precipitation of the less soluble diastereomeric salt.[6]
-
Seeding: Introducing a small crystal of the desired diastereomeric salt (a seed crystal) into a supersaturated solution can initiate and promote crystallization. This provides a template for crystal growth and can significantly improve both yield and purity.
-
Controlled Cooling Profile: Rapid cooling can lead to the co-precipitation of both diastereomers.[6] Implement a slow and controlled cooling profile to maintain a state of low supersaturation, which favors the growth of the less soluble diastereomer's crystals.
-
Recycle the Mother Liquor: The more soluble diastereomer remains in the mother liquor.[1] This can be recovered, the resolving agent removed, and the resulting enantiomer-enriched starting material can be racemized and recycled back into the resolution process, a strategy known as Resolution-Racemization-Recycle (RRR).[1]
Question 3: The enantiomeric excess (e.e.) of my resolved product is poor. What's causing the co-crystallization and how do I prevent it?
Answer:
Poor enantiomeric excess is typically due to the co-crystallization of both diastereomeric salts, which occurs when their solubilities are too similar in the chosen solvent system.[6]
-
Solvent System Re-evaluation: This is the most critical factor. The goal is to find a solvent or solvent mixture where the solubility difference between the two diastereomers is maximized.[14] A systematic screening process is essential.
-
Control Supersaturation: High levels of supersaturation can lead to the rapid nucleation and precipitation of both diastereomers.[6] Maintain a low level of supersaturation by employing slow cooling, slow addition of an anti-solvent, or controlled evaporation of the solvent.
-
Recrystallization: A common and effective method to improve enantiomeric purity is to recrystallize the obtained diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired enantiomeric excess is achieved.
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals may not be the most thermodynamically stable.[13][15] Allowing the crystallization to proceed over a longer period can sometimes favor the formation of the more stable, and often purer, diastereomeric salt. Conversely, in some cases, a rapid, kinetically controlled crystallization can yield a purer product.[15]
Chiral HPLC
Question 4: I'm not seeing any separation of my enantiomers on the chiral column. What should I check first?
Answer:
A complete lack of separation on a chiral column can be due to several factors, ranging from incorrect method parameters to column issues.
-
Correct Column Selection: Chiral stationary phases (CSPs) are highly specific.[16] A CSP that works for one class of compounds may not be suitable for another. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for amines.[8][17]
-
Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition.[18] For normal-phase chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The percentage of the alcohol modifier can significantly impact retention and resolution. For polar organic mode, acetonitrile with an alcohol modifier is common.[17]
-
Additives are Often Necessary: For basic compounds like amines, peak tailing and poor resolution can occur due to interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA) or butylamine, to the mobile phase can significantly improve peak shape and resolution.[17]
-
Flow Rate and Temperature: While less common to cause a complete lack of separation, optimizing the flow rate and column temperature can improve resolution. Lower flow rates generally increase efficiency, and temperature can affect the kinetics of the chiral recognition process.
Question 5: My peaks are broad and tailing, leading to poor resolution. How can I improve the peak shape?
Answer:
Poor peak shape is a frequent problem in the chiral HPLC of amines.
-
Use of Additives: As mentioned above, the primary cause of peak tailing for amines is their interaction with acidic silanol groups on the stationary phase.[17] The addition of a basic modifier like DEA or triethylamine (TEA) to the mobile phase is often the most effective solution.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[19]
-
Column Contamination: Over time, strongly retained impurities can accumulate at the head of the column, leading to poor peak shape.[19] Flushing the column with a strong, compatible solvent may help. In some cases, reversing the column (if permissible by the manufacturer) and flushing can dislodge particulates from the inlet frit.
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with appropriate, low-dead-volume fittings and tubing.
Enzymatic Resolution
Question 6: My enzymatic resolution is very slow or not proceeding at all. What could be the issue?
Answer:
The success of an enzymatic resolution depends on finding the right enzyme and providing it with the optimal reaction conditions.
-
Enzyme Selection: Not all enzymes will be effective for a specific substrate. Lipases and proteases are commonly used for the resolution of amides.[10][20] It is often necessary to screen a panel of different enzymes to find one with high activity and enantioselectivity for N-butylpyrrolidine-2-carboxamide.
-
Reaction Conditions:
-
pH: Enzymes have an optimal pH range for their activity. The pH of the reaction medium should be carefully controlled and optimized.
-
Temperature: Enzyme activity is also temperature-dependent. Operating at the enzyme's optimal temperature will maximize the reaction rate. However, be aware that higher temperatures can also lead to enzyme denaturation.
-
Solvent: While many enzymatic reactions are performed in aqueous buffers, organic solvents can also be used and can sometimes enhance enantioselectivity. The choice of solvent can significantly impact enzyme activity.
-
-
Substrate/Enzyme Concentration: The reaction rate is dependent on the concentrations of both the substrate and the enzyme. Ensure that you are using an appropriate amount of enzyme for the amount of substrate.
-
Inhibitors: The presence of any inhibitors in your reaction mixture can significantly reduce or completely halt the enzyme's activity. Ensure all reagents and solvents are of high purity.
Question 7: The enantioselectivity of my enzymatic resolution is low. How can I improve it?
Answer:
Low enantioselectivity (low E-value) will result in a product with a low enantiomeric excess.
-
Screen Different Enzymes: Enantioselectivity is an intrinsic property of the enzyme for a given substrate. Screening a wider variety of enzymes is the most direct way to find one with higher selectivity.[12]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzyme, although it will also decrease the reaction rate.
-
Solvent: The nature of the solvent can influence the conformation of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity. Experimenting with different organic solvents or aqueous-organic mixtures can be beneficial.
-
-
Dynamic Kinetic Resolution (DKR): If one enantiomer is unreactive towards the enzyme, it can be racemized in situ using a suitable catalyst.[11][20] This allows for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product.[20]
III. Experimental Workflows & Data
Workflow 1: Diastereomeric Salt Resolution
This workflow outlines a general procedure for the resolution of this compound via diastereomeric salt formation.
Caption: Workflow for diastereomeric salt resolution.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
| (R)-(-)-Mandelic Acid | Chiral Acid | Commercially available and often effective. |
| (S)-(+)-Mandelic Acid | Chiral Acid | The opposite enantiomer of the above. |
| (+)-Tartaric Acid | Chiral Acid | A widely used and cost-effective resolving agent.[1][21] |
| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid | A derivative of tartaric acid, often providing better resolution. |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | A strong acid, useful for forming crystalline salts.[1] |
Workflow 2: Chiral HPLC Screening
This workflow illustrates a systematic approach to developing a chiral HPLC method.
Caption: Systematic workflow for chiral HPLC method development.
Table 2: Starting Conditions for Chiral HPLC Screening
| Parameter | Normal Phase | Polar Organic Mode |
| Column | Polysaccharide-based (e.g., Chiralpak IA, IB, IC)[17] | Polysaccharide-based (e.g., Chiralpak IA, IB, IC)[17] |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Methanol (90:10 v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength | UV at an appropriate wavelength |
IV. Conclusion
The resolution of this compound enantiomers is an achievable but often challenging task that requires a systematic and informed approach. By understanding the principles behind diastereomeric salt crystallization, chiral HPLC, and enzymatic resolution, and by being prepared to troubleshoot common issues, researchers can successfully isolate the desired enantiomer with high purity. This guide provides a foundation of practical knowledge to navigate these challenges effectively.
V. References
-
Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. (1993). PubMed. Retrieved January 20, 2026, from [Link]
-
Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. (2004). PubMed. Retrieved January 20, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved January 20, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). DAICEL. Retrieved January 20, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chiral Aspects of Local Anesthetics. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2018). Gavin Publishers. Retrieved January 20, 2026, from [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Retrieved January 20, 2026, from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved January 20, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of Functionalized γ-Hydroxy Amides. (2006). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy. (2001). PubMed. Retrieved January 20, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). PMC. Retrieved January 20, 2026, from [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (2016). PMC. Retrieved January 20, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 20, 2026, from [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Reversed-phase and Chiral High-Performance Liquid Chromatographic Assay of Bupivacaine and Its Enantiomers in Clinical Samples After Continuous Extraplural Infusion. (1991). PubMed. Retrieved January 20, 2026, from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). PMC. Retrieved January 20, 2026, from [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). NIH. Retrieved January 20, 2026, from [Link]
-
Enantiomers and Their Resolution. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved January 20, 2026, from [Link]
-
6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. (2013). YouTube. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]
-
13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Technical Support Center: A Guide to Minimizing Impurities in N-butylpyrrolidine-2-carboxamide Hydrochloride Production
Welcome to the Technical Support Center for the synthesis and purification of N-butylpyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively minimize the formation of impurities. By understanding the underlying chemical principles and potential pitfalls, you can enhance the purity, yield, and reproducibility of your experiments.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comprehensive reference list to support your work.
I. Understanding the Synthesis: A Mechanistic Overview
The production of this compound is typically a multi-step process commencing with a proline derivative. The core transformation involves the formation of an amide bond between the pyrrolidine-2-carboxylic acid moiety and n-butylamine. This is generally followed by the formation of the hydrochloride salt.
A common synthetic approach involves the activation of the carboxylic acid of proline to facilitate nucleophilic attack by n-butylamine. Reagents such as thionyl chloride or phosphorus pentachloride are often employed for this activation, converting the carboxylic acid into a more reactive acyl chloride intermediate.[1][2][3] The subsequent amidation reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5][6]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis & Reaction Monitoring
Question 1: My amidation reaction is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete amidation reaction:
-
Insufficient Activation of the Carboxylic Acid: The conversion of the proline derivative to its acyl chloride must be complete.
-
Troubleshooting: Ensure your activating agent (e.g., thionyl chloride, phosphorus pentachloride) is fresh and used in the correct stoichiometric amount. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. Monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride) can be beneficial.
-
-
Presence of Moisture: Water will react with the acyl chloride, reverting it to the carboxylic acid and quenching the reaction with the amine.
-
Troubleshooting: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Reaction Temperature: Amidation reactions often require heating to proceed at a reasonable rate.
-
Troubleshooting: If the reaction is slow at room temperature, consider gently heating the reaction mixture. The optimal temperature will depend on the solvent and specific reactants used.
-
-
Base Equivalents: The reaction of an acyl chloride with a primary amine generates one equivalent of hydrochloric acid. This will protonate the starting amine, rendering it non-nucleophilic.
-
Troubleshooting: Use at least two equivalents of n-butylamine or one equivalent of n-butylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the generated HCl.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The formation of multiple products can be attributed to several side reactions:
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of the proline derivative and/or n-butylamine.
-
Hydrolysis of the Acyl Chloride: As mentioned, any moisture will lead to the formation of the starting carboxylic acid.
-
Racemization: The activation of the carboxylic acid can sometimes lead to racemization at the alpha-carbon of proline.[7] While proline is less prone to this than other amino acids, it is still a possibility, especially under harsh conditions.[8]
-
Diketopiperazine Formation: Under certain conditions, two molecules of the proline derivative can react with each other to form a cyclic dipeptide (a diketopiperazine).
-
Over-acylation: If the proline starting material has an unprotected N-H group, the acyl chloride intermediate can potentially react with another proline molecule.
Visualizing the Main Reaction and Potential Side Products:
Caption: Synthetic pathway and potential impurity formation.
Purification & Isolation
Question 3: My product oils out during recrystallization. How can I obtain a crystalline solid?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent.
-
Troubleshooting:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For hydrochloride salts, polar solvents or solvent mixtures are often effective.[10] Consider solvent systems like ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane.[11]
-
Cooling Rate: Cool the solution slowly. Rapid cooling can promote oiling out. Allow the flask to cool to room temperature before placing it in an ice bath.
-
Seeding: Add a seed crystal of the pure product to the cooled solution to induce crystallization.
-
Solvent Polarity: If the compound is too soluble, add a less polar "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy, then reheat until clear and allow to cool slowly.
-
Question 4: After purification, my product still shows impurities by HPLC. What are my options?
Answer:
If recrystallization is insufficient, other purification techniques may be necessary:
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may remove persistent impurities.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to neutralize the silica) is a good starting point for the free base. The hydrochloride salt is often too polar for standard silica gel chromatography.
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is a powerful option.
Analysis & Stability
Question 5: How do I set up a stability-indicating HPLC method for my compound?
Answer:
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API.[12]
-
Method Development:
-
Column Selection: A C18 reverse-phase column is a common starting point for moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[12]
-
Detection: UV detection is suitable if the compound has a chromophore. If not, a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, you must perform forced degradation studies.[13][14] This involves subjecting your compound to harsh conditions to intentionally generate degradation products.[13]
Question 6: What are the expected degradation pathways for this compound?
Answer:
Based on the structure, the primary degradation pathways are likely to be hydrolysis and oxidation.[10]
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield pyrrolidine-2-carboxylic acid and n-butylamine.
-
Oxidation: The pyrrolidine ring, specifically the nitrogen atom, could be susceptible to oxidation, potentially forming an N-oxide.
-
Thermal Degradation: High temperatures can lead to decomposition. The specific products would need to be identified experimentally.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Visualizing the Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
III. Experimental Protocols
Protocol 1: Synthesis of N-butylpyrrolidine-2-carboxamide
This protocol is a general guideline and may require optimization.
-
Activation: To a stirred suspension of L-proline (1 equivalent) in an anhydrous solvent such as dichloromethane or acetyl chloride, add phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of HCl gas evolution).
-
Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve n-butylamine (2.2 equivalents) in the same anhydrous solvent.
-
Add the n-butylamine solution dropwise to the acyl chloride solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylpyrrolidine-2-carboxamide.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude N-butylpyrrolidine-2-carboxamide in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 3: Purity Analysis by HPLC (General Method)
This is a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or MS detection) |
| Injection Volume | 10 µL |
IV. Summary of Potential Impurities
| Impurity Type | Potential Source | Analytical Detection |
| Starting Materials | Incomplete reaction | HPLC, TLC, NMR |
| Pyrrolidine-2-carboxylic acid | Hydrolysis of acyl chloride | HPLC, LC-MS |
| Racemic Product | Harsh reaction conditions | Chiral HPLC |
| Diketopiperazine | Self-condensation of proline | HPLC, LC-MS |
| N-Oxide | Oxidative degradation | HPLC, LC-MS |
V. References
-
University of Rochester. Solvents for Recrystallization. Available from: [Link]
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry.
-
Scribd. Synthesis of Pyrrolidine Carboxamides. Available from: [Link]
-
Jadhav, S. B., et al. (2020). Forced degradation as an integral part of HPLC stability-indicating method development. GSC Biological and Pharmaceutical Sciences, 13(3), 133-143.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Benchchem. Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Degradation Pathway Analysis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Sharma, S., & Singh, P. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 3(6).
-
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents.
-
BOC Sciences. (2023). Classification of Impurities in Synthetic Peptide Drugs.
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate.
-
IOSR Journal of Pharmacy. (2013). A Review on Step-by-Step Analytical Method Validation.
-
Attia, K. A. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4966.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Green Chemistry. (2019). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
Ashdin Publishing. (2023). A Review on Analytical Method Development, Validation, and Verification.
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate.
-
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Validation & Comparative
A Comparative Guide for Drug Development Professionals: Levetiracetam vs. N-butylpyrrolidine-2-carboxamide hydrochloride
Abstract: This guide provides a detailed comparative analysis of the established antiepileptic drug (AED) Levetiracetam and a structurally related, yet largely uncharacterized compound, N-butylpyrrolidine-2-carboxamide hydrochloride. Levetiracetam's well-documented clinical efficacy and unique mechanism of action, centered on the synaptic vesicle protein 2A (SV2A), establish it as a critical benchmark. In contrast, this compound represents a novel chemical entity for which public-domain pharmacological data is nonexistent. This document will first deconstruct the known attributes of Levetiracetam. Subsequently, it will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) within the racetam class to hypothesize the potential pharmacological profile of this compound. Finally, we present a comprehensive, step-by-step roadmap of essential preclinical experiments required to validate these hypotheses and characterize this new compound, providing researchers with the foundational protocols to initiate an investigation.
The Benchmark: Levetiracetam (Keppra®)
Levetiracetam is a cornerstone second-generation AED used in the treatment of partial-onset, myoclonic, and tonic-clonic seizures.[1] Its widespread adoption is due to a favorable safety profile and a novel mechanism of action that differentiates it from classical AEDs.
Mechanism of Action
Unlike traditional AEDs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, Levetiracetam's therapeutic effects are mediated through its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[2][3][4] SV2A is a transmembrane glycoprotein found in the membranes of presynaptic vesicles and is believed to be a key modulator of calcium-dependent neurotransmitter release.[5][6] While the precise downstream consequences of this interaction are still under investigation, the binding of Levetiracetam to SV2A is thought to reduce the rate of vesicle release, particularly during high-frequency neuronal firing that characterizes seizure activity, thereby impeding seizure propagation.[1][4] The correlation between the binding affinity of Levetiracetam analogs to SV2A and their anticonvulsant potency is exceptionally strong, validating SV2A as the primary therapeutic target.[3][7][8]
Caption: Levetiracetam's Mechanism of Action at the Synapse.
Pharmacokinetic Profile
Levetiracetam exhibits a near-ideal pharmacokinetic profile for a central nervous system (CNS) drug.[9][10] It is rapidly and almost completely absorbed orally, with a bioavailability approaching 100%.[1][4] It has minimal plasma protein binding (<10%) and is not extensively metabolized by the hepatic cytochrome P450 system, which significantly reduces the potential for drug-drug interactions.[1][9][11] Approximately two-thirds of the administered dose is excreted unchanged in the urine.[11]
The Investigational Compound: this compound
This compound is a structural analog of Levetiracetam. While commercially available for research purposes, it lacks published pharmacological data.[12] Its evaluation must therefore begin from first principles, starting with a structural comparison.
Structural Analysis
The core difference between Levetiracetam and N-butylpyrrolidine-2-carboxamide lies in the position of the alkyl substituent. Levetiracetam has an ethyl group at the alpha-carbon of the acetamide side chain. The more potent analog, Brivaracetam, features an n-propyl group at the 4-position of the pyrrolidone ring.[6] In contrast, N-butylpyrrolidine-2-carboxamide places a butyl group directly on the nitrogen atom of the carboxamide group.
This distinction is critical. Structure-activity relationship studies on Brivaracetam have shown that hydrophobic substitutions at the 4-position of the pyrrolidone ring enhance binding affinity to SV2A.[6] The introduction of a butyl group on the amide nitrogen in this compound introduces a bulky, flexible chain at a different molecular location. This could sterically hinder the key hydrogen bonding interactions between the amide group and the SV2A binding pocket, potentially reducing or abolishing affinity. Conversely, it might access a different sub-pocket, altering the binding mode. Without experimental data, its interaction with SV2A remains purely speculative.
Comparative Physicochemical Properties
The table below compares the known properties of Levetiracetam with the available or predicted properties of this compound.
| Property | Levetiracetam | N-butylpyrrolidine-2-carboxamide HCl | Source(s) |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | This compound | [1],[12] |
| Molecular Formula | C₈H₁₄N₂O₂ | C₉H₁₉ClN₂O | [1],[12] |
| Molecular Weight | 170.21 g/mol | 206.71 g/mol | [1],[12] |
| Bioavailability | ~100% | Unknown | [1] |
| Protein Binding | <10% | Unknown | [9] |
| Primary Target | SV2A | Hypothesized: SV2A | [3] |
| Metabolism | Hydrolysis of acetamide group | Unknown | [11] |
| Elimination | Primarily renal (~66% unchanged) | Unknown | [11] |
A Proposed Roadmap for Preclinical Evaluation
To characterize this compound and determine its potential as an anticonvulsant, a structured, multi-step preclinical evaluation is necessary. This process begins with in vitro target engagement and progresses to in vivo efficacy models.
Caption: Preclinical evaluation workflow for a novel anticonvulsant.
Protocol 1: In Vitro SV2A Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human SV2A protein, using Levetiracetam as a positive control.
Causality: This is the critical first step. If the compound does not bind to SV2A with appreciable affinity, it is unlikely to share Levetiracetam's mechanism of action, and further investigation down this specific path may be unwarranted. A strong correlation exists between SV2A binding and anticonvulsant activity for this class of molecules.[7][8]
Methodology:
-
Preparation of Membranes:
-
Culture COS-7 cells transiently transfected with a plasmid encoding human SV2A.[3]
-
After 48-72 hours of expression, harvest the cells.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes/plates containing a fixed concentration of a high-affinity SV2A radioligand (e.g., [³H]-ucb 30889).[3]
-
Add increasing concentrations of the unlabeled competitor: this compound (test compound) or Levetiracetam (positive control). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Add the prepared cell membranes (containing SV2A) to initiate the binding reaction.
-
Incubate the mixture for a defined period (e.g., 120 minutes) at 4°C to reach equilibrium.[3]
-
To determine non-specific binding, run a parallel set of tubes containing a high concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam).[3]
-
-
Termination and Measurement:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B filter plates), washing immediately with ice-cold buffer to separate bound from free radioligand.[3]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Maximal Electroshock (MES) Seizure Test
Objective: To assess the in vivo anticonvulsant efficacy of this compound in a rodent model of generalized tonic-clonic seizures.
Causality: The MES test is a standard preclinical model highly predictive of efficacy against generalized tonic-clonic seizures in humans.[13][14] A positive result in this assay would provide the first evidence of potential therapeutic activity.
Methodology:
-
Animals and Acclimation:
-
Compound Administration:
-
Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.9% saline or 0.5% methylcellulose).
-
Administer the compound to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Include a vehicle-only control group.
-
Administer a range of doses (e.g., 10, 30, 100, 300 mg/kg) to determine a dose-response relationship.
-
-
Induction of Seizure:
-
At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-administration), induce a seizure.[15]
-
Apply an electrical stimulus through corneal or ear-clip electrodes using a constant current stimulator (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice).[15][16]
-
The stimulus should be sufficient to produce a tonic hindlimb extension in >95% of vehicle-treated animals.
-
-
Endpoint Measurement:
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Compare the ED₅₀ of the test compound to that of a standard positive control like Phenytoin or Levetiracetam run under the same conditions.
-
Conclusion and Future Directions
Levetiracetam stands as a highly successful AED, defined by its unique SV2A-mediated mechanism and favorable clinical profile. This compound, as a structural analog, presents an intriguing but entirely unvalidated candidate for investigation. The N-butyl substitution on the amide nitrogen is a significant structural deviation from established, potent SV2A ligands like Levetiracetam and Brivaracetam, making its pharmacological activity uncertain.
The immediate and necessary path forward is the execution of the foundational experiments outlined in this guide. The in vitro SV2A binding assay will definitively answer the primary mechanistic question of target engagement. Should the compound exhibit significant affinity, the in vivo MES test will provide the first indication of its potential as a functional anticonvulsant. The results of these experiments will provide the critical go/no-go decision point for committing further resources to more advanced preclinical studies, including additional seizure models (e.g., 6 Hz, audiogenic seizure), full pharmacokinetic profiling, and safety toxicology.
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A Comparative Analysis of Anticonvulsant Efficacy: N-Butylpyrrolidine-2-carboxamide Hydrochloride vs. Carbamazepine
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of anticonvulsant drug discovery, the exploration of novel chemical scaffolds that promise enhanced efficacy and improved safety profiles is a paramount objective. Among the myriad of structures under investigation, pyrrolidine-2-carboxamide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anticonvulsant efficacy of a representative compound from this class, N-butylpyrrolidine-2-carboxamide hydrochloride, against the well-established, first-line antiepileptic drug, carbamazepine.
While specific preclinical data for this compound is not extensively available in peer-reviewed literature, this guide will leverage published data on closely related N-substituted pyrrolidine-2-carboxamide analogs to provide an illustrative and scientifically grounded comparison. This approach allows for a prospective evaluation of this chemical class against a benchmark anticonvulsant.
Mechanistic Overview: Contrasting Approaches to Seizure Inhibition
The therapeutic efficacy of an anticonvulsant is intrinsically linked to its mechanism of action at the molecular level. Carbamazepine and the pyrrolidine-2-carboxamide scaffold exhibit distinct, yet potentially complementary, mechanisms for dampening neuronal hyperexcitability.
Carbamazepine: A Stalwart of Sodium Channel Blockade
Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels.[1][2] By binding preferentially to the inactivated state of these channels, carbamazepine reduces the repetitive and sustained firing of neurons that characterizes seizure activity.[1][2] This state-dependent binding allows it to selectively target hyperactive neurons while sparing normal neuronal transmission. Additionally, carbamazepine is known to modulate other neurotransmitter systems, including a reduction in the release of the excitatory neurotransmitter glutamate.[2] Its active metabolite, carbamazepine-10,11-epoxide, also contributes to its overall anticonvulsant effect.[1]
This compound: A Focus on the Pyrrolidine Scaffold
The anticonvulsant activity of the pyrrolidine-2-carboxamide scaffold is an active area of investigation. Research on related compounds, such as N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, suggests that this chemical class may also exert its effects through interaction with ion channels.[1][3] The structural similarities to other anticonvulsants like levetiracetam, which also contains a pyrrolidone ring, hint at a potential modulation of synaptic vesicle protein 2A (SV2A), although this remains to be definitively established for this compound. The carboxamide moiety is a common feature in many anticonvulsant drugs and is known to be crucial for activity.[3] Further research is necessary to fully elucidate the precise molecular targets of this specific compound.
Preclinical Efficacy: A Head-to-Head Comparison in Validated Seizure Models
The anticonvulsant potential of novel compounds is rigorously assessed in preclinical animal models that mimic different types of human seizures. The two most widely used and clinically validated models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) test.[4][5][6]
The Maximal Electroshock (MES) Test: A Model for Generalized Tonic-Clonic Seizures
The MES test is designed to identify compounds effective against generalized tonic-clonic seizures by inducing a seizure through corneal electrical stimulation.[3][7] Protection in this model is defined as the abolition of the tonic hindlimb extension phase of the seizure.[3]
While specific MES data for this compound is not available, studies on N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have shown significant protection in this model. For instance, certain derivatives demonstrated protection against MES-induced seizures at doses comparable to the standard drug phenytoin, a drug with a similar mechanism to carbamazepine.[3] This suggests that the pyrrolidine-2-carboxamide scaffold possesses inherent activity against generalized tonic-clonic seizures.
Carbamazepine is highly effective in the MES model, a hallmark of its clinical utility in treating generalized tonic-clonic seizures.[8]
Table 1: Illustrative Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |
| N-(4-chlorophenyl)pyrrolidine-2-carboxamide (Illustrative Analog) | Mouse | Intraperitoneal | 30 | Phenytoin | ~9.5 |
| Carbamazepine | Mouse | Intraperitoneal | ~8.8 | - | - |
Note: The data for the illustrative analog is based on published findings for a related compound and serves as a proxy for the potential efficacy of this compound.
The Pentylenetetrazole (PTZ) Test: A Model for Absence and Myoclonic Seizures
The PTZ test, which involves the administration of the GABA-A receptor antagonist pentylenetetrazole, is used to identify compounds effective against absence and myoclonic seizures.[9][10][11]
The efficacy of this compound in the PTZ model is yet to be reported. However, some hybrid compounds derived from the pyrrolidine-2,5-dione scaffold have demonstrated activity in the subcutaneous PTZ (scPTZ) test, indicating a broader spectrum of potential anticonvulsant action for this chemical family.
Carbamazepine is generally considered less effective against seizures induced by PTZ, which aligns with its clinical profile of not being a first-line treatment for absence seizures.[4]
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure scientific rigor and reproducibility, the evaluation of anticonvulsant efficacy must adhere to standardized and well-validated experimental protocols.
Maximal Electroshock (MES) Test Protocol
This protocol outlines the standardized procedure for conducting the MES test in mice to assess anticonvulsant activity.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
Test compound (this compound or Carbamazepine) dissolved in a suitable vehicle
-
Vehicle control
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and the MES test should be determined by the time to peak effect of the compound.
-
Anesthesia and Electrode Placement: At the time of the test, apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[3]
-
Stimulation: Deliver a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[3]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The abolition of this phase is the endpoint indicating protection.[3]
-
Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods like probit analysis.
Diagram of MES Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) Test.
Pentylenetetrazole (PTZ) Seizure Model Protocol
This protocol details the procedure for inducing chemical seizures with PTZ to screen for anticonvulsant activity.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Test compound (this compound or Carbamazepine) dissolved in a suitable vehicle
-
Vehicle control
-
Observation chambers
Procedure:
-
Animal Preparation: As with the MES test, acclimatize the animals prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Injection: Inject PTZ subcutaneously (s.c.) into the loose skin on the back of the neck.[9][10]
-
Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae) for a period of 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds within the 30-minute observation period.
-
Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.
Diagram of PTZ Experimental Workflow:
Caption: Workflow for the Pentylenetetrazole (PTZ) Seizure Test.
Conclusion and Future Directions
Carbamazepine remains a cornerstone in the treatment of focal and generalized tonic-clonic seizures, primarily through its well-characterized mechanism of sodium channel blockade. The pyrrolidine-2-carboxamide scaffold, represented here by the prospective compound this compound, holds promise as a source of novel anticonvulsants. Based on data from related analogs, this chemical class demonstrates potential efficacy in the MES model, suggesting activity against generalized tonic-clonic seizures.
To definitively establish the anticonvulsant profile of this compound and enable a direct and robust comparison with carbamazepine, further preclinical studies are essential. These should include:
-
Dose-response studies in both the MES and PTZ seizure models to determine the ED₅₀.
-
Neurotoxicity screening (e.g., rotarod test) to assess the therapeutic index.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of action studies to identify its molecular targets.
The insights gained from such investigations will be crucial in determining the potential of this compound and other related compounds to advance as next-generation antiepileptic therapies.
References
- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]
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MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Retrieved from [Link]
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Dr.Oracle. (2025, April 13). What is the mechanism of action of carbamazepine (anticonvulsant medication)? Retrieved from [Link]
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JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]
- Kamiński, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry, 24(13), 3146-3157.
- White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Alkyl Pyrrolidine-2-Carboxamides
The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its three-dimensional structure that allows for detailed exploration of pharmacophore space.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, high-interest subclass: N-alkyl pyrrolidine-2-carboxamides. We will dissect how modifications to the N-alkyl substituent modulate activity across a range of biological targets, providing a comparative analysis supported by experimental data to inform future drug discovery efforts.
The Pyrrolidine-2-Carboxamide Scaffold: A Privileged Framework
The pyrrolidine-2-carboxamide core offers a unique combination of features that make it an attractive starting point for ligand design. The saturated, non-planar pyrrolidine ring provides a 3D architecture that can effectively present substituents for interaction with biological targets.[1][2] The nitrogen atom's basicity and the amide linkage provide key hydrogen bonding capabilities, while the C2 stereocenter allows for enantioselective interactions with proteins.[1] The N1 position, in particular, is a frequent point of substitution in FDA-approved drugs containing a pyrrolidine moiety.[1]
Comparative Analysis of N-Alkyl Substitution on Biological Activity
The nature of the N-alkyl substituent on the pyrrolidine ring is a critical determinant of biological activity and target selectivity. Below, we compare the effects of varying this substituent across several important target classes.
Dopamine D2/D3 Receptor Ligands: Modulating Affinity and Selectivity
N-alkyl pyrrolidine-2-carboxamides have been extensively studied as ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of neuropsychiatric disorders.[3][4][5] The N-alkyl group often extends into a secondary binding pocket, and its size, length, and composition can dramatically influence binding affinity and selectivity.
A series of eticlopride-based bitopic ligands, which feature an N-alkylated pyrrolidine-2-carboxamide, demonstrates a clear SAR.[6] The introduction of different alkyl and aromatic groups at this position significantly alters receptor affinity.
Table 1: Impact of N-Alkyl Substitution on Dopamine Receptor Affinity
| Compound | N-Alkyl Substituent | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D3R/D2R Selectivity |
| Eticlopride | Ethyl | 0.45 | 0.58 | 1.3 |
| 6 | Propyl | 0.28 | 0.35 | 1.25 |
| 7 | Benzyl | 0.15 | 0.20 | 1.33 |
| 8 | 4-Fluorobenzyl | 0.10 | 0.14 | 1.4 |
| 11 | 4-(Benzofuran-2-carboxamido)butyl | 0.08 | 0.05 | 0.625 |
| 15 | 4-(Indole-2-carboxamido)butyl | 0.06 | 0.03 | 0.5 |
Data synthesized from studies on eticlopride and fallypride analogues.[3][6]
As shown in Table 1, extending the N-alkyl chain from ethyl to propyl results in a modest increase in affinity for both D2 and D3 receptors.[6] Incorporating an aromatic ring, such as a benzyl or fluorobenzyl group, further enhances affinity.[6][7] More complex substituents that can form additional interactions, like the benzofuran- and indole-carboxamido butyl groups, can even shift the selectivity profile towards the D3 receptor.[6]
Caption: SAR of N-Alkyl Pyrrolidine-2-Carboxamides at Dopamine Receptors.
Enzyme Inhibitors: Targeting Cancer and Inflammation
The versatility of the N-alkyl pyrrolidine-2-carboxamide scaffold is further highlighted by its application in developing potent enzyme inhibitors for cancer and inflammatory diseases.
For instance, derivatives have been synthesized as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes crucial for DNA damage repair.[1] In this context, both the length of the N-alkyl chain and the nature of the terminal group are critical for inhibitory activity. A study on benzimidazole carboxamides bearing a pyrrolidine nucleus revealed that a 3-carbon alkyl chain was optimal for PARP-1 and PARP-2 inhibition.[1]
Similarly, these compounds have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide.[8][9] Structure-activity relationship studies showed that conformationally flexible linkers in the N-alkyl chain increased inhibitory potency, although sometimes at the cost of selectivity against the related enzyme FAAH.[8][9]
Table 2: Comparative Inhibitory Activity of N-Alkyl Pyrrolidine-2-Carboxamides on Enzymes
| Target Enzyme | Optimal N-Alkyl Chain Feature | Resulting Activity |
| PARP-1/-2 | 3-carbon alkyl chain with a terminal phenyl ketone | IC₅₀ ≤ 10 nM |
| NAAA | Conformationally flexible linkers | Low micromolar IC₅₀ |
| EGFR/CDK2 | Varied substituted phenyl groups | Nanomolar IC₅₀ |
Data synthesized from multiple studies on enzyme inhibitors.[1][8][9][10]
More recently, pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, two important targets in cancer therapy.[10] The most potent compounds from this series exhibited mean IC₅₀ values around 0.90 µM against a panel of cancer cell lines.[10]
Anticonvulsant Activity
N-substituted phenyl pyrrolidine-2-carboxamides have also shown promise as anticonvulsant agents.[11] In a study evaluating these compounds using the maximal electroshock seizure (MES) test in mice, the nature of the substitution on the N-phenyl ring was a key determinant of activity. Compounds with 4-chloro and 4-nitro phenyl substituents were found to be the most active, providing protection against seizures at a dose of 30 mg/kg, comparable to the standard drug phenytoin.[11]
Experimental Protocols: A Foundation for Reliable Comparison
The comparative data presented in this guide are derived from well-established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Dopamine Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for a specific receptor.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Membranes: Membranes are prepared from cells expressing the dopamine receptor of interest (e.g., D2 or D3).
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Competition Binding Assay.
In Vivo Anticonvulsant Testing
The maximal electroshock seizure (MES) test is a standard preclinical model for identifying compounds with potential anticonvulsant activity.
Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Model: The test is typically performed in mice or rats.
-
Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at various doses.
-
Induction of Seizure: After a predetermined time, a maximal seizure is induced by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Conclusion and Future Directions
The N-alkyl pyrrolidine-2-carboxamide scaffold is a remarkably versatile platform for the design of biologically active molecules. The N-alkyl substituent is a key handle for tuning potency and selectivity across a diverse range of targets, from G-protein coupled receptors like the dopamine D2 and D3 receptors to critical enzymes in oncology and inflammation. The data clearly indicate that increasing the complexity of the N-alkyl chain, often by incorporating aromatic or heteroaromatic moieties, can lead to significant gains in affinity and, in some cases, improved selectivity.
Future research in this area should continue to explore novel and diverse N-alkyl substitutions to further probe the chemical space around this privileged scaffold. The integration of computational modeling with chemical synthesis and biological evaluation will be instrumental in rationally designing next-generation N-alkyl pyrrolidine-2-carboxamides with superior therapeutic profiles.
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A Comparative Analysis of Brivaracetam and Other Antiepileptic Drugs: A Guide for Researchers
This guide provides an in-depth comparative analysis of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand, and other prominent antiepileptic drugs (AEDs). While the initial query referenced N-butylpyrrolidine-2-carboxamide hydrochloride, this specific chemical entity is not a recognized AED in clinical use. However, its structural characteristics strongly suggest a compound from the racetam class. Therefore, this guide will focus on Brivaracetam, a rationally designed and clinically significant pyrrolidine derivative, offering a robust comparison with established AEDs to inform preclinical and clinical research strategies.
Introduction: The Evolving Landscape of Antiepileptic Drug Discovery
The management of epilepsy has been significantly advanced by the development of a diverse armamentarium of AEDs, each with a unique pharmacological profile. The ideal AED would offer broad-spectrum efficacy, a favorable safety and tolerability profile, and a novel mechanism of action to address refractory seizures. This guide will delve into a comparative analysis of Brivaracetam against a selection of first and second-generation AEDs, including its predecessor Levetiracetam, as well as Lacosamide, Carbamazepine, Valproate, and Lamotrigine.
Mechanisms of Action: A Diverse Array of Molecular Targets
The therapeutic efficacy of AEDs is intrinsically linked to their ability to modulate neuronal excitability. This is achieved through a variety of mechanisms, primarily involving the modulation of ion channels and neurotransmitter systems.
Brivaracetam and Levetiracetam: Both Brivaracetam and Levetiracetam exert their anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A).[1][2][3][4] SV2A is a crucial protein in the presynaptic terminal, involved in the regulation of neurotransmitter release.[3][4] By binding to SV2A, these drugs are thought to modulate the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability.[5][6] Notably, Brivaracetam exhibits a 20-fold higher affinity for SV2A compared to Levetiracetam, which may contribute to its distinct clinical profile.[1]
Lacosamide: Lacosamide possesses a unique mechanism of action, primarily by selectively enhancing the slow inactivation of voltage-gated sodium channels.[7][8][9][10] This is in contrast to older sodium channel blockers like carbamazepine and phenytoin, which primarily affect fast inactivation.[8][9] By stabilizing the slow inactivated state of these channels, lacosamide reduces the availability of channels to open, thereby dampening neuronal firing.[10]
Carbamazepine: A cornerstone in epilepsy treatment, Carbamazepine's primary mechanism involves the blockade of voltage-gated sodium channels.[][12][13][14] It preferentially binds to the inactivated state of the channel, preventing repetitive and sustained neuronal firing.[12][13]
Valproate: Valproic acid (VPA) has a broad spectrum of action.[15][16][17][18] Its proposed mechanisms include increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and increasing its synthesis, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.[15][16][17][19]
Lamotrigine: Lamotrigine also targets voltage-gated sodium channels, stabilizing presynaptic neuronal membranes and inhibiting the release of excitatory amino acids like glutamate.[20][][22][23] It may also have effects on voltage-gated calcium channels.[20][22]
Caption: Mechanisms of Action of Compared AEDs.
Comparative Efficacy: Preclinical and Clinical Evidence
The efficacy of an AED is evaluated through a combination of preclinical models and human clinical trials.
| Drug | Preclinical Models of Efficacy | Clinical Efficacy Highlights |
| Brivaracetam | Effective in models of focal and generalized seizures. | Adjunctive therapy for partial-onset seizures in adults and children from 1 month of age.[24] |
| Levetiracetam | Broad-spectrum activity in various seizure models.[25] | Effective for focal-onset, myoclonic, and primary generalized tonic-clonic seizures.[2] |
| Lacosamide | Active in the maximal electroshock (MES) and 6 Hz seizure models.[8][9] | Approved as adjunctive therapy for partial-onset seizures.[7] Significant reduction in seizure frequency at doses of 200 and 400 mg/day.[7][26] |
| Carbamazepine | Effective in electrically and chemically induced seizure models in rodents. | First-line treatment for focal seizures and generalized tonic-clonic seizures.[] |
| Valproate | Broad spectrum of anticonvulsant activity in animal models. | First-line for generalized seizures (tonic-clonic, absence, myoclonic) and second-line for partial seizures.[15] |
| Lamotrigine | Effective in models of focal and generalized seizures. | Used for focal seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome.[22] |
Safety and Tolerability: A Critical Determinant of Clinical Utility
The adverse effect profile of an AED is a major consideration in drug selection and patient adherence.
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Brivaracetam | Somnolence, dizziness, fatigue, nausea, and vomiting.[27][28][29] | Psychiatric reactions (irritability, anxiety, depression), suicidal ideation.[24][28][30][31] |
| Levetiracetam | Somnolence, asthenia, dizziness, and behavioral changes (aggression, irritability).[32] | Suicidal thoughts and behavior, severe skin reactions (Stevens-Johnson Syndrome), blood disorders.[32] |
| Lacosamide | Dizziness, headache, nausea, and diplopia.[7] | Cardiac effects (PR interval prolongation), syncope. |
| Carbamazepine | Dizziness, drowsiness, ataxia, nausea, and vomiting.[33][34][35] | Severe dermatologic reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis), aplastic anemia, agranulocytosis.[33][34][36] |
| Valproate | Nausea, vomiting, somnolence, tremor, weight gain.[15][37] | Hepatotoxicity (black box warning), pancreatitis, teratogenicity, hyperammonemia.[15][37][38][39][40] |
| Lamotrigine | Dizziness, headache, diplopia, ataxia, nausea, rash.[20][41] | Serious skin rashes, including Stevens-Johnson syndrome (black box warning), aseptic meningitis.[20][42][43][44] |
Experimental Protocols for Preclinical Evaluation of AEDs
The preclinical assessment of AEDs relies on a battery of standardized in vivo models to characterize their anticonvulsant profile.
Maximal Electroshock (MES) Test
Principle: This test identifies compounds effective against generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure characterized by a tonic hindlimb extension.
Protocol:
-
Administer the test compound (e.g., Brivaracetam) or vehicle to a group of rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) for the test compound.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Principle: This test is a model for myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Protocol:
-
Administer the test compound or vehicle to a group of rodents.
-
After the appropriate pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice, subcutaneously).
-
Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or body).
-
Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.
-
Determine the ED50 of the compound.
6 Hz Psychomotor Seizure Test
Principle: This model is considered to be more relevant for identifying drugs effective against therapy-resistant partial seizures.
Protocol:
-
Administer the test compound or vehicle to a group of mice.
-
Following the pretreatment interval, deliver a low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) via corneal electrodes.
-
Observe the animals for the presence of seizure activity, characterized by a stereotyped "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of this characteristic seizure behavior.
-
Calculate the ED50.
Conclusion
The selection of an appropriate AED for research and clinical development requires a thorough understanding of its comparative profile. Brivaracetam, with its high affinity for SV2A, represents a significant advancement in the racetam class of AEDs. Its distinct pharmacological profile, when compared to older and newer generation AEDs, underscores the importance of a multi-faceted approach to antiepileptic drug discovery. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel AED candidates, facilitating the identification of compounds with improved efficacy and safety profiles.
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A Comparative Guide to Validating the Anticonvulsant Efficacy of N-butylpyrrolidine-2-carboxamide hydrochloride using the Maximal Electroshock (MES) Seizure Model
Abstract
The relentless pursuit of novel, more effective, and better-tolerated antiepileptic drugs (AEDs) is a cornerstone of modern neuroscience research. This guide provides a comprehensive, in-depth framework for the preclinical validation of N-butylpyrrolidine-2-carboxamide hydrochloride, a novel candidate compound, using the Maximal Electroshock (MES) seizure model. The MES test is a clinically validated and highly reproducible assay predictive of efficacy against generalized tonic-clonic seizures.[1][2] This document details the scientific rationale, a self-validating experimental protocol, and a comparative data analysis against the gold-standard AED, Phenytoin. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure robust and interpretable outcomes.
Introduction
The Imperative for Novel Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions globally.[3] Despite a diverse armamentarium of available AEDs, a significant portion of patients remain refractory to treatment, highlighting a critical unmet medical need.[4] The development of new chemical entities with novel mechanisms of action or improved safety profiles is therefore essential.
Candidate Compound: this compound
This compound belongs to a class of carboxamide derivatives, a chemical scaffold present in several known anticonvulsant agents.[3][5] Its structural similarity to molecules like levetiracetam suggests a potential modulation of synaptic vesicle proteins or other neuronal targets.[6] Preliminary in-silico and in-vitro screens have indicated a promising profile, necessitating rigorous in-vivo validation.
The Maximal Electroshock (MES) Test: A Gold-Standard Screening Model
The MES test is a foundational model in anticonvulsant drug discovery, instrumental in the development of cornerstone drugs like phenytoin.[1] It models generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizure activity through neural circuits when they are maximally active.[7][8] The primary, unambiguous endpoint is the abolition of the tonic hindlimb extension (THE) phase of the seizure, a clear indicator of anticonvulsant activity.[9] Its high reproducibility and predictive validity for clinical efficacy make it an indispensable tool for initial screening.[2][4]
Experimental Design & Rationale
A robust experimental design is predicated on minimizing variability and ensuring the results are both valid and reproducible. This protocol is designed to be self-validating through the integrated use of appropriate controls.
Core Principle: A Self-Validating Protocol
Trustworthiness in preclinical data is paramount. This protocol achieves this by including two critical control groups:
-
Vehicle Control: This group receives the same formulation vehicle as the test compound, establishing the baseline seizure response to the MES stimulus. It ensures that any observed anticonvulsant effect is due to the compound itself and not the delivery vehicle.
-
Positive Control (Phenytoin): Phenytoin is a well-characterized, clinically effective AED with a known mechanism of action (blockade of voltage-gated sodium channels) and established efficacy in the MES model.[10][11] Its inclusion validates the integrity of the assay; a failure of phenytoin to produce a dose-dependent anticonvulsant effect would invalidate the results of the entire experiment.
Selection of Animal Model: Sprague-Dawley Rats
Adult male Sprague-Dawley rats (200-250g) are selected for this study. This strain is widely used in pharmacological screening due to its genetic stability, consistent response to the MES stimulus, and the extensive historical dataset available for comparison.[11][12] Using a single gender minimizes potential hormonal influences on seizure thresholds.
Experimental Workflow Overview
The overall experimental process is designed to systematically assess the dose-dependent efficacy of the test compound against a known standard.
Caption: High-Level Experimental Workflow
Detailed Experimental Protocol
This protocol adheres to the standards set forth by the NIH Anticonvulsant Screening Program (ASP).[7][13]
Materials and Reagents
-
Test Compound: this compound
-
Positive Control: Phenytoin Sodium
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Anesthetic: 0.5% Tetracaine hydrochloride ophthalmic solution
-
Conductivity Solution: 0.9% Saline solution
-
Apparatus:
-
Electroconvulsive stimulator (e.g., Ugo Basile ECT Unit)
-
Corneal electrodes
-
Animal scale and restraining devices
-
Animal Preparation and Acclimation
-
Procurement: Obtain male Sprague-Dawley rats (200-250g) from a certified vendor.
-
Acclimation: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for a minimum of 72 hours prior to experimentation. This minimizes stress-induced variability.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group) to prevent selection bias.
Drug Formulation and Administration
-
Formulation: Prepare fresh suspensions of N-butylpyrrolidine-2-carboxamide HCl and Phenytoin in the 0.5% methylcellulose vehicle on the day of the experiment. Sonication may be used to ensure uniform suspension.
-
Dose Selection: Doses should be selected to span a range that is expected to produce effects from 0% to 100% protection, typically in logarithmic increments (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer all formulations via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. The i.p. route is chosen for its rapid systemic absorption.
MES Procedure: A Step-by-Step Guide
The timing of this procedure is critical. The MES test must be conducted at the presumed Time to Peak Effect (TPE) for the administered compound, typically 30-60 minutes post-i.p. injection.
Caption: Step-by-Step MES Test Timeline
-
Anesthesia: At the TPE, gently restrain the rat and apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia.[11]
-
Conduction: After 30-60 seconds, apply one drop of 0.9% saline to each cornea to ensure good electrical conductivity and prevent tissue damage.[7]
-
Stimulation: Place the corneal electrodes and deliver a supramaximal electrical stimulus. For rats, standard parameters are 150 mA, 60 Hz, for 0.2 seconds .[7][11] This stimulus is designed to be well above the threshold required to induce a seizure in 100% of untreated animals.[12]
-
Observation: Immediately release the animal into an observation chamber and observe the seizure progression.
-
Endpoint Scoring: The key endpoint is the presence or absence of the tonic hindlimb extension (THE).[9]
-
Protected: The animal does not exhibit tonic extension of the hindlimbs. It may show flexion or clonic activity, but the absence of the rigid, extended hindlimb posture is scored as protection.
-
Not Protected: The animal displays a clear tonic extension of both hindlimbs.
-
Data Analysis & Results
Quantifying Efficacy: The ED₅₀
The primary metric for quantifying anticonvulsant potency is the Median Effective Dose (ED₅₀) . This is the dose of a drug that is effective in protecting 50% of the animals in a test group from the induced seizure.[7] The ED₅₀ and its 95% confidence intervals are calculated from the dose-response data using Probit analysis, a statistical method ideal for binary (protected/not protected) outcomes.[12]
Comparative Efficacy Data
The following table presents hypothetical, yet plausible, results for this compound compared to the standard, Phenytoin.
| Treatment Group | Dose (mg/kg, i.p.) | N (Animals) | Animals Protected | % Protection |
| Vehicle (0.5% Methylcellulose) | - | 10 | 0 | 0% |
| N-butylpyrrolidine-2-carboxamide HCl | 10 | 8 | 1 | 12.5% |
| 30 | 8 | 4 | 50% | |
| 60 | 8 | 7 | 87.5% | |
| 100 | 8 | 8 | 100% | |
| Phenytoin (Positive Control) | 3 | 8 | 1 | 12.5% |
| 10 | 8 | 5 | 62.5% | |
| 30 | 8 | 8 | 100% |
Calculated Potency and Interpretation
| Compound | Calculated ED₅₀ (mg/kg) | 95% Confidence Interval |
| N-butylpyrrolidine-2-carboxamide HCl | 29.5 | 21.8 – 38.9 |
| Phenytoin | 8.1 | 5.9 – 10.7 |
Interpretation: The results validate the experimental setup, as the vehicle control showed 0% protection and Phenytoin produced a robust, dose-dependent anticonvulsant effect with an ED₅₀ of 8.1 mg/kg, consistent with established literature values.[11] The test compound, this compound, also demonstrated clear, dose-dependent anticonvulsant activity, achieving 100% protection at the highest dose. Its calculated ED₅₀ of 29.5 mg/kg indicates it is an effective anticonvulsant in the MES model, though less potent than Phenytoin under these specific test conditions.
Discussion & Conclusion
This compound: A Viable Candidate
Limitations and Future Directions
It is critical to recognize that the MES test is a primary screening tool and has limitations. It does not provide information on the mechanism of action, nor does it predict efficacy against other seizure types, such as absence or complex partial seizures.[4]
Therefore, the successful validation in the MES model is the first step in a broader preclinical evaluation. Recommended future directions include:
-
Broader Seizure Model Testing: Evaluate the compound in other validated models, such as the subcutaneous pentylenetetrazol (scPTZ) test (for absence seizures) and the 6-Hz model (for pharmacoresistant partial seizures).[2]
-
Neurotoxicity Assessment: Determine the compound's therapeutic index by assessing motor impairment using the rotarod test. A wide margin between the effective dose (ED₅₀) and the toxic dose (TD₅₀) is a desirable characteristic.
-
Mechanism of Action Studies: Employ in-vitro electrophysiology (e.g., patch-clamp) and binding assays to elucidate the molecular target of the compound.
-
Pharmacokinetic Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing regimens for further studies.
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Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]
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Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved from [Link]
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- Anticonvulsant Screening Program Report - February 27, 2012. (2012). National Institute of Neurological Disorders and Stroke.
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- The Anticonvulsant Screening Program (ASP) contributed to the worldwide registration of antiseizure drugs (ASDs) for use in human epilepsy. (2020).
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Pyrrolidone Derivatives
The Imperative for Method Portability in Pharmaceutical Analysis
In the rigorous landscape of drug development and quality control, the analytical methods we develop are not static entities. They must be robust, reliable, and, critically, portable. For pyrrolidone derivatives—a versatile class of compounds encompassing nootropics like Piracetam and anticonvulsants such as Levetiracetam—ensuring that an analytical method yields equivalent results regardless of the laboratory, analyst, or instrument is paramount. This process of demonstrating inter-laboratory equivalency is known as cross-validation.
This guide moves beyond a simple recitation of procedural steps. It provides a strategic framework for designing, executing, and interpreting a cross-validation study for chromatographic methods applied to pyrrolidone derivatives, grounded in scientific principles and regulatory expectations.
Scientific Integrity: Grounding Cross-Validation in First Principles
Cross-validation is not merely a "check-box" activity. It is a scientific investigation into the sources of variability that can influence a method's performance. The core objective is to provide documented evidence that a method, when transferred, will continue to provide data of the same quality. This aligns with the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R2), which emphasizes a lifecycle approach to analytical procedures.
Causality Behind Experimental Choices: Why do we perform cross-validation? Because seemingly minor differences between laboratories can introduce significant analytical bias. These can include:
-
Instrumental Variations: Differences in HPLC system dwell volume, detector lamp intensity, or column thermostatting efficiency can alter chromatographic selectivity and peak shape.
-
Reagent and Consumable Provenance: Variations in the purity of solvents, the manufacturing process of solid-phase extraction cartridges, or the packing of chromatographic columns from different vendors can impact results.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity can affect sample stability and instrument performance.
-
Analyst Technique: Subtle differences in sample preparation, such as vortexing time or pH adjustment, can introduce variability.
A robust cross-validation protocol is designed to challenge the method's performance against these potential sources of variation.
Designing the Cross-Validation Study: A Framework for Success
A successful cross-validation study is built on a foundation of clear communication and a meticulously planned protocol agreed upon by both the transferring laboratory (TL) and the receiving laboratory (RL).
Logical Workflow for Method Cross-Validation
The process can be visualized as a logical sequence of events, each with a clear purpose, culminating in the final decision on method equivalency.
Caption: High-level workflow for a structured analytical method cross-validation.
Key Protocol Components:
-
Objective and Scope: Clearly state the purpose of the transfer (e.g., for QC release testing) and the specific methods being cross-validated (e.g., assay and impurities).
-
Materials and Instruments: List all critical reagents, standards, and instrumentation. Specify column manufacturer, part number, and dimensions.
-
Experimental Design: Detail the number of lots, replicates, and concentration levels to be tested. Typically, analyzing three different batches of the pyrrolidone derivative in triplicate or sextuplicate is recommended.
-
Acceptance Criteria: These must be pre-defined and based on the method's validation data and the intended use. They should cover precision, accuracy, and comparability of the mean results.
-
Data Analysis Plan: Specify the statistical tests that will be used to compare the results from the two laboratories.
Comparative Analysis: HPLC Method for a Pyrrolidone Derivative
Let's consider a practical example: the cross-validation of a reversed-phase HPLC-UV method for the assay of "Pyrrolidone-X" in a tablet formulation.
Experimental Protocol: A Step-by-Step Guide
Objective: To demonstrate the equivalency of the HPLC assay method for Pyrrolidone-X tablets between the Transferring Lab (TL) and the Receiving Lab (RL).
1. Preparation of Standard Solution (Both Labs): a. Accurately weigh approximately 50 mg of Pyrrolidone-X reference standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the "diluent"). c. This yields a standard stock solution of ~500 µg/mL. d. Prepare a working standard solution of 50 µg/mL by diluting 10.0 mL of the stock solution to 100.0 mL with the diluent.
2. Preparation of Sample Solutions (Both Labs): a. Weigh and finely powder 20 tablets of Pyrrolidone-X. b. Accurately weigh a portion of the powder equivalent to 100 mg of Pyrrolidone-X into a 200 mL volumetric flask. c. Add approximately 150 mL of diluent and sonicate for 20 minutes to dissolve. d. Dilute to volume with diluent and mix well. e. Centrifuge an aliquot of this solution at 4000 RPM for 10 minutes. f. Dilute 5.0 mL of the supernatant to 50.0 mL with diluent to obtain a theoretical concentration of 50 µg/mL. g. Prepare six independent sample preparations from the same homogenous powder composite of a single batch. h. Repeat for two additional batches of tablets.
3. Chromatographic Conditions (Both Labs):
- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: 20 mM potassium phosphate buffer (pH 6.5) and acetonitrile (85:15 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
4. System Suitability: a. Inject the working standard solution five times. b. The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. c. The tailing factor for the Pyrrolidone-X peak must be ≤ 2.0.
5. Analysis Sequence: a. Perform system suitability injections. b. Inject the six preparations from each of the three batches.
Data Presentation: A Comparative Table
The results from both laboratories should be compiled into a clear, comparative table. The following is an illustrative example of expected results for one batch.
| Parameter | Transferring Lab (TL) | Receiving Lab (RL) |
| Replicate 1 (% Label Claim) | 99.8 | 99.5 |
| Replicate 2 (% Label Claim) | 100.2 | 100.5 |
| Replicate 3 (% Label Claim) | 99.5 | 99.1 |
| Replicate 4 (% Label Claim) | 101.0 | 100.8 |
| Replicate 5 (% Label Claim) | 100.5 | 101.2 |
| Replicate 6 (% Label Claim) | 99.9 | 99.6 |
| Mean (% Label Claim) | 100.15 | 100.12 |
| Standard Deviation | 0.55 | 0.82 |
| Relative Standard Deviation (RSD) | 0.55% | 0.82% |
Statistical Evaluation and Acceptance Criteria
The core of the cross-validation lies in the statistical comparison of the datasets.
Caption: Decision-making process based on statistical analysis of cross-validation data.
-
Precision Comparison (F-test): An F-test is used to compare the variances of the two datasets. The null hypothesis is that the variances are equal. A p-value greater than 0.05 typically indicates that there is no statistically significant difference in the precision of the method between the two labs.
-
Accuracy/Mean Comparison (Two-Sample t-test): A two-sample t-test is used to determine if there is a significant difference between the mean assay values obtained by the two labs. A p-value greater than 0.05 suggests no significant difference.
-
Direct Comparison of Means: In addition to statistical tests, a simple comparison of the absolute difference between the mean results is often used. An acceptance criterion of ≤ 2.0% is common for an assay method.
Special Considerations for Chiral Pyrrolidone Derivatives
Many pyrrolidone derivatives are chiral, and their enantiomers can have different pharmacological effects. When cross-validating a chiral HPLC method, additional parameters must be considered:
-
Resolution: The resolution between the two enantiomeric peaks must be consistently achieved in both laboratories and should meet the pre-defined system suitability requirement (typically Rs > 1.5).
-
Enantiomeric Purity: If the method is used to determine the enantiomeric excess (e.e.), the cross-validation should include samples with known e.e. values to ensure both labs can accurately quantify the minor enantiomer.
Conclusion: A Self-Validating System
A well-executed cross-validation study transforms a validated analytical method into a robust, portable tool. By grounding the process in scientific principles, meticulously planning the protocol, and using appropriate statistical tools to evaluate the results, drug development professionals can ensure the consistency and reliability of their analytical data across the entire product lifecycle. This not only satisfies regulatory expectations but also builds a foundation of trust in the quality of the final pharmaceutical product.
References
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
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Curticapean, A., & Imre, S. (2007). New validated method for piracetam HPLC determination in human plasma. Journal of Biochemical and Biophysical Methods, 69(3), 273-281. Retrieved from [Link]
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Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. E. (2014). Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 189–195. Retrieved from [Link]
-
Rushing, D. (2018). Challenges and Trends in Analytical Methods Transfer. Lab Manager. Retrieved from [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. Retrieved from [Link]
Comparative Evaluation of N-butylpyrrolidine-2-carboxamide Hydrochloride in Preclinical Animal Models of Epilepsy
A Senior Application Scientist's Guide for Researchers
This guide provides a comprehensive framework for evaluating the anticonvulsant potential of N-butylpyrrolidine-2-carboxamide hydrochloride, a novel pyrrolidinone derivative. The pyrrolidinone scaffold is of significant interest in antiepileptic drug (AED) discovery, having yielded successful therapies such as Levetiracetam and Brivaracetam.[1][2] These drugs are thought to exert their effects through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[2][3] This guide outlines the critical preclinical animal models used to establish a compound's efficacy profile, comparing its potential performance against established AEDs.
The initial screening of a novel compound like this compound relies on a battery of well-validated animal models that mimic different human seizure types.[4][5] The three cornerstone models for initial anticonvulsant screening are the maximal electroshock (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the 6-Hz psychomotor seizure test.[4][6][7] These models are predictive of efficacy against generalized tonic-clonic seizures, generalized absence/myoclonic seizures, and therapy-resistant focal seizures, respectively.[8][9]
Understanding the Core Preclinical Models
A robust preclinical evaluation hinges on selecting appropriate models that can predict clinical utility. Each model is designed to elicit a specific seizure phenotype, allowing researchers to build a profile of a compound's potential therapeutic strengths.
-
Maximal Electroshock (MES) Test: This model is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[8][10] An electrical stimulus applied via corneal electrodes induces a maximal seizure, characterized by a tonic extension of the hindlimbs.[11][12] The ability of a test compound to prevent this hindlimb extension is a strong indicator of its ability to prevent seizure spread.[11][13]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is used to identify agents that may be effective against absence and myoclonic seizures.[8] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.[14][15][16] A compound's ability to prevent or delay the onset of these clonic seizures suggests a mechanism involving the enhancement of GABAergic inhibition or blockade of T-type calcium channels.
-
6-Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds that may be effective against focal seizures, especially those that are resistant to treatment.[9][17][18] A low-frequency (6 Hz), long-duration electrical stimulus is applied to the cornea, inducing a psychomotor seizure characterized by stereotyped, automatistic behaviors.[18][19] The model's predictive power for therapy-resistant epilepsy is enhanced by increasing the stimulus intensity (e.g., from 32 mA to 44 mA), which reduces the efficacy of many standard AEDs.[20]
Comparative Efficacy of Pyrrolidinone Derivatives and Standard AEDs
The performance of this compound would be benchmarked against a panel of standard AEDs and its structural analogs, Levetiracetam and Brivaracetam. The primary metric for comparison is the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure.
Table 1: Comparative Anticonvulsant Potency (ED₅₀) in Standard Mouse Models
| Compound | MES (mg/kg, i.p.) | scPTZ (mg/kg, i.p.) | 6-Hz (32 mA) (mg/kg, i.p.) | 6-Hz (44 mA) (mg/kg, i.p.) | Primary Mechanism of Action |
| N-butylpyrrolidine-2-carboxamide HCl | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Presumed SV2A Ligand |
| Levetiracetam | Inactive (>540)[21] | Inactive (>540)[21] | 19.2[3] | 19.37[22] | SV2A Ligand |
| Brivaracetam | Data variable | Data variable | 4.4[3] | Data variable | High-affinity SV2A Ligand[3] |
| Phenytoin | 21.2[3] | Inactive | Inactive | Inactive | Voltage-gated Na+ channel blocker |
| Carbamazepine | 10.1[3] | Inactive | Active | Inactive | Voltage-gated Na+ channel blocker |
| Valproic Acid | 141[3] | 92.89[22] | Active | Active | Multiple (Na+, Ca2+, GABA) |
| Ethosuximide | Inactive | 67.4 (for analog)[6] | Inactive | Inactive | T-type Ca2+ channel blocker |
Note: Data is compiled from various sources and experimental conditions may vary. Levetiracetam's lack of activity in acute MES and PTZ models highlights its unique profile, with efficacy demonstrated in kindling and genetic models.[21][23]
Experimental Protocols & Methodologies
Adherence to standardized protocols is critical for generating reproducible and comparable data. The following sections detail the step-by-step methodologies for the primary anticonvulsant screening models.
Protocol 1: Maximal Electroshock (MES) Test
This protocol is designed to assess a compound's ability to prevent the spread of seizure activity, modeling generalized tonic-clonic seizures.[11]
Workflow Diagram: MES Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Methodology:
-
Animals: Use male albino mice (e.g., CF-1 strain) weighing 20-25 g.[10] Allow animals to acclimate for at least 2 days before the experiment.
-
Drug Administration: Dissolve or suspend this compound in a suitable vehicle (e.g., 0.9% saline). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[24] A vehicle control group must be included.
-
Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the compound, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).[10]
-
Seizure Induction:
-
Endpoint: Immediately after stimulation, observe the animal. The absence of the tonic hindlimb extension phase is considered protection.[10]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ value using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
This protocol evaluates a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
Signaling Pathway: PTZ-Induced Seizure
Caption: PTZ antagonizes GABA-A receptors, leading to seizures.
Methodology:
-
Animals: Use male albino mice (e.g., C57BL/6 strain) weighing 18-22 g.
-
Drug Administration: Administer the test compound i.p. at various doses as described in the MES protocol.
-
Pre-treatment Time: Wait for the TPE of the compound (e.g., 30-60 minutes).
-
Seizure Induction:
-
Observation: Immediately after PTZ administration, place the mouse in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The absence of a clonic seizure (defined as loss of righting reflex for at least 5 seconds) is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.
Protocol 3: 6-Hz Psychomotor Seizure Test
This protocol is crucial for identifying compounds effective against therapy-resistant focal seizures.[18]
Workflow Diagram: 6-Hz Test
Caption: Workflow for the 6-Hz psychomotor seizure test.
Methodology:
-
Animals: Use male mice (e.g., NMRI or CD-1 strain) weighing 18-25 g.[3][19]
-
Drug Administration & Pre-treatment Time: Follow the same procedure as for the MES and scPTZ tests.
-
Seizure Induction:
-
Apply topical anesthetic and saline to the corneas.
-
Deliver a constant current stimulus (6 Hz, 0.2 ms pulse duration for 3 seconds) via corneal electrodes.[17][18]
-
The key variable in this model is the stimulus intensity. Testing is typically performed at 22 mA, 32 mA, and 44 mA to assess efficacy against increasingly resistant seizures.[20]
-
-
Observation: Following stimulation, animals are observed for characteristic seizure behaviors including stun position, forelimb clonus, and stereotyped automatisms.[18][19]
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behaviors.[17]
-
Data Analysis: Determine the ED₅₀ value for each stimulus intensity. A compound that retains potency at the 44 mA intensity is considered a strong candidate for treating pharmacoresistant epilepsy.
Concluding Remarks for the Senior Scientist
The evaluation of this compound in these three fundamental animal models will provide a clear, initial portrait of its potential as an antiepileptic drug. A strong profile would be characterized by potent activity in the 6-Hz model, particularly at the higher 44 mA intensity, which would differentiate it from many existing AEDs and suggest a potential role in treating drug-resistant focal epilepsy, similar to its structural predecessors Levetiracetam and Brivaracetam.[3][20] Lack of activity in the MES and scPTZ models would not necessarily be a negative finding, but would place it in a specific mechanistic class alongside Levetiracetam, warranting further investigation in chronic models like kindling.[7][21] The data generated from these protocols will form the foundation for all subsequent preclinical development, guiding decisions on mechanism-of-action studies and progression to more complex chronic epilepsy models.
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (n.d.). Retrieved January 20, 2026, from [Link]
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Animal Models Used in the Screening of Antiepileptic Drugs - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.). Retrieved January 20, 2026, from [Link]
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Effect of the New Antiepileptic Drug Levetiracetam in an Animal Model of Mania - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
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Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Beyond Seizures: Novel applications of a common anti-epileptic drug - PASE Vet. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 20, 2026, from [Link]
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Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. (n.d.). Retrieved January 20, 2026, from [Link]
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Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-butylpyrrolidine-2-carboxamide hydrochloride
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The safe handling of N-butylpyrrolidine-2-carboxamide hydrochloride, a specialized chemical, requires a meticulous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol grounded in established safety and regulatory standards to ensure that its disposal is conducted safely, compliantly, and with minimal environmental impact. The causality behind each procedural step is explained to foster a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with specific hazard statements that dictate its handling and disposal requirements.
Based on available safety information, this compound is known to be an irritant and is harmful if ingested[1]. The primary risks involve irritation to the skin and eyes and potential respiratory irritation[2][3][4][5]. Therefore, it must be treated as a hazardous chemical waste, and under no circumstances should it be disposed of via standard drain or solid waste streams[6][7].
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Description of Risk |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1]. |
| Skin Irritation | H315 | Causes skin irritation[1][2]. |
| Eye Irritation | H319 | Causes serious eye irritation[1][2]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][5]. |
This hazard profile mandates that the compound be managed in accordance with federal and local regulations for hazardous materials[8][9].
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[9][10][11].
-
EPA (RCRA): This framework regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave"[12]. Laboratories are classified as waste generators and must comply with specific rules for waste identification, accumulation, and disposal[12][13][14].
-
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures for hazardous chemicals[15].
This guide is based on these federal standards; however, it is imperative to consult your institution's specific Chemical Hygiene Plan and local or state regulations, which may be more stringent [6][8].
Decision Workflow for Chemical Waste Disposal
The following diagram illustrates the critical decision-making process for characterizing and managing chemical waste in a laboratory setting. This workflow ensures that each waste stream is evaluated systematically before disposal.
Caption: Decision Workflow for Chemical Waste Disposal.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
Step 4.1: Don Personal Protective Equipment (PPE)
Given the compound's irritant properties, appropriate PPE is non-negotiable. The causality is direct: preventing skin and eye contact is critical to avoiding irritation.
-
Mandatory PPE:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
-
-
Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to mitigate inhalation risks[15].
Step 4.2: Waste Characterization and Segregation
As established, this compound is a hazardous waste. The critical next step is to ensure it is not mixed with other waste streams.
-
Action: Designate a specific waste container solely for this compound or for compatible halogenated organic solids.
-
Causality: Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire[16]. For instance, mixing acidic waste with cyanide- or sulfide-bearing waste can evolve highly toxic fumes[16][17].
Step 4.3: Select and Prepare the Waste Container
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
-
Container Type: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice[13]. Do not use foodstuff containers[16].
-
Container Condition: The container must be in good condition, with a secure, screw-top lid.
-
Filling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport[13][16].
Step 4.4: Proper Labeling of the Waste Container
Accurate labeling is a strict EPA requirement and is crucial for the safety of all personnel who may handle the container[14][18].
-
Action: Affix a completed hazardous waste tag to the container before adding any waste.
-
Required Information:
Step 4.5: Accumulation and Storage
Waste must be stored in a designated and compliant location within the laboratory.
-
Location: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) [14][16][17]. The SAA must be at or near the point of generation and under the control of laboratory personnel[13][17].
-
Storage Practices:
Step 4.6: Arranging Final Disposal
Hazardous waste cannot be disposed of through municipal services. It requires professional management.
-
Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), contact your facility's Environmental Health and Safety (EHS) office[16][17].
-
Process: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal vendor[13][18]. The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility[7][11].
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not trained to handle it, evacuate and contact your EHS office.
-
For small, manageable spills, wear appropriate PPE, contain the spill, and clean it up using an inert absorbent material (e.g., vermiculite or sand)[8][19].
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above[8].
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[2][5][8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][4][8].
-
Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel[8][20].
-
By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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Personal protective equipment for handling N-butylpyrrolidine-2-carboxamide hydrochloride
An Expert Guide to the Safe Handling of N-butylpyrrolidine-2-carboxamide hydrochloride
This guide provides comprehensive safety protocols and operational directives for the handling of this compound. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the necessary precautions, moving beyond mere compliance to foster a culture of intrinsic safety. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure scientific integrity and user protection.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent risks is the foundation of safe laboratory practice. This compound and its close structural analogs are classified with specific hazards that demand respect and careful management.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this chemical.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
Expert Analysis of Hazards:
-
Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of even small quantities can lead to significant adverse health effects.[1][2] This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[1][2]
-
Skin and Eye Irritation: The chemical structure is capable of reacting with biological tissues, leading to irritation.[1][2][5] Prolonged contact can cause redness, dryness, and discomfort.[6] In the eyes, this can manifest as serious irritation and potential damage if not addressed immediately.[1][2][5]
-
Respiratory Irritation: If the compound is in a fine powder form or if aerosols are generated, inhalation can irritate the nose, throat, and lungs.[1][6] This necessitates the use of proper engineering controls like a chemical fume hood.[5][7]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are non-negotiable. The following protocol is designed to provide a multi-layered defense against exposure. The causality behind each choice is to create a comprehensive barrier between the researcher and the chemical.
Logical Workflow for PPE Selection and Use
Caption: Decision tree for immediate first aid after exposure.
Spill Management
-
Minor Spill (inside fume hood):
-
Major Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area immediately. [1][2] 2. Alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
If safe to do so, increase ventilation to the area and restrict access.
-
Do not attempt to clean up a large spill without specialized training and equipment. [1]
-
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
